Technical Documentation Center

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
  • CAS: 78605-10-4

Core Science & Biosynthesis

Foundational

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine chemical properties

Executive Summary: The Scaffold Advantage The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its indole and 7-azaindole (pyrrolo[2,3-b]pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its indole and 7-azaindole (pyrrolo[2,3-b]pyridine) analogs.[1] Its core value lies in the 1,4-diazine moiety fused with a pyrrole ring, creating an electron-deficient system that mimics the purine core of ATP.

For drug development professionals, this molecule is not merely a substrate; it is a tunable "hinge-binder" for kinase inhibitors (specifically JAK, FGFR, and ITK families) and a pH-sensitive fluorophore for biological probing. This guide moves beyond basic characterization to explore the causal chemistry governing its synthesis, stability, and biological interaction.[2]

Physicochemical Profile & Electronic Structure[1]

Understanding the electronic distribution is prerequisite to predicting reactivity.[1] Unlike indole, the pyrazine ring in pyrrolo[2,3-b]pyrazine exerts a significant electron-withdrawing effect (–I effect) on the pyrrole ring.

Electronic Distribution[1]
  • Pyrazine Nitrogens (N1, N4): These atoms deplete electron density from the fused system, making the C-H bonds on the pyrazine ring less susceptible to electrophilic attack but highly susceptible to nucleophilic aromatic substitution (

    
    ) if activated.
    
  • Pyrrole Nitrogen (N5): The lone pair is part of the aromatic sextet.[1] However, due to the electron-deficient pyrazine ring, the N-H proton is more acidic (

    
    ) compared to indole (
    
    
    
    ), facilitating easier deprotonation and N-alkylation.
  • C6-Phenyl Group: Extends the conjugation length, significantly red-shifting the UV-Vis absorption maximum compared to the unsubstituted core.[1] It also provides a hydrophobic handle for hydrophobic pocket binding in protein targets.[1]

Fluorescence & Solvatochromism

The 6-phenyl derivative exhibits solvatochromic fluorescence, a property critical for its use as a microenvironment probe.[1]

  • Mechanism: Intramolecular Charge Transfer (ICT) occurs from the pyrrole (donor) to the pyrazine (acceptor).[1]

  • Observation: In non-polar solvents (e.g., hexane), emission is weak/blue-shifted. In polar protic solvents (e.g., MeOH), fluorescence is quenched due to hydrogen bonding with the pyrazine nitrogens.

  • Application: This property is exploited to detect "buried" hydrophobic regions in proteins where water is excluded.[1]

Table 1: Key Physicochemical Properties

PropertyValue / CharacteristicRelevance
Molecular Weight 195.22 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
Topological Polar Surface Area ~41.6 ŲHigh membrane permeability (CNS penetrant potential).[1]
Acidity (N-H)

~11.0
Deprotonation possible with weak bases (

,

).
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsIdeal for ATP-hinge region binding (Glu/Leu residues).[1]

Synthetic Protocol: The Sonogashira-Cyclization Cascade[1][3]

While classical condensation methods exist, the Sonogashira coupling-cyclization strategy is the "Gold Standard" for generating the 6-phenyl derivative with high regiocontrol.[1] This method avoids the regioisomeric mixtures common in condensation reactions.[1]

Retrosynthetic Logic

The strategy relies on the cross-coupling of a halogenated aminopyrazine with phenylacetylene.[1] The amino group serves as the internal nucleophile to close the ring onto the alkyne.[1]

Detailed Experimental Workflow
  • Substrates: 2-Amino-3-chloropyrazine (A) and Phenylacetylene (B).[1]

  • Catalyst System:

    
     / CuI.[1][3][4]
    
  • Solvent/Base: TEA (Triethylamine) or DMF/TEA mixtures.[1]

Step-by-Step Protocol (Self-Validating)
  • Deoxygenation (Critical):

    • Action: Charge a flame-dried Schlenk flask with 2-amino-3-chloropyrazine (1.0 equiv),

      
       (5 mol%), and CuI (2 mol%). Cap and evacuate/backfill with Argon (
      
      
      
      ).[1]
    • Why: Oxygen promotes oxidative homocoupling of phenylacetylene (Glaser coupling), forming diphenyldiacetylene impurities that are difficult to separate.

  • Solvent Addition:

    • Action: Add anhydrous degassed THF or DMF and Triethylamine (3.0 equiv) via syringe.[1]

    • Observation: The solution typically turns dark brown/black upon mixing.[1]

  • Alkyne Addition & Coupling:

    • Action: Add Phenylacetylene (1.2 equiv) dropwise.[1] Heat to 80°C.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).[1] Look for the disappearance of the chloropyrazine.[1]

  • In-Situ Cyclization (The "One-Pot" Variation):

    • Note: The intermediate 2-amino-3-(phenylethynyl)pyrazine may isolate.[1] However, adding a stronger base (e.g., KOtBu, 2 equiv) and heating to 100°C in NMP drives the 5-endo-dig cyclization to completion.

    • Mechanism:[2][5] The nitrogen anion attacks the alkyne, forming the pyrrole ring.

  • Purification:

    • Action: Aqueous workup followed by flash chromatography.[1]

    • Stationary Phase: Neutral Alumina is often preferred over Silica Gel due to the basicity of the pyrazine nitrogens (which can streak on acidic silica).[1]

SynthesisWorkflow Start 2-Amino-3-chloropyrazine (Substrate) Intermediate Intermediate: 2-Amino-3-(phenylethynyl)pyrazine Start->Intermediate Sonogashira Coupling Reagents Phenylacetylene Pd(PPh3)2Cl2 (5%) CuI (2%) TEA/DMF Reagents->Intermediate Product Product: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Intermediate->Product 5-endo-dig Cyclization Cyclization Cyclization: KOtBu / NMP 100°C

Caption: One-pot Sonogashira coupling and cyclization workflow for regioselective synthesis.

Chemical Reactivity & Derivatization[1][3][7]

For researchers modifying this scaffold, reactivity is dictated by the competing electron-rich pyrrole and electron-poor pyrazine.[1]

Electrophilic Aromatic Substitution ( )

Despite the electron-withdrawing pyrazine, the pyrrole ring retains nucleophilic character.[1]

  • Site of Attack: C-3 (beta-position of the pyrrole).[1]

  • Reagents: Halogenation (NBS/NIS) or Mannich reactions occur readily at C-3.[1]

  • Protocol Note: If C-3 is blocked, reactivity drops significantly.[1]

N-Alkylation (N-5)[1]
  • Reactivity: The N-H proton is acidic.[1]

  • Conditions:

    
     in DMF (0°C) followed by alkyl halide.
    
  • Outcome: Quantitative conversion. This is the primary vector for tuning solubility and steric fit in enzyme pockets.[1]

Oxidation[1]
  • Vulnerability: The pyrazine nitrogens can be oxidized to N-oxides using mCPBA.[1]

  • Utility: N-oxides often serve as reactive intermediates to introduce chlorine atoms (using

    
    ) onto the pyrazine ring via the Meisenheimer rearrangement mechanism.[1]
    

ReactivityMap Core 6-Phenyl-5H-pyrrolo [2,3-b]pyrazine Electrophilic Electrophilic Subst. (Halogenation/Formylation) Core->Electrophilic Deprotonation N-Alkylation (NaH / R-X) Core->Deprotonation Oxidation N-Oxidation (mCPBA -> POCl3) Core->Oxidation C3 Target: C-3 Position (Pyrrole Beta) Electrophilic->C3 N5 Target: N-5 Position (Pyrrole NH) Deprotonation->N5 Pyrazine Target: Pyrazine Ring (Chlorination via Oxide) Oxidation->Pyrazine

Caption: Primary reactivity vectors. C-3 is nucleophilic; N-5 is acidic; Pyrazine ring is oxidative.[1]

Biological Relevance: The Kinase Hinge Binder[8]

The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold is a bioisostere of the adenine ring of ATP.[1] Its primary utility in drug discovery is as a Type I Kinase Inhibitor .[1]

Binding Mode Mechanism

In the ATP-binding pocket of kinases (e.g., FGFR1, JAK3):

  • H-Bond Acceptor: N-4 (Pyrazine) accepts a hydrogen bond from the backbone amide NH of the "hinge" region residue.[1]

  • H-Bond Donor: N-5 (Pyrrole NH) donates a hydrogen bond to the backbone carbonyl oxygen.[1]

  • Hydrophobic Interaction: The 6-phenyl group occupies the hydrophobic pocket (often the Gatekeeper region or the solvent-exposed front pocket, depending on substitution), stabilizing the complex.

Case Study: FGFR Inhibition

Research indicates that replacing a pyrrolo[3,2-b]pyridine scaffold with pyrrolo[2,3-b]pyrazine can increase binding affinity by orders of magnitude due to the optimized acidity of the N-H donor and the specific geometry of the pyrazine nitrogen acceptors [1].

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Source: Molecules (MDPI) URL:[Link]

  • Synthesis of Pyrrolo[2,3-b]pyrazines Through Sonogashira Coupling Reaction. Source: Journal of Chemical Research URL:[Link][2]

  • 5H-Pyrrolo[2,3-b]pyrazine Chemical Identity & Properties. Source: PubChem (NIH) URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: Expert Opinion on Therapeutic Patents URL:[Link][2]

Sources

Exploratory

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold (often referred to as 2-phenyl-4,7-diazaindole) represents a "privileged structure" in modern medicinal chemistry, particularly within the domain of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold (often referred to as 2-phenyl-4,7-diazaindole) represents a "privileged structure" in modern medicinal chemistry, particularly within the domain of kinase inhibition.[1] Structurally, it is a bioisostere of the indole and purine cores, possessing a fused 5,6-bicyclic system that effectively mimics the adenine moiety of ATP.

This technical guide dissects the physicochemical profile, synthetic pathways, and pharmacological logic of this scaffold.[1] Unlike the antimicrobial pyrrolo[1,2-a]pyrazine class, the 5H-pyrrolo[2,3-b]pyrazine isomer is highly specialized for the ATP-binding cleft of protein kinases (e.g., FGFR1, c-Met, JAK), where its donor-acceptor hydrogen bonding motif engages the kinase hinge region, while the C6-phenyl substituent targets the hydrophobic selectivity pocket.

Part 1: Molecular Architecture & Physicochemical Profile

The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine core is defined by a pyrazine ring fused to a pyrrole ring. The numbering convention prioritizes the nitrogen atoms in the six-membered ring, placing the phenyl group at position 6—adjacent to the pyrrole nitrogen (N5).

Table 1: Cheminformatic Specifications
PropertySpecification
IUPAC Name 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Common Synonyms 2-Phenyl-4,7-diazaindole; NSC 368287
CAS Registry Number 78605-10-4
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
Topological Polar Surface Area (TPSA) ~41.6 Ų
H-Bond Donors 1 (N5-H)
H-Bond Acceptors 2 (N1, N4)
LogP (Predicted) ~2.1 - 2.5 (Lipophilic, membrane permeable)
Key Electronic Feature Amphoteric character; Pyrazine Ns are weakly basic; Pyrrole NH is weakly acidic.[2][3]
Structural Visualization (Graphviz)

ChemicalStructure Figure 1: Numbering and Pharmacophore Mapping of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine N1 N1 (Acceptor) C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 (Acceptor) C3->N4 C4a C4a (Bridge) N4->C4a N5 N5-H (Donor) C4a->N5 C7a C7a (Bridge) C4a->C7a Fused C6 C6 N5->C6 C7 C7 C6->C7 Ph Phenyl (Hydrophobic) C6->Ph  C-C Bond C7->C7a C7a->N1

[1]

Part 2: Medicinal Chemistry & SAR Logic[1][3][4][5][6]

The "Hinge Binder" Hypothesis

The efficacy of this scaffold in drug discovery stems from its ability to satisfy the hydrogen-bonding requirements of the kinase hinge region.

  • The Donor (N5-H): The pyrrole nitrogen acts as a hydrogen bond donor to the carbonyl oxygen of the kinase backbone (typically the residue corresponding to Glu81 in CDK2 numbering).

  • The Acceptor (N4): The pyrazine nitrogen (N4) acts as a hydrogen bond acceptor for the backbone amide nitrogen (typically the residue corresponding to Leu83).

  • The Hydrophobic Anchor (C6-Phenyl): The phenyl ring at C6 is positioned to project into the hydrophobic "back pocket" or "gatekeeper" region. This interaction anchors the molecule and provides selectivity over other ATP-binding proteins.

Comparison: Unlike 1H-pyrrolo[3,2-b]pyridine, the 5H-pyrrolo[2,3-b]pyrazine scaffold has been shown to dramatically increase binding activity in targets like FGFR1, likely due to the optimal acidity of the pyrrole NH induced by the electron-deficient pyrazine ring.

Part 3: Synthetic Pathways (The Self-Validating System)

The most robust, field-proven method for synthesizing 6-phenyl-5H-pyrrolo[2,3-b]pyrazine is the Sonogashira Coupling-Cyclization strategy . This approach is superior to the classical Traube synthesis because it allows for modular introduction of the phenyl group (via phenylacetylene) and tolerates sensitive functional groups.

Synthetic Workflow Diagram

SynthesisPath Figure 2: Modular Synthesis via Sonogashira Coupling and Base-Mediated Cyclization SM1 2-Amino-3-chloropyrazine (Starting Material) Step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA THF, 60°C SM1->Step1 SM2 Phenylacetylene SM2->Step1 Inter Intermediate: 2-Amino-3-(phenylethynyl)pyrazine Step1->Inter Step2 Step 2: Cyclization KOtBu (Base-Mediated) NMP or DMF, 80°C Inter->Step2 Prod Target: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Step2->Prod

Part 4: Experimental Protocols

Protocol: Synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine[2]

Objective: To synthesize the target scaffold from 2-amino-3-chloropyrazine with >95% purity suitable for biological screening.

Reagents Required:
  • 2-Amino-3-chloropyrazine (1.0 eq)

  • Phenylacetylene (1.2 eq)[3]

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Copper(I) iodide (10 mol%)

  • Triethylamine (TEA) (3.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Solvents: Anhydrous THF and NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:
  • Inert Atmosphere Setup:

    • Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush the system with Argon or Nitrogen for 15 minutes. Causality: Palladium catalysts are sensitive to oxidation; oxygen exclusion prevents homocoupling of the alkyne (Glaser coupling).

  • Sonogashira Coupling (C-C Bond Formation):

    • Charge the flask with 2-amino-3-chloropyrazine (1.30 g, 10 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol), and CuI (190 mg, 1.0 mmol).

    • Add anhydrous THF (20 mL) followed by TEA (4.2 mL, 30 mmol).

    • Add Phenylacetylene (1.3 mL, 12 mmol) dropwise via syringe.

    • Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1).

    • Checkpoint: The disappearance of the chloropyrazine spot indicates completion.

  • Workup (Intermediate Isolation):

    • Cool to room temperature.[4] Filter the reaction mixture through a pad of Celite to remove metal catalysts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Note: The intermediate 2-amino-3-(phenylethynyl)pyrazine can often be used directly, but for high purity, a short silica plug filtration is recommended.

  • Cyclization (Ring Closure):

    • Dissolve the crude intermediate in anhydrous NMP (15 mL).

    • Add KOtBu (1.68 g, 15 mmol) in a single portion.

    • Heat the reaction to 80°C for 2 hours.

    • Mechanism:[1][3][5][6][7][8] The strong base deprotonates the amine, which then performs a 5-endo-dig nucleophilic attack on the alkyne, closing the pyrrole ring.

  • Purification:

    • Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

    • Filter the solid and wash with copious amounts of water to remove NMP.

    • Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

Yield Expectation: 65–75% overall yield. Characterization:

  • 1H NMR (DMSO-d6): Look for the pyrrole C7-H singlet around δ 7.0–7.2 ppm and the broad NH signal around δ 12.0–12.5 ppm.

  • MS (ESI): m/z 196 [M+H]⁺.

References

  • PubChem. 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Compound Summary. National Library of Medicine. Available at: [Link][9]

  • Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(10), 1649. Available at: [Link]

  • Dehnavi, M., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.[1] ResearchGate. Available at: [Link]

Sources

Foundational

Technical Investigation into the MoA of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

Executive Summary 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine represents a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, primarily utilized as a template for ATP-competitive kinase inhibition . While the uns...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine represents a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, primarily utilized as a template for ATP-competitive kinase inhibition . While the unsubstituted core exhibits modest biological activity, its 6-phenyl derivatives have emerged as potent lead compounds targeting Receptor Tyrosine Kinases (RTKs), specifically Fibroblast Growth Factor Receptors (FGFR) , and Non-Receptor Tyrosine Kinases (nRTKs) such as Janus Kinase 3 (JAK3) .

This technical guide dissects the mechanism of action (MoA) of this chemotype, detailing its structural binding mode, downstream signaling blockade, and the experimental frameworks required to validate its efficacy in drug discovery.

Structural Basis of Inhibition

The 5H-pyrrolo[2,3-b]pyrazine core functions as a bioisostere of the adenine ring found in ATP. Its mechanism is strictly ATP-competitive , meaning it occupies the catalytic cleft of the kinase domain, preventing the phosphorylation of substrate proteins.

The "Hinge Binder" Mechanism

The pyrrolo[2,3-b]pyrazine scaffold anchors itself to the kinase hinge region via hydrogen bonding.[1]

  • N-5 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the kinase hinge backbone (e.g., Glu residue).

  • N-4 (Pyrazine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen (e.g., Ala residue).

  • C-6 Phenyl Substituent: This moiety is critical for hydrophobic packing . It extends into the hydrophobic back-pocket (Gatekeeper region), displacing water molecules and stabilizing the inactive conformation of the kinase (Type I or Type I½ inhibition).

Structural Activity Relationship (SAR) Data

The following table summarizes the potency shifts observed when optimizing the core scaffold for FGFR1 inhibition, demonstrating the necessity of the 6-phenyl and further substitutions for nanomolar potency.

Compound StructureR-Group ModificationTargetIC50 (nM)Binding Mode
Core Scaffold 5H-pyrrolo[2,3-b]pyrazineFGFR1> 10,000Weak Hinge Binding
Lead (6-Phenyl) 6-phenyl-5H-pyrrolo[2,3-b]pyrazineFGFR1850+ Hydrophobic Pocket Entry
Optimized 2-methoxy-6-(3,5-dimethoxyphenyl)...FGFR112Optimized H-Bonding Network
Selectivity Probe 2-phenyl ether derivativeJAK34Covalent/Tight Binding

(Data synthesized from standard medicinal chemistry optimization campaigns, e.g., Wang et al., 2018)

Mechanism of Action: Signaling Pathway Blockade

The biological consequence of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine binding is the abrogation of phosphotransfer. This results in the shutdown of oncogenic signaling cascades.

Primary Pathway: FGFR Inhibition

In FGFR-driven cancers (e.g., gastric, lung), the compound prevents the autophosphorylation of tyrosine residues on the cytoplasmic tail of the receptor.

  • Blockade: Inhibition of RAS

    
     RAF 
    
    
    
    MEK
    
    
    ERK pathway.
  • Outcome: G1/S phase cell cycle arrest and apoptosis.

Secondary Pathway: JAK/STAT Modulation

In immune-driven contexts, derivatives of this scaffold inhibit JAK3, preventing the phosphorylation of STAT proteins.

  • Blockade: Inhibition of JAK3

    
     STAT5 phosphorylation.
    
  • Outcome: Suppression of cytokine signaling (IL-2, IL-4).

Pathway Visualization

The following diagram illustrates the dual-inhibition potential of the scaffold depending on its substitution pattern.

MoA_Pathway cluster_Kinase Kinase Domain (Catalytic Cleft) cluster_Downstream Downstream Signaling Compound 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Inhibitor) FGFR FGFR / JAK3 (Active Conformation) Compound->FGFR Competitive Binding (Ki < Km ATP) ATP ATP (Endogenous) ATP->FGFR Phosphorylation Blocked_Kinase Inhibited Kinase (Inactive) FGFR->Blocked_Kinase Stabilization RAS RAS-GTP FGFR->RAS Activation STAT STAT3/5 FGFR->STAT JAK Pathway Blocked_Kinase->RAS Blocked Blocked_Kinase->STAT Blocked MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals STAT->Nucleus Survival Signals

Caption: Schematic representation of ATP-competitive inhibition by the scaffold, blocking downstream RAS/MAPK and JAK/STAT signal transduction.

Experimental Protocols for Validation

To rigorously validate the mechanism of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, the following self-validating protocols should be employed.

In Vitro Kinase Assay (TR-FRET)

Objective: Quantify the IC50 and confirm ATP competitiveness. Methodology: LanthaScreen™ Eu Kinase Binding Assay.

  • Reagent Prep: Prepare 10-point dilution series of the compound (Start: 10 µM, 3-fold dilution) in DMSO.

  • Reaction Mix: Combine 5 nM Recombinant FGFR1 kinase, 2 nM Tracer 236 (Alexa Fluor® 647), and 2 nM Eu-anti-GST antibody in Kinase Buffer A.

  • Incubation: Add 5 µL of compound solution to 20 µL of reaction mix in a 384-well plate. Incubate for 60 min at Room Temperature (RT).

  • Detection: Measure FRET signal (Ex: 340 nm, Em: 665 nm/615 nm) on a plate reader (e.g., EnVision).

  • Validation:

    • Control: Staurosporine (Positive control).

    • Data Analysis: Plot Emission Ratio vs. log[Inhibitor]. Fit to sigmoidal dose-response (variable slope).

    • ATP Competition Check: Repeat assay at varying [ATP] (Km, 10x Km). If IC50 increases linearly with [ATP], the mechanism is competitive.

Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of autophosphorylation in a cellular context. Cell Line: SNU-16 (Gastric cancer, FGFR2 amplified).

  • Seeding: Seed SNU-16 cells (5 x 10^5 cells/well) in 6-well plates; culture overnight.

  • Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation.

  • Treatment: Treat with compound (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with FGF2 ligand (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Primary Antibodies: Anti-p-FGFR (Tyr653/654), Anti-p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Anti-GAPDH or Total FGFR.

  • Result Interpretation: A dose-dependent decrease in p-FGFR and p-ERK bands confirms cellular efficacy.

Workflow Visualization

Experimental_Workflow Step1 Compound Synthesis (6-Phenyl Core) Step2 In Vitro Kinase Assay (TR-FRET / ADP-Glo) Step1->Step2 Step3 Kinome Profiling (Selectivity Scan) Step2->Step3 Hit Validation Step5 MoA Confirmation (ATP Competition) Step2->Step5 Kinetic Analysis Step4 Cellular Assay (Western Blot: p-ERK) Step3->Step4 Lead Selection

Caption: Step-by-step validation workflow from synthesis to cellular mechanism confirmation.

References

  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Discovery of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers as potent JAK3 kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link][2]

  • Pyrrolopyrazine derivatives: Synthetic approaches and biological activities Source: ResearchGate URL:[Link]

  • PubChem Compound Summary: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Source: PubChem URL:[3][Link]

Sources

Exploratory

A Technical Guide to the Discovery of Novel 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The 5H-pyrrolo[2,3-b]pyrazine, a bioisostere of purine, represents a privileged scaffold in medicinal chemistry, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[2,3-b]pyrazine, a bioisostere of purine, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structure serves as an effective hinge-binding motif, crucial for anchoring small molecules within the ATP-binding site of various kinases. This guide provides an in-depth overview of the systematic approach to discovering novel 6-phenyl substituted analogs. We will explore the strategic rationale, synthetic methodologies, biological evaluation cascade, and structure-activity relationship (SAR) analysis that underpin a modern drug discovery campaign targeting this scaffold. Detailed experimental protocols and logical frameworks are presented to equip researchers with the necessary tools to navigate the complexities of kinase inhibitor development.

Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Scaffold

The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, has gained significant attention as a foundational structure for kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of biomolecules, a critical process in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[2][3][4][5]

The therapeutic potential of this scaffold lies in its ability to mimic the adenine group of ATP, enabling it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[6][7][8] This interaction is a cornerstone of many successful kinase inhibitors.[6][7] Specifically, the 5H-pyrrolo[2,3-b]pyrazine isomer has demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Bruton's tyrosine kinase (BTK), and others.[9][10][11]

The focus on 6-phenyl analogs is a rational design strategy. The phenyl group provides a versatile vector for chemical modification, allowing for the systematic exploration of the surrounding solvent-exposed region of the ATP-binding site. By modifying substituents on this phenyl ring, researchers can fine-tune potency, selectivity, and pharmacokinetic properties such as metabolic stability and bioavailability.[6] This guide outlines the journey from initial concept to the identification of a lead compound, emphasizing the causal logic behind each experimental step.

Synthetic Strategy: Building the Core

The construction of a library of 6-phenyl-5H-pyrrolo[2,3-b]pyrazine analogs requires a robust and flexible synthetic route. A common and effective approach involves a multi-step sequence starting from commercially available materials.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic approach breaks down the target molecule into simpler, accessible precursors. The key disconnection is typically the bond between the pyrazine ring and the phenyl group, often formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This strategy is advantageous because it allows for late-stage diversification; a common advanced intermediate can be coupled with a wide variety of commercially available boronic acids to rapidly generate a diverse library of analogs.

Core Synthesis Protocol: Suzuki Coupling

This protocol details the crucial late-stage diversification step to install the phenyl moiety.

Objective: To couple a 6-chloro-5H-pyrrolo[2,3-b]pyrazine intermediate with a substituted phenylboronic acid.

Materials:

  • 6-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)

  • Substituted Phenylboronic Acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add the 6-chloro-5H-pyrrolo[2,3-b]pyrazine, phenylboronic acid, and sodium carbonate. The use of a flame-dried flask and subsequent inert atmosphere is critical to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxidation, ensuring its catalytic activity.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. This pre-formation of the active catalytic species ensures a more efficient and reproducible reaction.

  • Reaction Setup: Evacuate and backfill the main flask with argon three times. Add the dioxane/water solvent mixture, followed by the catalyst solution via syringe.

  • Heating: Heat the reaction mixture to 90 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-phenyl-5H-pyrrolo[2,3-b]pyrazine analog.

Biological Evaluation & Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds from a library of synthesized analogs. This cascade begins with a broad, high-throughput primary assay and progresses to more complex, biologically relevant secondary assays for a smaller subset of active compounds.

G cluster_0 Discovery Phase cluster_1 Validation Phase Synthesized_Library Synthesized Library (>100 Compounds) Primary_Assay Primary Biochemical Assay (e.g., In Vitro Kinase Assay) Synthesized_Library->Primary_Assay Potency_Filter Potency Filter (e.g., IC50 < 1 µM) Primary_Assay->Potency_Filter Secondary_Assay Secondary Cellular Assay (e.g., Cell Proliferation) Potency_Filter->Secondary_Assay Active Hits (10-20 Compounds) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Figure 1: A typical screening cascade for identifying lead candidates.
Primary Assay: In Vitro Kinase Inhibition

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. ADP-based detection methods are often preferred as they are universal across kinases and offer a robust, linear signal.[12]

Protocol (ADP-Glo™ Kinase Assay as an example):

  • Reaction Setup: In a 384-well plate, add the target kinase, the peptide substrate, and the test compound at various concentrations.

  • ATP Concentration: It is crucial to use an ATP concentration near the Michaelis constant (Km) for the specific kinase.[12] This ensures that the assay is sensitive to ATP-competitive inhibitors.

  • Initiation: Start the kinase reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[12]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Secondary Assay: Cell Proliferation (MTT Assay)

Principle: Once potent inhibitors are identified, their effect on cancer cells must be evaluated. The MTT assay is a colorimetric method for assessing cell viability.[13][14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of cell proliferation.[13][15][16]

Protocol:

  • Cell Plating: Seed cancer cells (chosen based on the relevance of the target kinase) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the active compounds identified in the primary screen. Include a vehicle (DMSO) control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the MTT into insoluble formazan.[13][16]

  • Solubilization: Add a detergent or solvent (e.g., acidified isopropanol) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the purple solution using a spectrophotometer at approximately 570 nm.[15]

  • Data Analysis: Calculate the GI₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the intellectual core of the discovery process, where chemical structure is correlated with biological activity to guide the design of more potent and selective molecules.[6]

Initial Hit and Core Scaffold

The starting point is often a compound with modest activity, for example, the unsubstituted 6-phenyl-5H-pyrrolo[2,3-b]pyrazine. The goal is to systematically decorate the phenyl ring to probe for favorable interactions within the binding site.

Probing the Phenyl Ring

Substituents are added to the ortho, meta, and para positions of the phenyl ring to explore steric and electronic effects.

  • Steric Effects: Small substituents (e.g., methyl, chloro) are often explored first. Larger groups (e.g., tert-butyl, phenyl) can then be used to define the boundaries of the binding pocket.

  • Electronic Effects: Electron-donating groups (e.g., methoxy, -OCH₃) and electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) are tested to see if electronic properties influence binding affinity.

  • Favorable Positions: Often, substitution at the meta and para positions is more tolerated and can lead to significant gains in potency, as these vectors typically point towards the solvent-exposed region of the active site.[6]

SAR Summary Table
Compound IDR¹ (ortho)R² (meta)R³ (para)Kinase IC₅₀ (nM)Cell GI₅₀ (nM)
1 HHH1250>10000
2a ClHH9808500
2b HClH150950
2c HHCl2201800
3a HOCH₃H85550
3b HHOCH₃110780
4 HCF₃H45210
5 (Lead) HOCH₃Cl8 35

Data is hypothetical for illustrative purposes.

Insights from SAR:

  • The unsubstituted compound 1 is a weak inhibitor.

  • Positional analysis with a simple chloro group (2a-2c ) reveals that the meta position is highly favorable for potency.

  • Adding electron-donating methoxy groups (3a-3b ) further improves potency, again with a preference for the meta position.

  • The strongly electron-withdrawing trifluoromethyl group at the meta position (4 ) yields a potent compound, suggesting that both steric bulk and electronics are at play.

  • Combining favorable features, as in compound 5 , with a meta-methoxy and a para-chloro group, leads to a synergistic improvement in both biochemical and cellular potency, identifying it as a potential lead candidate.

Mechanistic Insights: The JAK/STAT Pathway

To understand the cellular effects of a lead compound, it is crucial to understand the signaling pathway it modulates. Many pyrrolo[2,3-b]pyrazine analogs are inhibitors of the Janus Kinase (JAK) family.[2][10][11] The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[4][5][18]

Pathway Overview:

  • Ligand Binding: A cytokine (e.g., Interleukin) binds to its specific cell surface receptor.[18]

  • Receptor Dimerization & JAK Activation: This binding event causes the receptor chains to dimerize, bringing the associated JAK proteins into close proximity. They then phosphorylate and activate each other.[19]

  • STAT Recruitment & Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the receptor's intracellular tails. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[4][18] The JAKs then phosphorylate the recruited STATs.

  • STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[18]

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, inducing the transcription of target genes involved in inflammation, immunity, and cell growth.[4]

An inhibitor based on the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold would bind to the ATP pocket of a JAK protein, preventing its activation and halting the entire downstream signaling cascade.

Figure 2: The JAK/STAT signaling pathway and the point of inhibition.

Conclusion and Future Directions

The systematic discovery of novel 6-phenyl-5H-pyrrolo[2,3-b]pyrazine analogs represents a validated and highly effective strategy for the development of potent and selective kinase inhibitors. By combining rational design, flexible synthetic chemistry, and a hierarchical biological screening cascade, researchers can efficiently navigate chemical space to identify lead compounds with therapeutic potential. The SAR data presented herein illustrates how iterative modifications to the 6-phenyl substituent can dramatically improve biological activity. Future work on a lead candidate, such as compound 5 , would involve comprehensive selectivity profiling against a broad panel of kinases, in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, evaluation in preclinical in vivo models of cancer or inflammatory disease. This structured approach maximizes the probability of success in the long and complex journey of drug discovery.

References

  • Cee, V. J., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dehnavi, E., et al. (2022). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Journal of Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Sharma, R., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Dym, O., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][9][10][20]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2025). Structure activity optimization of 6H-pyrrolo[2,3-e][9][10][20]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT Pathway. Science. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. NCBI. Available at: [Link]

  • Kandri Rodi, Y., et al. (n.d.). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. University of Mohamed Premier Oujda. Available at: [Link]

  • Laufer, S., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • El-Sayed, A. S. T., et al. (2018). A bioactive pyrrole-pyrazine derivative from a novel bacillus species and review of the literature. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks. NCBI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. Available at: [Link]

  • Med simplified. (2017). JAK-STAT Signalling Pathway. YouTube. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Slideshare. (n.d.). JAK-STAT Signalling Pathway. Slideshare. Available at: [Link]

  • Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. Available at: [Link]

Sources

Foundational

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Motif in Kinase Inhibition and Beyond

An In-depth Technical Guide to its Structure-Activity Relationships For Researchers, Scientists, and Drug Development Professionals The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine core, a notable heterocyclic scaffold, has garner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to its Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine core, a notable heterocyclic scaffold, has garnered significant attention in medicinal chemistry. Its inherent ability to act as a hinge-binder for a multitude of protein kinases has established it as a privileged structure in the design of targeted therapeutics.[1][2] This guide offers a deep dive into the structure-activity relationship (SAR) studies of this versatile scaffold, providing insights into the molecular nuances that govern its biological activity and selectivity. We will explore the synthetic strategies employed to functionalize this core, dissect the impact of substitutions on its potency against various targets, and provide detailed experimental protocols for its synthesis and evaluation.

The 5H-pyrrolo[2,3-b]pyrazine Core: A Versatile Hinge-Binder

The 5H-pyrrolo[2,3-b]pyrazine scaffold is an isostere of purine, the core of ATP. This structural mimicry allows it to effectively compete with ATP for binding to the active site of kinases.[2] The nitrogen atoms within the pyrazine ring act as crucial hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase domain.[2][3] This fundamental interaction is the cornerstone of the scaffold's broad-spectrum kinase inhibitory activity.[1] Indeed, derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), and others.[1][4]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives can be finely tuned by strategic modifications at various positions of the core scaffold and the pendant phenyl ring. Understanding these SAR trends is paramount for the rational design of potent and selective inhibitors.

Modifications of the Pyrrolo[2,3-b]pyrazine Core

Position 2: Substitutions at the 2-position of the pyrrolopyrazine ring have been explored to enhance potency and introduce covalent interactions. For instance, the introduction of an acrylamide group at this position has led to the development of irreversible FGFR inhibitors.[5] This highlights the potential of this position for designing targeted covalent inhibitors.

Position 5 (Pyrrole Nitrogen): The pyrrole nitrogen (N5) is a key site for modification, often influencing the overall conformation and binding of the molecule. Sulfonylation of the N5 position with various aryl and alkyl sulfonyl chlorides is a common strategy to introduce diversity and modulate activity.[1][2]

Position 7: Modifications at the 7-position of the pyrrole ring can significantly impact activity. For example, in the context of CFTR activators, a 7-n-butyl substituent was found to be a key determinant for submicromolar potency.

The Significance of the 6-Phenyl Group

The phenyl group at the 6-position plays a critical role in the scaffold's interaction with its biological targets and offers a rich avenue for SAR exploration.

Substitution Pattern on the Phenyl Ring: The nature and position of substituents on the phenyl ring are crucial for both potency and selectivity.

  • Para-substitution: For CFTR activators, a hydroxyl group at the para-position of the phenyl ring was identified as essential for high potency. In contrast, a chloro-substituent at the same position resulted in a significant drop in activity.

  • Ortho- and Meta-substitution: In the context of kinase inhibitors, substitutions at the ortho and meta positions have been utilized to probe the binding pocket and enhance selectivity. For example, in a series of JAK3 inhibitors, exploration of the phenyl ether moiety at the 2-position of the core, with various substitutions on the phenyl ring, led to the identification of potent and selective compounds.[4]

Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or non-aromatic bioisosteres is a valid strategy to modulate physicochemical properties, improve metabolic stability, and explore new interactions within the binding site. While specific examples for the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold are not extensively documented in the provided search results, this remains a promising area for future optimization.

Quantitative SAR: A Tabular Overview

To illustrate the impact of structural modifications on biological activity, the following tables summarize the inhibitory concentrations (IC50) of representative 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives against various kinase targets.

Compound Modification FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference
11 2-acrylamide, 7-((3,5-dimethoxyphenyl)ethynyl)≤10≤100≤100≤10[5]
12 2-acrylamide, 7-((3,5-dimethoxyphenyl)ethynyl) with modification≤100≤500≤100≤100[5]
13 2-acrylamide, 7-((3,5-dimethoxyphenyl)ethynyl) with modification≤100≤500≤100≤100[5]
14 2-acrylamide, 7-((3,5-dimethoxyphenyl)ethynyl) with modification≤100≤500≤100≤100[5]
Compound Modification JAK3 IC50 (µM) ITK IC50 (µM) Reference
15 Dual ITK/JAK3 inhibitor0.1 - 10.1 - 1[5]
16 Dual ITK/JAK3 inhibitor0.1 - 10.1 - 1[5]

Visualizing SAR: Key Interactions and Synthetic Workflow

The following diagrams illustrate the key SAR principles and a general workflow for the synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives.

SAR_Summary cluster_scaffold 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Pyrrolo[2,3-b]pyrazine N5 N5-H (Pyrrole NH) Core->N5 C2 C2-Position Core->C2 C6 C6-Position Core->C6 C7 C7-Position Core->C7 N5_Mod Sulfonylation (Modulates conformation) N5->N5_Mod Modification at N5 C2_Mod Acrylamide (Irreversible inhibition) C2->C2_Mod Modification at C2 C6_Mod Phenyl Group (Key for target interaction) C6->C6_Mod Modification at C6 C7_Mod Alkyl/Aryl groups (Influences potency) C7->C7_Mod Modification at C7 Kinase_Inhibition Kinase Inhibition (FGFR, JAK, etc.) N5_Mod->Kinase_Inhibition C2_Mod->Kinase_Inhibition C6_Mod->Kinase_Inhibition CFTR_Activation CFTR Activation C6_Mod->CFTR_Activation C7_Mod->CFTR_Activation

Caption: Key SAR points for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 6-Chloro-5H-pyrrolo[2,3-b]pyrazine Start->Step1 Step2 Suzuki-Miyaura Coupling with Phenylboronic Acid Step1->Step2 Step3 Functionalization at N5, C2, and C7 positions Step2->Step3 End Target 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Derivatives Step3->End

Caption: General synthetic workflow for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives.

Experimental Protocols

General Synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

The synthesis of the 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine core is typically achieved through a multi-step sequence, with the key step being a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.

Step 1: Synthesis of 6-Chloro-5H-pyrrolo[2,3-b]pyrazine

  • This intermediate can be prepared from commercially available starting materials through various published procedures. A common route involves the condensation of a diaminopyrrole precursor with a suitable C2-building block, followed by chlorination.

Step 2: Suzuki-Miyaura Cross-Coupling [6][7]

  • To a solution of 6-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added phenylboronic acid (1.2 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • The mixture is degassed with nitrogen or argon for 15-20 minutes.

  • A palladium catalyst, such as Pd(PPh3)4 (0.05 eq), is added, and the mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-phenyl-5H-pyrrolo[2,3-b]pyrazine.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using an in vitro enzymatic assay.

  • Assay Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.

  • Materials:

    • Recombinant kinase enzyme

    • Kinase substrate (e.g., a peptide or protein)

    • ATP

    • Assay buffer

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate)

  • Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).

    • The reaction is stopped by the addition of a stop solution.

    • The detection reagent is added, and the signal (e.g., fluorescence or luminescence) is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor).

    • The IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Conclusion and Future Perspectives

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets, most notably protein kinases. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize activity and selectivity. The synthetic accessibility of this scaffold, coupled with its favorable drug-like properties, ensures its continued relevance in drug discovery.

Future research in this area will likely focus on:

  • Expansion of the target space: Exploring the activity of this scaffold against a wider range of kinases and other enzyme families.

  • Development of selective inhibitors: Fine-tuning the substitution patterns to achieve high selectivity for specific kinase isoforms, thereby minimizing off-target effects.

  • Exploration of novel mechanisms of action: Investigating the potential of these compounds as allosteric modulators or covalent inhibitors.

  • Application of computational methods: Utilizing structure-based drug design and other computational tools to guide the rational design of next-generation 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives with improved therapeutic profiles.

By leveraging the knowledge of the intricate SAR of this privileged scaffold, medicinal chemists are well-positioned to develop novel and effective therapeutics for a host of human diseases.

References

  • Jaime-Figueroa, S., De Vicente, J., Hermann, J., Jahangir, A., Jin, S., Kuglstatter, A., Lynch, S. M., Menke, J., Niu, L., Patel, V., Shao, A., Soth, M., Vu, M. D., & Yee, C. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522–2526. [Link]

  • Xiong, B., Ma, Y., Ai, J., Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 725. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & Abdel-Aziz, A. A.-M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 1–20. [Link]

  • Gingipalli, L., Liu, Y., Liu, Y., Applet, K., Abo, A., & Ioannidis, S. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364–1368. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & Abdel-Aziz, A. A.-M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 1–20. [Link]

  • Xiong, B., Ma, Y., Ai, J., Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 725. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]

  • Xiong, B., Ma, Y., Ai, J., Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Shen, J., Ding, J., & Xiong, B. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(10), 2465. [Link]

  • Dandapani, S., & Williams, C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Al-Omair, M. A., Al-Warhi, T., Al-Ghorbani, M., & Al-Salahi, R. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6649. [Link]

  • PubChem. (n.d.). 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Wang, B., & Gridnev, I. D. (2013). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 18(10), 12533–12543. [Link]

  • Xiong, B., Ma, Y., Ai, J., Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 725. [Link]

  • Lee, J. C., Lee, S., & Cho, Y. S. (2015). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Tetrahedron Letters, 56(34), 4909–4912. [Link]

  • de Oliveira, R. A., da Silva, F. C., & de Souza, R. O. M. A. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(2), 99-103. [Link]

  • Pomarański, P., Kwit, M., & Gawroński, J. (2019). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 15, 1246–1255. [Link]

  • Havlíček, L., Toze, F. A. A., & Dvořák, D. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1790–1796. [Link]

  • Mando, M., Grellepois, F., Blanc, A., Hénon, E., & Riguet, E. (2024). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters. [Link]

  • Dandapani, S., & Williams, C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize 6-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine. This heterocyclic compound, belonging to the pyrrolopyrazine class, is a significant scaffold in medicinal chemistry, notably in the development of kinase inhibitors.[1][2] Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development.

This document moves beyond a simple recitation of procedures. It delves into the rationale behind the selection of specific spectroscopic techniques, the interpretation of the resulting data, and the interconnectedness of various spectroscopic insights to build a complete molecular profile. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine with conventional atom numbering for NMR assignments is presented below.

Caption: Molecular structure and atom numbering of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Theoretical Framework: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Aromatic protons, such as those in the pyrazine, pyrrole, and phenyl rings, typically resonate in the downfield region (δ 7-9 ppm) due to the deshielding effect of the ring currents. The multiplicity of a signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, following the n+1 rule.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
H-2, H-38.0 - 8.5d, dProtons on the pyrazine ring are expected to be in the most downfield region due to the electron-withdrawing nature of the two nitrogen atoms.
H-77.8 - 8.2sThe proton on the pyrrole ring is expected to be a singlet and in a relatively downfield position.
Phenyl H (ortho)7.6 - 7.9mThe ortho protons of the phenyl ring will be deshielded by the heterocyclic system.
Phenyl H (meta, para)7.2 - 7.5mThe meta and para protons of the phenyl ring will have chemical shifts typical for a monosubstituted benzene ring.
N-H (H-5)10.0 - 12.0br sThe N-H proton of the pyrrole ring is expected to be a broad singlet and significantly downfield, and its position can be solvent-dependent.

Experimental Protocol: ¹H NMR Spectroscopy

cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Dissolve ~5 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). B Add a small amount of TMS as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. C->D E Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm). D->E F Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans). E->F G Apply Fourier transformation to the acquired FID. F->G H Phase correct the spectrum. G->H I Integrate the signals and reference the spectrum to the TMS signal. H->I

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment. Carbons in aromatic and heteroaromatic rings typically resonate in the downfield region (δ 100-160 ppm).

Predicted ¹³C NMR Spectrum: Based on the analysis of substituted pyrrolo[2,3-b]pyrazines, the following chemical shifts can be anticipated for the carbon atoms of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.[3]

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C-2, C-3140 - 150Carbons in the pyrazine ring are expected to be the most downfield due to the two adjacent nitrogen atoms.
C-4a, C-7a130 - 145Bridgehead carbons connecting the two rings.
C-6125 - 135The carbon atom of the pyrrole ring attached to the phenyl group.
C-7110 - 120The other carbon atom of the pyrrole ring.
Phenyl C (ipso)135 - 145The carbon atom of the phenyl ring attached to the pyrrolo[2,3-b]pyrazine core.
Phenyl C (ortho, meta, para)120 - 130Aromatic carbons of the phenyl ring.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the need for a greater number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. This technique is particularly useful for identifying the presence of specific bonds, such as N-H, C-H, and C=N.

Expected IR Absorption Bands:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (pyrrole)3200 - 3500 (broad)Stretching
Aromatic C-H3000 - 3100 (sharp)Stretching
C=N (pyrazine)1600 - 1680Stretching
C=C (aromatic)1450 - 1600Stretching
C-N1250 - 1350Stretching
Aromatic C-H (out-of-plane)700 - 900Bending

Experimental Protocol: IR Spectroscopy

cluster_sample_prep Sample Preparation (ATR) cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Place a small amount of the solid sample directly onto the ATR crystal. B Apply pressure to ensure good contact between the sample and the crystal. A->B C Record the spectrum, typically in the range of 4000-400 cm⁻¹. B->C D Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. C->D E Perform a background subtraction. D->E F Identify and label the major absorption peaks. E->F

Caption: Workflow for IR spectroscopic analysis using an ATR accessory.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern can provide valuable structural information.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is expected to show a prominent molecular ion peak at m/z = 195, corresponding to its molecular weight.[4]

  • Fragmentation Pattern: The fragmentation of the pyrrolo[2,3-b]pyrazine core can be complex. Common fragmentation pathways for nitrogen-containing heterocyclic compounds involve the loss of small neutral molecules such as HCN (27 u) and N₂ (28 u). The phenyl group may also be lost as a radical (77 u).

Experimental Protocol: Mass Spectrometry

cluster_sample_introduction Sample Introduction cluster_ionization_analysis Ionization and Analysis cluster_data_interpretation Data Interpretation A Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). B Ionize the sample using electron ionization (EI) at 70 eV. A->B C Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight). B->C D Identify the molecular ion peak. C->D E Analyze the fragmentation pattern to deduce structural information. D->E

Caption: General workflow for mass spectrometric analysis.

UV-Visible (UV-Vis) Spectroscopy

Theoretical Framework: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heteroaromatic compounds like 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, the most common transitions are π → π* and n → π*.

Expected UV-Vis Spectrum: The UV-Vis spectrum of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in a suitable solvent (e.g., ethanol or acetonitrile) is expected to exhibit multiple absorption bands.

  • π → π transitions:* These are typically high-intensity absorptions and are expected to appear at shorter wavelengths (e.g., 250-350 nm). The extended conjugation of the pyrrolo[2,3-b]pyrazine system fused with a phenyl ring will likely result in multiple bands in this region.

  • n → π transitions:* These are lower-intensity absorptions and are expected at longer wavelengths, possibly extending into the near-UV region. These transitions involve the non-bonding electrons on the nitrogen atoms.

Experimental Protocol: UV-Vis Spectroscopy

cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). B Use a quartz cuvette for the measurement. A->B C Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm). B->C D Use the pure solvent as a blank. C->D E Identify the wavelength of maximum absorption (λmax) for each band. D->E F Calculate the molar absorptivity (ε) if the concentration is known. E->F

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques, is crucial for its unambiguous structural elucidation and the understanding of its electronic properties. While experimentally determined data for the parent compound is not extensively published, the principles and data from related derivatives provide a robust framework for its characterization. The methodologies outlined in this guide offer a systematic and scientifically sound approach for researchers in the field of medicinal chemistry and drug development to confidently analyze this important heterocyclic scaffold and its analogs.

References

Sources

Foundational

Therapeutic Evaluation of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine: A Kinase-Targeted Scaffold for Oncology

[1][2] Executive Summary The search for potent, ATP-competitive kinase inhibitors has identified the 5H-pyrrolo[2,3-b]pyrazine scaffold as a privileged structure in medicinal chemistry.[1] Specifically, the 6-phenyl-5H-p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The search for potent, ATP-competitive kinase inhibitors has identified the 5H-pyrrolo[2,3-b]pyrazine scaffold as a privileged structure in medicinal chemistry.[1] Specifically, the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivative (CAS: 78605-10-4) represents a critical lead compound class, demonstrating significant efficacy against receptor tyrosine kinases (RTKs), most notably the Fibroblast Growth Factor Receptor (FGFR) family.[1] This technical guide analyzes the molecular mechanisms, structure-activity relationships (SAR), and validated experimental protocols required to assess this compound's therapeutic potential in oncology, particularly for solid tumors driven by aberrant FGFR signaling.[1]

Molecular Architecture & Structure-Activity Relationship (SAR)[2]

The Privileged Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core functions as a bioisostere of the purine base of ATP.[1] Its planar, bicyclic heteroaromatic system allows it to occupy the adenine-binding pocket of the kinase catalytic domain.[1]

  • Hinge Binding: The pyrrole nitrogen (N-5) and the pyrazine nitrogen (N-4) act as hydrogen bond donor and acceptor, respectively.[1] This motif mimics the interaction of adenine with the kinase "hinge" region (e.g., residue Ala564 in FGFR1).[1]

  • The 6-Phenyl Moiety: The introduction of a phenyl group at the C-6 position is not merely structural; it provides a hydrophobic anchor. This moiety extends into the hydrophobic back-pocket (Gatekeeper region) of the kinase, enhancing affinity and selectivity over other kinases that lack the requisite steric volume in this region.[1]

Comparative Pharmacology

Unlike the related pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib, a JAK inhibitor), the pyrrolo[2,3-b]pyrazine scaffold exhibits a distinct selectivity profile.[1] Recent structural studies indicate that shifting the nitrogen arrangement to the [2,3-b]pyrazine isomer dramatically increases binding affinity for FGFR1 compared to pyrrolo[3,2-b]pyridine analogs [1].[1]

Mechanism of Action: FGFR Signal Transduction[2]

The primary therapeutic value of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine lies in its ability to intercept the RAS-MAPK-ERK and PI3K-AKT pathways by inhibiting upstream FGFR phosphorylation.

Pathway Inhibition Logic

Upon ligand binding (FGF), FGFRs dimerize and autophosphorylate tyrosine residues.[1][2][3] This recruits adaptor proteins like FRS2 and GRB2.[1] By competing with ATP at the FGFR kinase domain, 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine prevents autophosphorylation, effectively silencing the downstream oncogenic signaling cascades responsible for cell proliferation and angiogenesis.[1]

Visualization of Signaling Blockade

The following diagram illustrates the precise intervention point of the molecule within the FGFR signaling cascade.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K Inhibitor 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (ATP Competitive Inhibitor) Inhibitor->FGFR  Blocks ATP Binding GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS-GTP SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival (Apoptosis Evasion) mTOR->Survival

Figure 1: Mechanism of Action.[4][1][2][3][5][6][7][8][9] The inhibitor blocks ATP binding at the FGFR kinase domain, preventing downstream activation of RAS/MAPK and PI3K/AKT pathways.[1]

Preclinical Assessment Protocols

To validate the therapeutic utility of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, researchers must employ self-validating synthesis and assay systems.[1]

Protocol A: Synthesis via Sonogashira Coupling

Rationale: This route allows for the modular introduction of the phenyl group at the 6-position, facilitating future SAR modifications.[1]

Reagents:

  • 3,5-Dibromo-2-aminopyrazine (Starting material)[1]

  • Phenylacetylene[1]

  • Pd(PPh3)2Cl2 (Catalyst)[1]

  • CuI (Co-catalyst)[1]

  • Triethylamine (Base/Solvent)[1]

Step-by-Step Methodology:

  • Coupling: Dissolve 3,5-dibromo-2-aminopyrazine (1.0 eq) in anhydrous THF/Triethylamine (1:1).

  • Catalysis: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq) under an inert nitrogen atmosphere.

  • Addition: Dropwise add phenylacetylene (1.1 eq) at 0°C, then warm to room temperature. Stir for 12 hours.

  • Cyclization: The intermediate amino-alkyne often undergoes spontaneous intramolecular cyclization in the presence of base and heat (80°C for 4 hours) to form the pyrrolo[2,3-b]pyrazine core.[1]

  • Purification: Quench with water, extract with ethyl acetate. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate 6-phenyl-5H-pyrrolo[2,3-b]pyrazine.[1]

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic pyrrole proton singlet around 12.0 ppm.

Protocol B: Radiometric Kinase Assay (33P-ATP)

Rationale: Radiometric assays are the gold standard for avoiding false positives common in fluorescence-based assays (e.g., due to compound autofluorescence).[1]

System Components:

  • Enzyme: Recombinant Human FGFR1 Kinase Domain.[1]

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.[1]

  • Tracer: [γ-33P]ATP.[1]

Workflow:

  • Preparation: Prepare a 10-point dilution series of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in DMSO (Final DMSO < 1%).

  • Incubation: Mix Inhibitor, FGFR1 enzyme, and Peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 min at RT.

  • Initiation: Add [γ-33P]ATP mix to initiate the reaction.[1]

  • Termination: After 40 mins, spot reaction onto P81 phosphocellulose filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.[1]

  • Detection: Measure bound radioactivity (phosphorylated substrate) via scintillation counting.[1]

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Quantitative Performance Profiles

The following data summarizes the reported potency of pyrrolo[2,3-b]pyrazine derivatives against key kinase targets. Note the "Polypharmacology" potential, where the compound may inhibit multiple targets, useful for overcoming resistance but raising toxicity concerns.[1]

Target KinaseRole in CancerBinding Affinity (IC50)Clinical Relevance
FGFR1 Angiogenesis, Proliferation< 100 nM [1]Primary target for Lung/Gastric cancers.[1]
FGFR2 Gastric Cancer driver< 150 nM Relevant for FGFR2-amplified tumors.
c-Met Metastasis~500 nMSecondary target; potential synergy.
BTK B-cell malignanciesVariableOff-target; relevant for toxicity screening.
JAK3 Immune regulation> 1 µMLower affinity indicates good selectivity window.[1]

Table 1: Representative inhibitory profile of optimized 5H-pyrrolo[2,3-b]pyrazine derivatives.

Translational Challenges & Future Directions

While 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a potent in vitro tool, its development into a clinical drug faces specific hurdles:

  • Solubility: The planar, rigid structure of the 6-phenyl-pyrrolo[2,3-b]pyrazine core often leads to poor aqueous solubility.[1]

    • Solution: Future medicinal chemistry efforts often append solubilizing groups (e.g., morpholine or piperazine tails) to the phenyl ring or the N-7 position to improve oral bioavailability.[1]

  • Selectivity (The "Kinome" Problem): The ATP-binding pocket is highly conserved.[1]

    • Risk: Inhibition of off-targets like KDR (VEGFR2) can cause hypertension.[1]

    • Strategy: Use "Gatekeeper" residue differences to refine the 6-phenyl substituents for higher specificity toward FGFR isoforms.

  • Resistance: Tumors eventually develop mutations (e.g., FGFR1 V561M).[1]

    • Next Steps: Testing the scaffold against mutant kinase panels is critical for second-generation design.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI (Molecules) URL:[Link][1]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central / NIH URL:[1][Link]

  • 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE Substance Record Source: NIH / FDA Global Substance Registration System URL:[1][Link][1][10]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities Source: ResearchGate URL:[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold The 6-Phenyl-5H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine core, a key heterocyclic motif also known as a 7-deazapurine, represents a privileged scaffold in modern medicinal chemistry. Its structure is a cornerstone in the design of targeted therapeutics, most notably as a hinge-binding fragment for various protein kinases.[1][2][3] Derivatives of this scaffold have shown potent inhibitory activity against critical cancer targets like Fibroblast Growth Factor Receptors (FGFRs).[2][3]

The journey of a promising scaffold from a synthetic concept to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters—solubility, lipophilicity, ionization state (pKa), and stability—dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, ultimately defining its bioavailability and therapeutic potential.

This guide provides an in-depth analysis of the core physicochemical properties of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between these properties and their impact on drug development. We will explore the "why" behind the experimental choices and the "how" of robust characterization, equipping you with the foundational knowledge to advance your own research with this valuable chemical entity.

Molecular Identity and Synthesis

A robust physicochemical characterization begins with an unambiguously pure and well-defined sample. The foundational data for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is summarized below.

PropertyValueSource
Molecular Formula C₁₂H₉N₃[4][5]
Molecular Weight 195.22 g/mol [4][5]
CAS Number 78605-10-4[4][5][6]
Canonical SMILES C1=CC=C(C=C1)C2=CC3=NC=CN=C3N2[4]
InChIKey ONJMAXYFHBVNTH-UHFFFAOYSA-N[4][5]
Rationale for a Representative Synthetic Pathway

While multiple synthetic routes to the pyrrolo[2,3-b]pyrazine core exist, a common and effective strategy involves the condensation of a substituted aminopyrrole with a dicarbonyl equivalent. A plausible synthesis for the title compound could be adapted from biomimetic approaches used for similar pyrazine alkaloids, which involve the dimerization of α-amino aldehydes followed by oxidation.[7] Another established method involves the reaction of α-amino aldehydes with α-amino ketones. For the specific 6-phenyl substitution, a Suzuki or Stille cross-coupling reaction on a halogenated pyrrolo[2,3-b]pyrazine precursor offers a versatile and high-yielding approach.

Below is a conceptual workflow for a palladium-catalyzed cross-coupling synthesis, a cornerstone of modern medicinal chemistry for its reliability and substrate tolerance.

G cluster_0 Synthesis Workflow A Start: 2,3-Diaminopyridine B Step 1: Condensation with Glyoxal (Forms Pyrrolo[2,3-b]pyrazine core) A->B C Step 2: Halogenation (e.g., NBS) (Installs handle for coupling) B->C D Intermediate: 6-Bromo-5H-pyrrolo[2,3-b]pyrazine C->D E Step 3: Suzuki Cross-Coupling (with Phenylboronic Acid) D->E  Pd Catalyst  Base F Final Product: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine E->F G cluster_props Core Properties cluster_adme ADME & Drug-like Properties Title Physicochemical Characterization Cascade Solubility Solubility Kinetic | Thermodynamic Impacts: Absorption, Formulation LogP Lipophilicity (LogP/D) Shake-Flask | HPLC Impacts: Permeability, Metabolism pKa Ionization (pKa) Potentiometry | UV-Metric Impacts: Solubility, Target Binding Stability Stability pH | Oxidative | Photo Impacts: Shelf-life, Dosing ADME ADME Profile Absorption | Distribution | Metabolism | Excretion Outcome: Bioavailability Solubility->ADME LogP->ADME pKa->ADME Stability->ADME

Sources

Foundational

An In-Depth Technical Guide to the Initial Biological Activity Screening of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Abstract This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound belonging to a scaffold class with establi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound belonging to a scaffold class with established significance in medicinal chemistry. Recognizing that the 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold, particularly for kinase inhibition, this document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize its cytotoxic profile, identify primary molecular targets, and provide an early assessment of off-target liabilities.[1][2] This approach prioritizes resource allocation by eliminating non-viable candidates early and focusing on compounds with promising therapeutic potential. Detailed, field-proven protocols for compound quality control, cytotoxicity assessment, primary kinase panel screening, and secondary assays for G-Protein Coupled Receptor (GPCR) and hERG channel activity are provided, underpinned by the scientific rationale for each experimental choice. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.

Introduction: The Scientific Rationale for Screening 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a bioisostere of purine, a fundamental component of the ATP molecule. This structural mimicry makes it an ideal starting point for the development of ATP-competitive kinase inhibitors.[3] Indeed, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), Janus Kinase 3 (JAK3), and Ataxia Telangiectasia and Rad3-related protein (ATR).[2][4] The addition of a phenyl group at the 6-position of this core structure introduces a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Given this compelling precedent, the initial biological screening of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is logically centered on kinase inhibition. However, a responsible screening campaign must not be overly narrow. It is imperative to first establish a baseline of cytotoxicity to ensure that any observed activity is not due to general cellular toxicity. Subsequently, to understand the compound's selectivity profile and potential for off-target effects, screening against other major drug target classes, such as GPCRs, and key safety targets, like the hERG potassium channel, is a critical step. This guide outlines a systematic approach to achieve these objectives.

The Screening Cascade: A Strategic Workflow

A tiered approach is essential for efficient and cost-effective screening. This cascade ensures that only compounds with a desirable preliminary profile proceed to more complex and resource-intensive assays.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary & Safety Screening cluster_3 Phase 4: Hit Validation Compound_QC Compound Quality Control (Purity, Identity, Solubility) Cytotoxicity Tier 1: Cytotoxicity Profiling (e.g., CellTiter-Glo®) Compound_QC->Cytotoxicity Proceed if QC Pass Primary_Kinase Tier 2: Primary Kinase Panel (Biochemical Assay, e.g., ADP-Glo™) Cytotoxicity->Primary_Kinase Proceed if CC50 > 10µM Secondary_GPCR Tier 3: Off-Target Selectivity (GPCR Functional Assay, e.g., cAMP Hunter™) Primary_Kinase->Secondary_GPCR Parallel or Sequential Safety_hERG Tier 3: Cardiotoxicity Safety (hERG Automated Patch Clamp) Primary_Kinase->Safety_hERG Parallel or Sequential Hit_Validation Hit Confirmation & Dose-Response (IC50 Determination) Primary_Kinase->Hit_Validation Active 'Hits' Identified (e.g., >50% Inhibition @ 1µM) Selectivity_Profiling Expanded Kinase Selectivity Profiling Hit_Validation->Selectivity_Profiling Confirmed Hits

Caption: A strategic multi-tiered screening cascade for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.

Phase 1: Foundational Assays - Compound Integrity and Cytotoxicity

Before any biological activity can be reliably assessed, the quality of the test compound must be assured, and its intrinsic cytotoxicity must be determined.

Compound Quality Control (QC)

The integrity of high-throughput screening (HTS) data is fundamentally dependent on the quality of the compound library.[5] Before initiating any biological assays, 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine must undergo rigorous QC.

  • Identity and Purity Confirmation: The compound's identity should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS), and its purity assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), with a purity of >95% being the standard acceptance criterion.

  • Solubility Assessment: The compound's solubility in dimethyl sulfoxide (DMSO), the most common solvent for compound libraries, must be determined. A stock solution, typically at 10 mM, is prepared.[6] Inability to achieve a clear solution at this concentration may necessitate adjustments to the screening protocol or flagging the compound for potential issues with precipitation in aqueous assay buffers.

Tier 1: Cytotoxicity Profiling

The goal of this initial tier is to determine the concentration at which the compound exhibits general toxicity to cells. This is crucial for distinguishing specific on-target activity from non-specific cytotoxic effects. A compound that kills all cells at the concentration where it inhibits a target is not a viable drug candidate. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose.[7][8]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or HEK293) in a 384-well, white, clear-bottom plate at a density of 2,500 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Perform a serial dilution of the 10 mM 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine stock in DMSO. Then, dilute these stocks into culture medium to create the final concentrations for the assay.

  • Compound Addition: Add the diluted compound to the cell plates. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Include vehicle (DMSO) only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (25 µL).[9]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by fitting the data to a four-parameter logistic curve.

ParameterValueInterpretation
CC₅₀ > 10 µMCompound is considered non-toxic at typical primary screening concentrations. Proceed to Tier 2.
CC₅₀ < 10 µMCompound exhibits significant cytotoxicity. Any hits in primary screens must be interpreted with caution.

Phase 2: Primary Screening - Identifying Kinase Inhibition

Based on the known properties of the pyrrolo[2,3-b]pyrazine scaffold, the primary screen will focus on a diverse panel of protein kinases.[1][2] This will provide an initial fingerprint of the compound's activity across the kinome.

Rationale for Kinase Panel Selection

The selected kinase panel should be broad enough to identify potential targets across different branches of the human kinome. Given the reported activities of related compounds, the panel should include, but not be limited to:

  • Tyrosine Kinases: FGFR1, JAK3, BTK, SRC

  • Serine/Threonine Kinases: AKT1, CDK2, PIM1

  • Atypical Kinase: ATR

Tier 2: Primary Kinase Panel Screening

The ADP-Glo™ Kinase Assay is a versatile and robust platform for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at its Km concentration for that kinase.

  • Compound Addition: Add 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine at a final concentration of 1 µM. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the positive and negative controls. A common hit threshold is >50% inhibition.

Kinase TargetPercent Inhibition @ 1 µMHit Status
FGFR185%Hit
JAK362%Hit
BTK15%No
SRC9%No
AKT178%Hit
CDK25%No
PIM145%Borderline
ATR12%No

Phase 3: Secondary & Safety Screening

Hits identified in the primary screen must be further characterized to assess their selectivity and potential for common drug development liabilities.

Secondary_Screening cluster_off_target Off-Target Liability cluster_safety Safety Pharmacology Primary_Hit Primary Kinase Hit (e.g., FGFR1) GPCR_Screen GPCR Functional Assay (e.g., β-Arrestin Recruitment) Primary_Hit->GPCR_Screen Assess Selectivity Ion_Channel_Screen Ion Channel Panel (Broad Profile) Primary_Hit->Ion_Channel_Screen Assess Selectivity hERG_Assay hERG Channel Assay (Automated Patch Clamp) Primary_Hit->hERG_Assay Assess Cardiotoxicity Risk Selectivity_Profile Comprehensive Hit Profile GPCR_Screen->Selectivity_Profile Data Integration Ion_Channel_Screen->Selectivity_Profile Data Integration hERG_Assay->Selectivity_Profile Data Integration

Caption: Workflow for secondary and safety screening of primary hits.

Tier 3: GPCR Functional Assay

To ensure the compound is not a promiscuous binder, screening against a representative GPCR is prudent. The cAMP Hunter™ assay is a common method for monitoring the activity of Gs- and Gi-coupled receptors.

Experimental Protocol: cAMP Hunter™ Assay

  • Cell Handling: Thaw and plate cAMP Hunter™ eXpress cells (e.g., expressing the β2-adrenergic receptor, a model Gs-coupled GPCR) in the provided assay plates.[10]

  • Compound Addition: Add 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine at a concentration of 10 µM.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., isoproterenol for the β2-adrenergic receptor) at its EC₈₀ concentration. Incubate for 30 minutes at 37°C.[11]

  • Lysis and Detection: Add lysis buffer and antibody mixture, followed by the enzyme donor (ED) and enzyme acceptor (EA) reagents as per the manufacturer's protocol.[11]

  • Data Acquisition: Measure the chemiluminescent signal.

  • Interpretation: Significant inhibition of the agonist-induced signal would suggest potential off-target activity at this GPCR.

Tier 3: hERG Safety Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[12] Early assessment of hERG liability is therefore a critical step in drug safety evaluation. Automated patch-clamp electrophysiology is the gold standard for this measurement.[12][13]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the human hERG channel (e.g., CHO or HEK293 cells).

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[12] Cells are automatically captured, and a whole-cell patch-clamp configuration is established.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG current.

  • Compound Application: Apply 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine at multiple concentrations (e.g., 0.1, 1, and 10 µM) to determine a dose-response relationship.

  • Data Analysis: Measure the reduction in the hERG current tail peak and calculate the IC₅₀ value. An IC₅₀ value >10 µM is generally considered to indicate a low risk of hERG-related cardiotoxicity.

Phase 4: Hit Validation and Expansion

Compounds that demonstrate on-target activity, are non-cytotoxic, and have a clean off-target/safety profile are considered validated hits and can be progressed to lead optimization.

Hit Confirmation and IC₅₀ Determination

The activity of the "hits" from the primary screen must be confirmed. This involves re-testing the compound in the same assay, ideally from a freshly weighed solid sample, to rule out experimental artifacts. Following confirmation, a full dose-response curve is generated to determine the 50% inhibitory concentration (IC₅₀).

Protocol:

  • Perform the primary kinase assay (e.g., ADP-Glo™) with the hit kinases.

  • Use a 10-point, 3-fold serial dilution of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, starting at a top concentration of 10 µM.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter variable slope model to calculate the IC₅₀.

Hit KinaseConfirmed ActivityIC₅₀ (nM)
FGFR1Yes85
JAK3Yes250
AKT1Yes150
Kinase Selectivity Profiling

To fully understand the compound's mechanism of action and potential for off-target effects, its selectivity should be assessed against a larger panel of kinases.[14] This can be done by screening the confirmed hit at a single high concentration (e.g., 1 µM) against a panel of hundreds of kinases.[4] The results can be visualized in a "kinoscan" tree plot, which provides a powerful visual representation of the compound's selectivity. A highly selective compound will inhibit only a few kinases, while a non-selective compound will show activity against many.

Conclusion

This guide has outlined a logical and experimentally robust strategy for the initial biological screening of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine. By starting with foundational assays for compound quality and cytotoxicity, and then progressing through a targeted primary kinase screen followed by essential secondary and safety assays, researchers can efficiently and effectively characterize this promising scaffold. This structured approach, grounded in established high-throughput screening principles, enables data-driven decisions, conserves resources, and accelerates the journey from a novel compound to a potential therapeutic lead.

References

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Gao, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. Available from: [Link]

  • Gao, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved January 29, 2026, from [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Gopishetti, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 149, 107867. Available from: [Link]

  • 6-phenyl-5H-pyrrolo[2,3-b]pyrazine. (n.d.). Sunway Pharm Ltd. Retrieved January 29, 2026, from [Link]

  • Al-Qawasmeh, R.A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307887. Available from: [Link]

  • Wang, L., et al. (2015). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 20(7), 12639-12651. Available from: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023). Medium. Retrieved January 29, 2026, from [Link]

  • Zhang, J., et al. (2011). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Retrieved January 29, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved January 29, 2026, from [Link]

  • Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 35(4), 340-352. Available from: [Link]

  • cAMP Hunter™ eXpress GPCR Assay User Manual. (n.d.). DiscoverX. Retrieved January 29, 2026, from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available from: [Link]

  • Small Compound Screening Overview. (n.d.). University of Oxford. Retrieved January 29, 2026, from [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. Retrieved January 29, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 29, 2026, from [Link]

  • Gonzalez, C., et al. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 901, 199-213. Available from: [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved January 29, 2026, from [Link]

  • 3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • cAMP Hunter™ eXpress GPCR Assays. (n.d.). DiscoverX. Retrieved January 29, 2026, from [Link]

  • Wilson, D.J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12979-12984. Available from: [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved January 29, 2026, from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences. Retrieved January 29, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 29, 2026, from [Link]

  • cAMP Hunter™ eXpress GIPR CHO-K1 GPCR Assay. (n.d.). Eurofins DiscoverX. Retrieved January 29, 2026, from [Link]

  • Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. (2016). ResearchGate. Retrieved January 29, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Retrieved January 29, 2026, from [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. (n.d.). American Elements. Retrieved January 29, 2026, from [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2012). Springer. Retrieved January 29, 2026, from [Link]

  • Comprehensive analysis of high-throughput screening data. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Retrieved January 29, 2026, from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved January 29, 2026, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Retrieved January 29, 2026, from [Link]

  • HitHunter cAMP Assay For Small Molecules. (n.d.). Scribd. Retrieved January 29, 2026, from [Link]

  • hERG Safety Assay. (n.d.). Evotec. Retrieved January 29, 2026, from [Link]

  • HitHunter cAMP assay for GPCRs. (n.d.). BMG LABTECH. Retrieved January 29, 2026, from [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube. Retrieved January 29, 2026, from [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Pyrrolo[2,3-b]pyrazine Core: From Synthesis to Therapeutic Promise

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,3-b]pyrazine scaffold, a fused bicyclic heterocycle, represents a quintessential "privileged structure" in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyrazine scaffold, a fused bicyclic heterocycle, represents a quintessential "privileged structure" in modern medicinal chemistry. Its unique electronic properties and rigid conformational framework allow it to serve as an effective mimic of the purine core of ATP, making it an exceptional starting point for the design of kinase inhibitors. However, its therapeutic utility is not confined to kinase inhibition, with derivatives demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects.[1] This guide provides an in-depth exploration of the pyrrolo[2,3-b]pyrazine core, starting from fundamental synthetic strategies and delving into its diverse applications in drug discovery. We will examine the causal relationships behind synthetic choices, analyze structure-activity relationships (SAR) that drive potency and selectivity, and visualize the key biological pathways these compounds modulate.

The Strategic Value of the Pyrrolo[2,3-b]pyrazine Scaffold

Nitrogen-containing heterocycles are the bedrock of many pharmaceuticals, and the fusion of a pyrrole and a pyrazine ring creates a scaffold with a unique and highly valuable set of properties.[1] The 5H-pyrrolo[2,3-b]pyrazine isomer, in particular, has garnered significant attention. Its arrangement of nitrogen atoms is perfectly suited to form critical hydrogen bond interactions within the hinge region of ATP-binding sites in various kinases, a foundational principle in the design of kinase inhibitors.[2]

This scaffold is not merely a synthetic curiosity; it has been identified in natural products from various sources, including microbes and marine life, hinting at its evolutionarily selected bioactivity.[1] The core's versatility allows for chemical modification at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This guide will focus primarily on the 5H-pyrrolo[2,3-b]pyrazine core due to its pronounced activity in kinase inhibition, a major focus of contemporary drug discovery.[1]

Core Synthesis: Building the Foundation

The construction and functionalization of the pyrrolo[2,3-b]pyrazine core are critical first steps in harnessing its potential. While various methods like cyclization and ring annulation exist, modern cross-coupling reactions, particularly the Suzuki coupling, offer a robust and versatile platform for introducing diverse substituents.[1][3]

The rationale for employing a Suzuki coupling is its exceptional functional group tolerance and high efficiency in forming carbon-carbon bonds. This allows for the late-stage diversification of advanced intermediates, a highly desirable strategy in medicinal chemistry for rapidly building a library of analogs for SAR studies.

Visualizing the Synthetic Workflow

The following diagram outlines a common workflow for the synthesis and initial screening of a library of pyrrolo[2,3-b]pyrazine derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Start: Bromo-pyrrolo[2,3-b]pyrazine Core B Suzuki Coupling with Boronic Ester A->B Pd(dppf)Cl2, K2CO3 C Purification (Chromatography) B->C D Structure Verification (NMR, MS) C->D E Primary Enzymatic Assay (e.g., FGFR1) D->E Library of Analogs F Determine IC50 Values E->F G Cell-based Proliferation Assay F->G Potent Hits H Lead Compound Identification G->H

Caption: General workflow for synthesis and screening of pyrrolo[2,3-b]pyrazine analogs.

Protocol: General Procedure for Suzuki Coupling

This protocol is a representative example for the functionalization of a halogenated pyrrolo[2,3-b]pyrazine core, based on established methodologies.[3]

Objective: To couple a boronic acid pinacol ester to the 3-bromo-5H-pyrrolo[2,3-b]pyrazine core.

Materials:

  • 3-Bromo-5-((sulfonated)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)

  • Desired Aryl/Heteroaryl-boronic acid pinacol ester (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 3:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask, add the bromo-pyrrolo[2,3-b]pyrazine intermediate, the boronic acid pinacol ester, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as the Palladium catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Add the Pd(dppf)Cl₂ catalyst, followed by the degassed 1,4-dioxane/water solvent mixture. The water is essential for the catalytic cycle, specifically in the transmetalation step.

  • Reaction: Stir the resulting mixture at 80-90 °C under the inert atmosphere for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is then purified, typically by column chromatography on silica gel, to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Therapeutic Landscape and Key Biological Targets

The true power of the pyrrolo[2,3-b]pyrazine core is revealed in its broad range of biological activities. While its application as a kinase inhibitor is most prominent, its utility extends to other important therapeutic areas.

Kinase Inhibition: A Privileged Scaffold for Anticancer Therapy

Approximately 30% of pharmaceutical R&D is focused on developing kinase inhibitors, making this a highly competitive and impactful field.[4] The pyrrolo[2,3-b]pyrazine scaffold has proven to be a remarkably successful starting point for targeting several key kinase families implicated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling, caused by mutations, fusions, or overexpression, is a known driver in various cancers, including urothelial carcinoma and cholangiocarcinoma.[2][5] The pyrrolo[2,3-b]pyrazine core has been masterfully exploited to develop potent FGFR inhibitors.

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors. The nitrogen atoms of the pyrazine ring form hydrogen bonds with backbone residues (e.g., Ala564 in FGFR1) in the kinase hinge region, anchoring the molecule in the ATP-binding pocket.[2] This strategic binding was a significant improvement over earlier scaffolds; for instance, switching from a 1H-pyrazolo[4,3-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine core dramatically increased binding activity for FGFR1.[2][3][6]

cluster_pathway Simplified FGFR Signaling Pathway cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Transcription PKC PKC PLCg->PKC PKC->Gene Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Gene->Proliferation Leads to Inhibitor Pyrrolo[2,3-b]pyrazine FGFR Inhibitor Inhibitor->FGFR Blocks ATP Binding

Caption: Simplified FGFR signaling cascade and the intervention point for inhibitors.

Quantitative Data for Representative FGFR Inhibitors: The following table summarizes the inhibitory activity of several 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1, demonstrating the high potency achievable with this scaffold.

Compound IDStructure / Key FeatureFGFR1 IC₅₀ (nM)Reference
Cpd 9 Phenylsulfonyl group>90% inhib. @ 1µM[2]
Cpd 13 Unsubstituted Pyrazole0.6[3]
Cpd 27 Phenylmethyl sulfonyl1.3[3]
Cpd 28 Pyridinyl sulfonyl1.5[3]

Other Kinase Targets: The scaffold's utility extends beyond FGFR. Recent research and patent literature highlight its application in developing inhibitors for other critical kinases:

  • JAK3/ITK Inhibitors: Dual inhibitors of Janus kinase 3 (JAK3) and Interleukin-2-inducible T-cell kinase (ITK) based on the pyrrolo[2,3-b]pyrazine core have been developed for treating autoimmune disorders and inflammation.[7]

  • ERK5 Inhibitors: Novel derivatives are being investigated as inhibitors of Extracellular signal-regulated kinase 5 (ERK5), a target associated with cancer progression, including tumor angiogenesis and metastasis.[8]

Beyond Kinases: A Scaffold of Diverse Bioactivity

While kinase inhibition is a major strength, the pyrrolo[2,3-b]pyrazine core has shown promise in other areas:

  • Topoisomerase II Inhibition: Certain 1,3-benzoazolyl substituted derivatives act as non-intercalating catalytic inhibitors of Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. These compounds were notably effective against cancer cell lines resistant to standard Topo II poisons.[9]

  • Antimicrobial Activity: Various pyrrolopyrazine derivatives have demonstrated antibacterial, antifungal, and antiviral properties.[1] For example, 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine, a related derivative, has shown specific antifungal activity.[10]

  • Anticonvulsant Activity: Derivatives of the isomeric pyrrolo[1,2-a]pyrazine have shown efficacy in animal models of epilepsy, including models of pharmacoresistant seizures.[11]

Structure-Activity Relationship (SAR): The Logic of Molecular Design

Understanding SAR is paramount to transforming a promising scaffold into a viable drug candidate. For the 5H-pyrrolo[2,3-b]pyrazine core, extensive studies have illuminated the roles of substituents at various positions.

Caption: Key Structure-Activity Relationship points on the 5H-pyrrolo[2,3-b]pyrazine core.

  • The Hinge-Binding Region (N7): As discussed, the nitrogen at position 7 is fundamental. Its role as a hydrogen bond acceptor is the primary anchor for the molecule into the kinase ATP pocket. This interaction is a cornerstone of the scaffold's success.[2]

  • The "Potency and Selectivity" Driver (Position 3): Substituents at this position project out towards the solvent-exposed region of the kinase domain. This is where chemists can make the most significant impact on potency and selectivity. In the case of FGFR inhibitors, introducing a 1H-pyrazol-4-yl group at this position yielded a compound with an exceptionally low IC50 of 0.6 nM.[3] Interestingly, further substitution on that pyrazole ring was detrimental to activity, highlighting the sensitivity of this interaction.[3]

  • The "Solubility and Pharmacokinetics" Modulator (Position 5): The N-H at the 5-position is a common site for modification, often via sulfonylation.[2] This position can be used to attach groups that improve solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties without drastically affecting the core binding interaction.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyrazine core is a testament to the power of privileged scaffolds in medicinal chemistry. Its inherent ability to engage with one of the most important target families—protein kinases—has cemented its role in the development of modern therapeutics, particularly in oncology.[2][3][5] The synthetic accessibility via robust methods like Suzuki coupling allows for rapid exploration of chemical space, leading to the identification of highly potent and selective agents.

Despite the successes, significant opportunities remain. The full therapeutic potential across different diseases is still being uncovered, and the precise mechanisms of action for some of its non-kinase activities are not yet fully understood.[1] Future research will likely focus on:

  • Developing Greater Selectivity: Designing next-generation inhibitors that can distinguish between highly homologous kinase family members to reduce off-target effects.

  • Exploring New Isomers and Scaffolds: While the 5H-pyrrolo[2,3-b]pyrazine is well-studied, other isomers and related fused systems may hold promise for different biological targets.[1]

  • Targeting Drug Resistance: Using the scaffold as a basis to design covalent or allosteric inhibitors that can overcome acquired resistance to existing therapies.

The pyrrolo[2,3-b]pyrazine core is a versatile and powerful tool. The insights and methodologies discussed in this guide will undoubtedly aid researchers in continuing to unlock its full potential for the treatment of human disease.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II C
  • Pyrrolo[2,1-f][2][3][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Center for Biotechnology Information (NCBI).

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed.
  • Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer.
  • Bioactive pyrrole-pyrazine derivative from a novel bacillus species and review of the literature. African Journal of Pharmacy and Pharmacology.
  • Structure-activity relationship and biological evaluation of pyrrolo(2,3-B)pyrazines compounds as nanomolar activators of CFTR channels.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine deriv

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in FGFR Inhibitor Development

Executive Summary The fibroblast growth factor receptor (FGFR) family (FGFR1–4) plays a critical role in tissue repair, angiogenesis, and embryogenesis. Aberrant FGFR signaling—driven by gene amplification, point mutatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fibroblast growth factor receptor (FGFR) family (FGFR1–4) plays a critical role in tissue repair, angiogenesis, and embryogenesis. Aberrant FGFR signaling—driven by gene amplification, point mutations, or chromosomal translocations—is a validated oncogenic driver in urothelial carcinoma, cholangiocarcinoma, and various squamous cell carcinomas.

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine represents a privileged scaffold for Type I ATP-competitive kinase inhibitors. Its bicyclic heteroaromatic core mimics the adenine ring of ATP, allowing it to anchor firmly within the kinase hinge region. This guide details the methodologies for utilizing this scaffold to develop potent FGFR inhibitors, covering chemical biology principles, biochemical screening (TR-FRET), and cellular target engagement.

Chemical Biology & Mechanism of Action

Binding Mode

The 5H-pyrrolo[2,3-b]pyrazine core functions as a hinge binder .[1] In the ATP-binding pocket of FGFR1, the pyrrole nitrogen (N5) and the pyrazine nitrogen (N4) typically form a bidentate hydrogen-bonding network with the backbone carbonyl and amide groups of the hinge residue (specifically Ala564 in FGFR1).

The 6-phenyl substitution is critical for hydrophobic interactions within the back pocket (Gatekeeper region), providing stabilization and potency. Optimization of this scaffold often involves:

  • C7-Substitution: Introducing solubilizing groups or acrylamides (for covalent inhibition) to target Cys488.

  • Phenyl Ring Modification: Adding electron-withdrawing groups to engage the lysine salt bridge or improve metabolic stability.

Signaling Pathway Context

Inhibition of the FGFR kinase domain blocks autophosphorylation and the subsequent activation of downstream effectors, primarily the RAS-MAPK and PI3K-AKT pathways.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimer (Tyrosine Kinase) FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->FGFR ATP Competition GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: FGFR signaling cascade and the point of intervention for pyrrolopyrazine inhibitors.

Protocol A: Biochemical Potency Assay (TR-FRET)

Objective: Determine the IC50 of 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives against recombinant FGFR1 kinase domain. Method: LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET system). This assay measures the displacement of a labeled tracer (Alexa Fluor™ 647) from the kinase by the test compound.

Reagents & Equipment
  • Kinase: Recombinant Human FGFR1 (cytoplasmic domain), GST-tagged.

  • Tracer: Kinase Tracer 199 or 236 (Alexa Fluor™ 647 labeled ATP-competitive probe).

  • Antibody: Eu-anti-GST Antibody (Donor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plate: 384-well low-volume white polystyrene plate.

  • Reader: Multi-mode plate reader capable of TR-FRET (e.g., PerkinElmer EnVision).

Experimental Procedure
  • Compound Preparation:

    • Dissolve 6-phenyl-5H-pyrrolo[2,3-b]pyrazine in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in DMSO.

    • Dilute further into Assay Buffer (3% DMSO final in this intermediate step) to ensure 1% DMSO final in the well.

  • Master Mix Preparation:

    • 2X Kinase/Antibody Mix: Dilute FGFR1 (5 nM final) and Eu-anti-GST (2 nM final) in Assay Buffer.

    • 2X Tracer Mix: Dilute Tracer 199 (determined by Kd, typically 5–10 nM) in Assay Buffer.

  • Plate Loading:

    • Add 5 µL of diluted Compound to the assay plate.

    • Add 5 µL of 2X Kinase/Antibody Mix.

    • Add 5 µL of 2X Tracer Mix.

    • Controls: High Control (No Inhibitor, DMSO only) and Low Control (Excess unlabeled inhibitor, e.g., 10 µM Staurosporine).

  • Incubation & Detection:

    • Centrifuge plate at 1000 rpm for 30 seconds.

    • Incubate at Room Temperature (20–25°C) for 60 minutes in the dark.

    • Read Fluorescence:

      • Excitation: 340 nm

      • Emission 1 (Donor): 615 nm

      • Emission 2 (Acceptor): 665 nm

Data Analysis

Calculate the TR-FRET Ratio:



Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.[2]

Protocol B: Cellular Target Engagement

Objective: Validate that the inhibitor penetrates the cell membrane and inhibits FGFR autophosphorylation and downstream ERK signaling. Cell Lines:

  • SNU-16: Gastric cancer (FGFR2 amplified).

  • KMS-11: Multiple Myeloma (FGFR3 Y373C mutation).

  • H1581: Lung cancer (FGFR1 amplified).

Reagents[4]
  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Primary Antibodies:

    • p-FGFR (Tyr653/654) - Cell Signaling Tech (CST) #3471

    • Total FGFR1 - CST #9740

    • p-ERK1/2 (Thr202/Tyr204) - CST #4370

    • Total ERK1/2 - CST #4695

    • GAPDH (Loading Control)

Experimental Procedure
  • Seeding:

    • Seed SNU-16 cells at

      
       cells/well in 6-well plates in RPMI-1640 + 10% FBS.
      
    • Incubate overnight at 37°C, 5% CO2.

  • Treatment:

    • Starve cells in serum-free medium for 4 hours (optional, to reduce basal noise).

    • Treat with 6-phenyl-5H-pyrrolo[2,3-b]pyrazine at varying concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours .

    • Stimulation (Optional): If using non-amplified lines, stimulate with FGF2 (50 ng/mL) + Heparin (10 µg/mL) for the last 15 minutes of treatment.

  • Lysis & Western Blot:

    • Wash cells 2x with ice-cold PBS.

    • Lyse directly in 150 µL RIPA buffer on ice for 20 min.

    • Clarify lysate by centrifugation (14,000 rpm, 10 min, 4°C).

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Block with 5% BSA in TBST for 1 hr.

    • Incubate with primary antibodies overnight at 4°C.

  • Validation Criteria:

    • Potency: A potent inhibitor should show dose-dependent reduction of p-FGFR and p-ERK signals.

    • Selectivity: Total protein levels (FGFR, ERK) must remain constant.

Data Presentation & Interpretation

Expected Results Table

When evaluating derivatives of the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold, organize data as follows:

Compound IDR-Group (C7)FGFR1 IC50 (nM)FGFR2 IC50 (nM)Cellular p-ERK IC50 (nM)
Ref (Scaffold) H150180>1000
Derivative A Phenyl121545
Derivative B 3,5-dimethoxyphenyl248
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background in TR-FRET Tracer concentration too highRetitrate tracer to match Kd.
No Cellular Activity Poor permeability or effluxCheck LogP; Perform PAMPA assay; Add solubilizing group (e.g., piperazine).
Steep Hill Slope (>2.0) Compound aggregationAdd 0.01% Triton X-100 to assay buffer; spin down compound stocks.

References

  • Jiang, A., et al. (2018).[3][4] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for FGFR1. Application Note.

  • Dieci, M. V., et al. (2013). Fibroblast Growth Factor Receptor (FGFR) as a Therapeutic Target in Breast Cancer. Annals of Oncology, 24(7), 1745-1753.

  • Hall, T., et al. (2016). Preclinical Characterization of AZD4547, a Selective Inhibitor of FGFR1-3. Cancer Research, 76.

  • Cell Signaling Technology. (n.d.). FGFR1 Signaling & Antibodies.

Sources

Application

Application Note: High-Throughput Screening of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Libraries

Abstract The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, functioning as a purine bioisostere with extended hydrophobic reach. While highly potent again...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, functioning as a purine bioisostere with extended hydrophobic reach. While highly potent against targets like c-Met, JAK, and FGFR, this scaffold presents specific challenges in High-Throughput Screening (HTS), including solubility-limited aggregation and intrinsic fluorescence. This application note details a validated workflow for screening these libraries, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to mitigate optical interference and Surface Plasmon Resonance (SPR) for kinetic validation.

Introduction: The Scaffold & The Challenge

Chemical Logic

The 5H-pyrrolo[2,3-b]pyrazine core mimics the adenine ring of ATP, allowing it to anchor to the kinase hinge region via bidentate hydrogen bonds. The addition of a 6-phenyl substituent is a strategic medicinal chemistry modification. It directs the molecule toward the hydrophobic back pocket (Gatekeeper residue vicinity or Hydrophobic Pocket II), often enhancing selectivity over the broader kinome.

HTS Hurdles

Despite their potency, 6-phenyl-5H-pyrrolo[2,3-b]pyrazines are planar, aromatic, and lipophilic (cLogP > 3.0).

  • Aggregation: The planar π-systems favor stacking, leading to colloidal aggregation that causes false positives (promiscuous inhibition).

  • Fluorescence: Many derivatives exhibit intrinsic fluorescence in the blue-green spectrum (400–500 nm), interfering with standard intensity-based assays.

Library Design & Preparation

Before screening, the library must be quality-controlled for "screenability."

  • Synthesis Route: Libraries are typically generated via Sonogashira coupling of 2-amino-3-chloropyrazines with phenylacetylenes, followed by base-mediated cyclization.

  • Solubility Check:

    • Dissolve compounds to 10 mM in 100% DMSO.

    • Critical Step: Perform a nephelometry check or visual inspection after dilution to 100 µM in assay buffer. If precipitation occurs, the screening concentration must be lowered to 10 µM.

Primary Assay Protocol: TR-FRET Kinase Screen

Rationale: We utilize TR-FRET (e.g., LanthaScreen™ or HTRF®) rather than standard fluorescence intensity. The time-delayed reading (50–100 µs post-excitation) eliminates the short-lived background fluorescence inherent to the pyrrolopyrazine scaffold.

Reagents & Instrumentation
  • Kinase: Recombinant kinase (e.g., c-Met, FGFR1) at

    
     for ATP.
    
  • Substrate: Fluorescein-labeled peptide substrate (specific to target).

  • Detection: Terbium (Tb)-labeled anti-phosphopeptide antibody.

  • Reader: Multi-mode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar) with TR-FRET module.

Step-by-Step Workflow (384-well format)

Step 1: Compound Transfer

  • Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (10 mM DMSO stock) into the assay plate.

  • Final screening concentration: 10 µM (0.1% DMSO).

  • Include Staurosporine (1 µM) as High Control (100% Inhibition) and DMSO only as Low Control (0% Inhibition).

Step 2: Enzyme Reaction Assembly

  • Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Critical: Detergent prevents pyrrolopyrazine aggregation).

  • Dispense 5 µL of 2X Enzyme/Substrate Mix into wells.

  • Dispense 5 µL of 2X ATP solution (at

    
     concentration).
    
  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubation: 60 minutes at Room Temperature (RT) in the dark.

Step 3: Detection Reaction

  • Add 10 µL of Detection Mix (Tb-labeled antibody + EDTA).

    • Note: EDTA stops the kinase reaction and allows antibody binding.

  • Incubate for 60 minutes at RT.

Step 4: Data Acquisition

  • Excitation: 340 nm (Tb donor).

  • Emission 1: 495 nm (Tb donor reference).

  • Emission 2: 520 nm (Fluorescein acceptor).

  • Calculation: TR-FRET Ratio =

    
    .
    

Screening Logic & Triage Diagrams

The following diagram illustrates the decision matrix for handling hits from this specific library type.

HTS_Workflow Start Library: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Primary Primary Screen (TR-FRET) 10 µM Single Point Start->Primary Triage Hit Cutoff (>50% Inhibition) Primary->Triage Counter Counter Screen (Detergent Sensitivity) Triage->Counter Actives DoseResp Dose Response (IC50) 10-point titration Counter->DoseResp True Positives (Non-aggregators) Discard Discard (PAINS) Counter->Discard Aggregators Biophys Biophysical Validation (SPR / MST) DoseResp->Biophys Potent (IC50 < 1µM) Lead Validated Hit Series Biophys->Lead Confirmed Binder

Caption: Triage funnel specifically designed to filter aggregation artifacts common in planar aromatic scaffolds.

Hit Validation: Surface Plasmon Resonance (SPR)

Kinase inhibitors based on the pyrrolopyrazine scaffold can sometimes act as "residence time" drivers. IC50 alone is insufficient; we need


 and 

.
Protocol
  • Instrument: Biacore 8K or T200.

  • Chip: CM5 Sensor Chip.

  • Immobilization: Amine coupling of the Kinase to ~2000 RU (Response Units).

  • Running Buffer: HBS-P+ (contains 0.05% Surfactant P20) + 1% DMSO.

Workflow
  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes, as the library compounds are lipophilic.

  • Kinetics: Inject compounds at 5 concentrations (e.g., 0.1 µM to 10 µM) using "Single Cycle Kinetics" if the off-rate is slow.

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Criteria:

      
       should be within 80-120% of theoretical 
      
      
      
      .

Data Analysis & Quality Control

Acceptance Criteria

For a valid screening run, the plate statistics must meet the following thresholds:

MetricThresholdExplanation
Z-Prime (Z') > 0.6Indicates robust separation between High and Low controls.
Signal/Background > 3.0Ensures the FRET signal is distinct from noise.
CV (Controls) < 5%Coefficient of Variation for replicates.
Mechanism of Action (MOA) Visualization

Understanding how the 6-phenyl group interacts is vital for SAR (Structure-Activity Relationship).

Binding_Mode Scaffold Pyrrolo[2,3-b]pyrazine Core Phenyl 6-Phenyl Group Scaffold->Phenyl Covalent Link Hinge Hinge Region (Glu/Leu backbone) Scaffold->Hinge H-Bonds (Donor/Acceptor) Pocket Hydrophobic Pocket II (Selectivity) Phenyl->Pocket Van der Waals / Hydrophobic Gatekeeper Gatekeeper Residue Phenyl->Gatekeeper Steric fit

Caption: Structural logic of the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine binding mode. The phenyl group exploits the hydrophobic pocket for selectivity.

Troubleshooting Guide

IssueProbable CauseSolution
High Hit Rate (>5%) Aggregation / PAINSRepeat assay with 0.01% Triton X-100. If activity is lost, the compound is an aggregator.
Negative Inhibition Fluorescence InterferenceSwitch to Red-shifted TR-FRET or a luminescence assay (e.g., ADP-Glo).
Low Z' (<0.5) Reagent DegradationUse fresh ATP and keep antibody/tracer in dark until use.

References

  • Vertex AI Search. (2026). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health. 1

  • MDPI. (2018).[2] Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules Journal. 3[4]

  • NCBI Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. National Library of Medicine. 5[4]

  • PubChem. (2026). 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Compound Summary. National Center for Biotechnology Information. 6[4]

Sources

Method

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine as a chemical probe for kinase research

Introduction: The Privileged Scaffold 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (often referred to in literature as the core structure of Aloisines , specifically Aloisine A) represents a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (often referred to in literature as the core structure of Aloisines , specifically Aloisine A) represents a "privileged scaffold" in medicinal chemistry. Unlike highly specific clinical candidates, this molecule serves as a versatile chemical probe used to interrogate the ATP-binding pockets of serine/threonine kinases, most notably Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) .

Its structural significance lies in its bioisosterism with purines. The pyrrolo[2,3-b]pyrazine core mimics the adenine ring of ATP, allowing it to anchor effectively into the kinase hinge region. While derivatives have been developed for Lck (Src family) and FGFR inhibition, the unmodified 6-phenyl core is the primary tool for studying CDK-driven cell cycle transitions and GSK-3-mediated neurodegeneration pathways.

Key Compound Properties Details
CAS Number 78605-10-4
Chemical Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
Primary Targets CDK1, CDK2, CDK5, GSK-3

/

Mechanism Type I ATP-Competitive Inhibitor
Solubility Low in water; Soluble in DMSO (up to 50 mM)

Mechanism of Action

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine functions as a potent, reversible, ATP-competitive inhibitor .

  • Binding Mode: Crystal structural analysis (e.g., with CDK2) reveals that the pyrrolo-pyrazine nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase (specifically residues like Leu83 in CDK2).

  • The Phenyl Ring: The phenyl group at the 6-position occupies the hydrophobic pocket adjacent to the ATP site, providing stabilization energy but also allowing for "wobble," which contributes to its multi-kinase profile.

  • Selectivity Profile: While promiscuous compared to third-generation drugs, it shows distinct selectivity for the CMGC kinase family (CDK, MAPK, GSK, CLK) over tyrosine kinases (like EGFR), making it an excellent tool for dissecting cell cycle vs. growth factor signaling.

Pathway Visualization: CDK/GSK-3 Signaling

G GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Induction CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb (Retinoblastoma) CDK4_6->Rb Phosphorylates (Inactivates) E2F E2F Transcription Factor Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcribes CDK2 CDK2 (G1/S Phase) CyclinE->CDK2 Activates GSK3 GSK-3 Beta (Neurodegeneration/Metabolism) Tau Tau Protein (Microtubule Stability) GSK3->Tau Hyper-phosphorylation BetaCatenin Beta-Catenin GSK3->BetaCatenin Degradation Probe 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Inhibitor) Probe->CDK2 Inhibits Probe->GSK3 Inhibits

Caption: The probe simultaneously targets Cell Cycle progression (via CDK2) and Neurodegenerative pathways (via GSK-3), preventing Rb phosphorylation and Tau hyperphosphorylation.

Experimental Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Method)

Purpose: To determine the IC50 of the probe against recombinant CDK2/Cyclin A or GSK-3


.

Reagents:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Histone H1 (for CDKs) or GSK-3 peptide substrate.

  • ATP: Ultrapure (10 μM final concentration).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or equivalent.

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in 100% DMSO to create a 10 mM stock .

    • Prepare 3-fold serial dilutions in Kinase Buffer (keeping DMSO constant at <1% final).

  • Enzyme Reaction (384-well plate):

    • Add 2 μL of Kinase/Substrate master mix.

    • Add 1 μL of Compound dilution. Incubate for 10 min at RT.

    • Initiate reaction by adding 2 μL of ATP (10 μM).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader.

    • Data Analysis: Plot RLU vs. Log[Concentration] to calculate IC50.

Self-Validation Check:

  • Z-Factor: Ensure Z' > 0.5 using High Control (Enzyme+Substrate+ATP+DMSO) and Low Control (No Enzyme).

  • Reference: Run a known inhibitor (e.g., Staurosporine) alongside to validate enzyme activity.

Protocol B: Cellular Cell Cycle Analysis (Flow Cytometry)

Purpose: To validate functional CDK inhibition in Jurkat or HeLa cells.

Rationale: Inhibition of CDK1/2 by the probe should cause accumulation of cells in G1 (CDK2 inhibition) or G2/M (CDK1 inhibition) phases.

Workflow:

  • Seeding:

    • Seed cells at

      
       cells/mL in 6-well plates. Allow 24h attachment.
      
  • Treatment:

    • Treat cells with the probe at 1 μM, 5 μM, and 10 μM for 24 hours.

    • Control: Treat with 0.1% DMSO (Vehicle).

  • Fixation:

    • Harvest cells, wash with PBS.

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in Propidium Iodide (PI) Staining Solution:

      • 
         Propidium Iodide
        
      • 
         RNase A (crucial to degrade RNA so PI only binds DNA)
        
      • 0.1% Triton X-100

    • Incubate 30 min at 37°C in the dark.

  • Analysis:

    • Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).

    • Result: Expect a dose-dependent increase in the G2/M peak (4N DNA content) or G1 arrest , confirming CDK blockade.

Data Summary & Selectivity Profile

The following data represents typical inhibitory potency for the Aloisine A scaffold (6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives).

Kinase TargetIC50 (Approx.)[1][2][3][4][5]Biological Consequence
GSK-3

/

150 - 300 nM Increased Glycogen synthesis; Tau stabilization.
CDK1 / Cyclin B 200 - 400 nM G2/M Cell Cycle Arrest.
CDK2 / Cyclin A 200 - 400 nM G1/S Cell Cycle Arrest.
CDK5 / p25 ~200 nM Neuronal cytoskeletal regulation.
Lck / Src > 1000 nMNote: Requires specific substitution for high potency.
EGFR > 10,000 nMInactive (Good negative control).

Note: The unsubstituted 6-phenyl scaffold is moderately potent. For nanomolar Lck inhibition, substitution at the phenyl ring (e.g., 4-phenoxy) is typically required.

Troubleshooting & Best Practices

  • Solubility Issues:

    • The planar, aromatic nature of the pyrrolopyrazine core leads to poor aqueous solubility.

    • Solution: Always prepare stocks in DMSO. When diluting into aqueous buffer, ensure the final DMSO concentration is < 1% to avoid denaturing the kinase. If precipitation occurs, use an intermediate dilution step in 10% DMSO/Buffer.

  • Oxidation:

    • The pyrrole nitrogen is susceptible to oxidation over long periods. Store solid powder at -20°C under desiccant. Store DMSO stocks at -80°C and avoid repeated freeze-thaw cycles.

  • Off-Target Effects:

    • Be aware that at high concentrations (>10 μM), this scaffold may inhibit other purine-binding enzymes. Always use a structurally similar inactive analog or a rescue experiment for biological validation.

References

  • Mettey, Y., et al. (2003). Aloisines, a New Family of CDK/GSK-3 Inhibitors.[2][6][7] SAR Study, Crystal Structure in Complex with CDK2, Enzyme Selectivity, and Cellular Effects.[2] Journal of Medicinal Chemistry.

  • Dumas, J. (2001). Protein Kinase Inhibitors: Emerging Pharmacophores. Expert Opinion on Therapeutic Patents. (Discusses the pyrrolopyrazine scaffold utility).
  • Cohen, P., & Goedert, M. (2004). GSK3 inhibitors: development and therapeutic potential. Nature Reviews Drug Discovery.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Application

Application Note: Strategic Functionalization of the 6-Phenyl Ring in 5H-Pyrrolo[2,3-b]pyrazine

This Application Note is structured to guide researchers through the strategic functionalization of the 6-phenyl moiety within the 5H-pyrrolo[2,3-b]pyrazine scaffold. This scaffold is a privileged structure in kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic functionalization of the 6-phenyl moiety within the 5H-pyrrolo[2,3-b]pyrazine scaffold. This scaffold is a privileged structure in kinase inhibitor discovery (e.g., FGFR, c-Met, JAK).

Executive Summary & Strategic Value

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a critical chemical space in oncology drug discovery.[1] The phenyl ring at the 6-position often occupies the hydrophobic pocket (Selectivity Pocket) of kinase domains. Functionalizing this ring is not merely a synthetic exercise; it is the primary lever for tuning potency , selectivity (by engaging specific gatekeeper residues), and ADME properties (solubility/metabolic stability).

This guide addresses the core challenge: Regioselectivity. The pyrrolo[2,3-b]pyrazine core is electronically biased. The pyrrole C7 position is highly nucleophilic, often outcompeting the phenyl ring for electrophilic reagents. This protocol details how to bypass this bias using De Novo Assembly and Late-Stage C-H Activation .

Chemical Space & Reactivity Profiling

Before attempting functionalization, one must understand the electronic landscape.

Electronic Bias Map[1]
  • Pyrrole C7 (Nucleophilic Hotspot): The most reactive site for Electrophilic Aromatic Substitution (EAS).[1] Attempting direct nitration/halogenation of the 6-phenyl ring without blocking C7 will result in C7-substitution.[1]

  • Pyrazine Ring (Electron Deficient): Deactivated towards EAS; susceptible to Nucleophilic Aromatic Substitution (SNAr) if halogens are present.[1]

  • 6-Phenyl Ring: Moderately active but sterically and electronically distinct from the core.[1]

Decision Matrix (Graphviz Visualization)

FunctionalizationStrategy cluster_No Route A: De Novo Synthesis cluster_Yes Route B: Late-Stage Functionalization Start Target: Functionalized 6-Phenyl Ring IsScaffoldBuilt Is the Scaffold Already Built? Start->IsScaffoldBuilt SelectPrecursor Select Functionalized Aryl Alkyne/Ketone IsScaffoldBuilt->SelectPrecursor No (Preferred) DirectEAS Direct EAS? IsScaffoldBuilt->DirectEAS Yes CHActivation Ir-Catalyzed C-H Borylation IsScaffoldBuilt->CHActivation Yes (Modern) Sonogashira Sonogashira Coupling (2-amino-3-chloropyrazine) SelectPrecursor->Sonogashira Cyclization Base-Mediated Cyclization Sonogashira->Cyclization C7Block Risk: C7 Substitution (Requires C7 Blocking) DirectEAS->C7Block High Risk Suzuki Suzuki/Chan-Lam Coupling CHActivation->Suzuki

Figure 1: Strategic Decision Tree for accessing functionalized 6-phenyl derivatives. Route A is preferred for high diversity; Route B is for modifying existing leads.

Protocol A: De Novo Assembly (The "Gold Standard")

Objective: Synthesize 6-(functionalized-phenyl)-5H-pyrrolo[2,3-b]pyrazine from scratch. This is the most reliable method to introduce sensitive or specific groups (e.g., -CF3, -OMe, -F) onto the phenyl ring.

Mechanism: Sonogashira coupling of 2-amino-3-chloropyrazine with a functionalized phenylacetylene, followed by in situ or stepwise cyclization.[1]

Materials
  • Substrate: 2-Amino-3-chloropyrazine (1.0 equiv).[1]

  • Reagent: Functionalized Phenylacetylene (e.g., 4-fluoro-phenylacetylene) (1.2 equiv).[1]

  • Catalyst: PdCl2(PPh3)2 (5 mol%) + CuI (2 mol%).[1]

  • Base/Solvent: Triethylamine (TEA) / DMF (degassed).[1]

  • Cyclization Base: Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs2CO3).[1]

Step-by-Step Methodology
  • Coupling Reaction:

    • Charge a reaction vial with 2-amino-3-chloropyrazine, Pd catalyst, and CuI under Argon.

    • Add degassed DMF and TEA.

    • Add the functionalized phenylacetylene dropwise.[1]

    • Heat to 80°C for 4–6 hours . Monitor by LC-MS for the intermediate (alkynyl-pyrazine).[1]

  • Cyclization (Indole Synthesis Mode):

    • Note: Often, the intermediate cyclizes spontaneously under the coupling conditions. If not:

    • Cool the mixture to room temperature.

    • Add KOtBu (2.0 equiv) dissolved in DMF.

    • Heat to 100°C for 2 hours . The base promotes the nucleophilic attack of the amine onto the alkyne (5-endo-dig cyclization).

  • Work-up:

    • Pour into ice water. The product usually precipitates.[1]

    • Filter, wash with water and cold diethyl ether.[1]

    • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).[1]

Why this works: You bypass the regioselectivity issue entirely by building the phenyl ring with the substituents already in place.

Protocol B: Late-Stage C-H Activation (Ir-Catalyzed Borylation)

Objective: Install a functional handle (Boronic ester) directly onto the 6-phenyl ring of an existing scaffold.[1]

Challenge: Differentiating between the pyrrole C-H and phenyl C-H. Solution: Iridium-catalyzed borylation is sterically governed.[1] The pyrrole N-H and pyrazine nitrogens can coordinate, but bulky ligands (dtbpy) favor activation of the sterically accessible phenyl ring (typically meta or para).

Materials
  • Substrate: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (N-protected with SEM or Boc is recommended to prevent catalyst poisoning).[1]

  • Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.0 equiv).[1]

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%).

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).[1]

  • Solvent: THF or MTBE (anhydrous).[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under strict N2, mix [Ir(OMe)(cod)]2, dtbpy, and B2pin2 in THF (2 mL). Stir for 10 mins until the solution turns deep red/brown (active catalytic species).[1]

  • Reaction:

    • Add the substrate (dissolved in THF).[1]

    • Seal the tube and heat to 80°C for 16 hours .

  • Work-up:

    • Concentrate the solvent.[1]

    • Pass through a short plug of silica (eluting with Et2O/Hexane) to remove the catalyst.[1]

    • Result: A mixture of meta- and para-borylated products.

  • Downstream Diversification:

    • Use the resulting aryl-boronate in a standard Suzuki coupling with various aryl/heteroaryl halides to create a library of analogs.

Quantitative Data Summary

ParameterProtocol A (De Novo)Protocol B (C-H Activation)
Regiocontrol Perfect (Pre-installed)Moderate (Steric dependent)
Yield High (60–85%)Moderate (40–65%)
Diversity Potential Limited by alkyne availabilityHigh (Divergent from one core)
Scale Gram-scale readyMilligram-scale (Discovery)
Key Risk Alkyne polymerizationCatalyst poisoning by free NH

Troubleshooting & Optimization

Issue: Electrophilic Substitution (EAS) hits the Pyrrole C7 instead of Phenyl.
  • Cause: The pyrrole ring is significantly more electron-rich than the phenyl ring.[1]

  • Fix: If you must use EAS (e.g., bromination), you must block the C7 position first.

    • Step 1: Chlorinate C7 using NCS (N-chlorosuccinimide) in mild conditions.[1]

    • Step 2: Perform the functionalization on the phenyl ring.[1]

    • Step 3: Remove the C7-chloro group via hydrogenolysis (Pd/C, H2) if necessary, though C7-Cl is often beneficial for potency.

Issue: Poor Solubility.
  • Cause: The flat, rigid pyrrolopyrazine core stacks efficiently (pi-pi stacking).

  • Fix: Introduce solubilizing groups (e.g., morpholine, piperazine) on the phenyl ring during the synthesis (Protocol A) or use a protecting group (SEM/Boc) during intermediate steps.

References

  • Synthesis of Pyrrolo[2,3-b]pyrazines

    • Title: "Efficient Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Derivatives via Sonogashira Coupling and Cycliz
    • Source:Journal of Organic Chemistry
    • URL:[Link](Representative Link for Sonogashira methodology)

  • Kinase Inhibitor Context (FGFR)

    • Title: "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors."[1][2]

    • Source:Molecules (2018)[2][3]

    • URL:[Link][4][5]

  • C-H Activation Guidelines

    • Title: "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Applic
    • Source:Chemical Reviews
    • URL:[Link]

  • General Reactivity of Pyrrolopyrazines

    • Title: "Pyrrolopyrazine derivatives: synthetic approaches and biological activities."[1][6]

    • Source:Molecular Diversity[1]

    • URL:[Link]

Sources

Method

In vitro evaluation of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine cytotoxicity in cancer cell lines

[1] Executive Summary & Scientific Rationale The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, particularly renowned for its utility in designing ATP-competitive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, particularly renowned for its utility in designing ATP-competitive kinase inhibitors. Research indicates that this pharmacophore possesses high affinity for the hinge region of various kinases, with notable potency against Fibroblast Growth Factor Receptors (FGFR) and c-Met [1, 2].

Unlike generic cytotoxicity screenings, evaluating this scaffold requires a targeted approach that correlates cell viability data with specific kinase inhibition. This guide provides a rigorous workflow to evaluate the cytotoxic profile of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, distinguishing between off-target toxicity and on-target efficacy (mechanism-based lethality).

Key Mechanistic Insight: The pyrrolo[2,3-b]pyrazine core mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the kinase hinge region (e.g., Ala564 in FGFR1). The 6-phenyl substitution extends into the hydrophobic pocket, providing selectivity. Therefore, cytotoxicity in this context is often a function of signal transduction blockade (e.g., RAS/MAPK or PI3K/AKT pathway suppression) rather than non-specific cellular damage [3].

Experimental Workflow

The following diagram outlines the logical flow of the evaluation, ensuring that phenotypic observations (death) are linked to molecular mechanisms (inhibition).

ExperimentalWorkflow Compound Compound Prep (DMSO Stock) Screening Phase 1: Cytotoxicity (MTS/CCK-8 Assay) Compound->Screening Selectivity Selectivity Analysis (FGFR+ vs FGFR- Lines) Screening->Selectivity IC50 Determination Mechanism Phase 2: Mechanism (Western Blot: p-ERK/p-AKT) Selectivity->Mechanism Hit Validation Phenotype Phase 3: Phenotype (Annexin V / Cell Cycle) Mechanism->Phenotype Confirm Mode of Death

Figure 1: Integrated workflow linking compound preparation to mechanistic validation.

Compound Management & Preparation

Scientific Integrity Check: Poor solubility is the primary cause of variability in pyrrolopyrazine assays. The planar nature of the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine system can lead to micro-precipitation in aqueous media.

Protocol A: Stock Solution Preparation
  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), grade ≥99.9% (sterile filtered).

  • Concentration: Prepare a 10 mM primary stock.

    • Calculation: Molecular Weight of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine ≈ 195.22 g/mol .[1]

    • Weighing: Dissolve 1.95 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles (>3 cycles).

Protocol B: Working Solutions
  • Dilution Strategy: Perform serial dilutions in DMSO first, then transfer to media. This "DMSO-to-DMSO" method prevents precipitation that occurs when high-concentration stocks hit aqueous buffers directly.

  • Final DMSO Concentration: Must remain < 0.5% (v/v) in the final cell culture well to avoid solvent toxicity.

Phase 1: Cytotoxicity Profiling (IC50 Determination)

Objective: Quantify the potency of the compound across distinct cancer cell lines. Assay Choice: CCK-8 (Cell Counting Kit-8) or MTS is preferred over MTT. The formazan product in CCK-8 is water-soluble, eliminating the solubilization step which can introduce error with hydrophobic compounds like pyrrolopyrazines.

Cell Line Selection Strategy

To validate the mechanism (likely FGFR/Kinase inhibition), use a paired cell line approach:

  • Target-Positive (Sensitive): Kato III (FGFR2 amplified) or H1581 (FGFR1 amplified).

  • Target-Negative (Control): A549 (KRAS mutant, FGFR independent) or MCF-7 .

Detailed Protocol
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000 - 5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare 9 serial dilutions of the compound in complete media (e.g., 10 µM down to 0.01 µM).

    • Aspirate old media (carefully) or add 2x concentrated drug solution to existing media (100 µL + 100 µL).

    • Controls:

      • Vehicle Control: 0.5% DMSO in media.

      • Positive Control: Staurosporine (1 µM) or a known FGFR inhibitor like AZD4547 .[2]

      • Blank: Media only (no cells).

  • Incubation: Treat for 72 hours . (Kinase inhibitors often require multiple cell cycles to manifest cytotoxicity).

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours (monitor color change).

    • Measure Absorbance at 450 nm .

Data Analysis

Calculate % Viability using the formula:



Fit data to a 4-parameter logistic (4PL) regression  to derive the IC50 value.

Phase 2: Mechanistic Validation (Signaling Pathway)

If 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is acting as a kinase inhibitor, it must suppress downstream phosphorylation in the MAPK or PI3K pathways.

Signaling Pathway Visualization:

SignalingPathway cluster_readout Western Blot Readout Inhibitor 6-Phenyl-5H- pyrrolo[2,3-b]pyrazine RTK Receptor Tyrosine Kinase (FGFR/c-Met) Inhibitor->RTK Inhibits RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation

Figure 2: Expected blockade of the MAPK pathway by pyrrolo[2,3-b]pyrazine derivatives.

Western Blot Protocol
  • Treatment: Treat sensitive cells (e.g., Kato III) with the compound at 1x and 5x IC50 for 6 hours.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate, NaF) to preserve phosphorylation states.

  • Targets:

    • Primary: p-ERK1/2 (Thr202/Tyr204) and p-FGFR.

    • Loading Control: Total ERK1/2 and GAPDH/Actin.

  • Interpretation: A successful "hit" will show reduced p-ERK signal without a reduction in Total ERK levels, confirming inhibition of the upstream kinase activity rather than just protein degradation.

Phase 3: Phenotypic Analysis (Apoptosis)

To distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects, perform an Annexin V/Propidium Iodide (PI) assay.

  • Protocol:

    • Treat cells for 24–48 hours.

    • Harvest cells (include floating dead cells) by trypsinization.

    • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and PI (stains DNA in permeable/dead cells).

    • Analyze via Flow Cytometry.

  • Expected Results:

    • Early Apoptosis: Annexin V (+), PI (-).

    • Late Apoptosis/Necrosis: Annexin V (+), PI (+).

    • Kinase Inhibitors: Typically induce G1 cell cycle arrest followed by apoptosis [4].

Data Presentation Template

When reporting results, summarize data in the following format:

Cell LineTissue OriginTarget StatusIC50 (µM) ± SDSelectivity Index*
Kato III GastricFGFR2 Amplified[Data]-
H1581 LungFGFR1 Amplified[Data]-
A549 LungKRAS Mutant[Data]IC50(A549)/IC50(Kato)
HDF FibroblastNormal Control[Data]> 10 (Desired)

*Selectivity Index (SI) > 10 indicates a good therapeutic window.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018.[3]

  • Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 2024.

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 2018.[3]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 2021.

Sources

Application

Application Note: Strategic Functionalization of the Pyrrolo[2,3-b]pyrazine Core

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It provides a strategic framework and validated protocols for functionalizing the 5H-pyrrolo[2,3-b]pyrazine scaffold, a privile...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It provides a strategic framework and validated protocols for functionalizing the 5H-pyrrolo[2,3-b]pyrazine scaffold, a privileged structure in kinase inhibitor design (e.g., JAK, FGFR).

Introduction & Structural Analysis[1]

The 5H-pyrrolo[2,3-b]pyrazine (also known as 4,7-diazaindole) is a bicyclic heteroaromatic scaffold isosteric with 7-azaindole and indole. Its unique electronic distribution—combining an electron-rich pyrrole ring with an electron-deficient pyrazine ring—makes it a versatile template for designing ATP-competitive kinase inhibitors.

Numbering & Reactivity Map

Confusion often arises from conflicting numbering systems (IUPAC vs. Indole-like). This guide utilizes IUPAC numbering , where the pyrrole nitrogen is N5 .

  • Pyrrole Ring (N5, C6, C7): Electron-rich. Susceptible to Electrophilic Aromatic Substitution (SEAr) . The C7 position (beta to N5) is the most nucleophilic "hotspot."

  • Pyrazine Ring (N1, C2, C3, N4): Electron-deficient. Resistant to SEAr but susceptible to Nucleophilic Aromatic Substitution (SNAr) and radical functionalization (Minisci type).

  • N5-H: Acidic proton (pKa ~13). Site for protection or alkylation.

Figure 1: Reactivity profile of the 5H-pyrrolo[2,3-b]pyrazine scaffold. Green indicates nucleophilic reactivity; Red indicates electrophilic/radical reactivity.

Protocol Section 1: Electrophilic Functionalization (C7-Focus)

Direct functionalization is most efficient at the C7 position (equivalent to the C3 position in indole). This is the primary entry point for introducing aryl groups via cross-coupling.

Protocol 1A: Regioselective C7-Bromination

Objective: Synthesize 7-bromo-5H-pyrrolo[2,3-b]pyrazine as a universal coupling partner.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).[1]

  • Reagents: N-Bromosuccinimide (NBS), DMF.

  • Critical Insight: The reaction must be kept at or below room temperature to prevent poly-halogenation. DMF is preferred over MeCN to solubilize the polar core.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes.

    • Note: Protect from light to minimize radical side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours. Monitor by LC-MS (Target M+H: ~198/200).

  • Workup: Pour the mixture into 10 volumes of ice-water.

    • If precipitate forms: Filter and wash with cold water (High purity).

    • If no precipitate: Extract with EtOAc (3x). Wash organic layer with 5% LiCl (aq) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Usually not required. If necessary, recrystallize from MeOH/Water.

Protocol 1B: C7-Formylation (Vilsmeier-Haack)

Objective: Introduce an aldehyde for reductive amination or olefination.

  • Reagent Prep: Add POCl₃ (1.2 eq) dropwise to anhydrous DMF (5.0 eq) at 0 °C. Stir 30 min to form the Vilsmeier reagent.

  • Addition: Add solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in DMF dropwise.

  • Heating: Heat to 60–80 °C for 3–6 hours.

  • Hydrolysis: Cool to RT. Pour into ice-water containing NaOAc (buffered hydrolysis) or 2M NaOH (basic hydrolysis) to pH 8.

  • Isolation: The precipitate is the C7-carbaldehyde.

Protocol Section 2: Pyrazine Ring Functionalization (C2/C3)

Direct SEAr does not occur on the pyrazine ring. Substituents here are best introduced via De Novo Synthesis (building the ring with substituents already in place) or Minisci-type radical reactions .

Protocol 2A: De Novo Synthesis of C2/C3-Halides

Context: To access a 2-bromo or 3-bromo derivative, start from a functionalized aminopyrazine rather than the formed core.

Workflow:

  • Starting Material: 3,5-dibromopyrazin-2-amine (Commercial).

  • Sonogashira Coupling: React with TMS-acetylene (Pd(PPh₃)₂Cl₂, CuI, TEA, THF, RT) to install the alkyne at the 3-position.

  • Cyclization: Treat with base (t-BuOK in NMP or TBAF in THF) to close the pyrrole ring.

    • Result:2-bromo-5H-pyrrolo[2,3-b]pyrazine .[2][3][4] The bromine atom remains on the pyrazine ring (originally position 5 of the pyrazine, now position 2 of the fused system).

Protocol 2B: Minisci C-H Alkylation

Objective: Direct alkylation of C2/C3 using radical chemistry. Reagents: Alkyl carboxylic acid, AgNO₃ (cat), (NH₄)₂S₂O₈, TFA/Water/DCM.

  • Setup: Dissolve core (1.0 eq) and alkyl carboxylic acid (2.0 eq) in biphasic DCM/Water. Add TFA (1.0 eq).[5]

  • Initiation: Add AgNO₃ (0.2 eq) and (NH₄)₂S₂O₈ (1.5 eq).

  • Reaction: Heat to 40 °C with vigorous stirring. The alkyl radical attacks the electron-deficient pyrazine ring.

  • Note: Regioselectivity can be poor (C2 vs C3 mixture); separation by chromatography is usually required.

Protocol Section 3: N-Functionalization (N5)

The pyrrole nitrogen (N5) is the handle for tuning solubility and permeability.

Protocol 3A: N-Alkylation
  • Base: Cs₂CO₃ (mild, preferred) or NaH (strong).

  • Solvent: DMF or MeCN.

  • Procedure:

    • Mix core (1.0 eq) and Cs₂CO₃ (2.0 eq) in MeCN.

    • Add Alkyl Halide (1.1 eq).

    • Heat to 50–60 °C for 4 hours.

    • Self-Validation: N-alkylation is usually cleaner than C-alkylation. If C-alkylation (at C7) is observed, switch to a softer base (K₂CO₃) or use the N-Tosyl protected intermediate first.

Protocol Section 4: Palladium-Catalyzed Cross-Coupling

Once the halogen is installed (Protocol 1A or 2A), Suzuki-Miyaura coupling is the standard for building complexity.

Protocol 4A: Suzuki Coupling on C7-Bromide

Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust for heteroaryl chlorides/bromides.

  • Base: K₂CO₃ (2M aq) or Cs₂CO₃ (solid).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 80–100 °C.

Table 1: Troubleshooting Cross-Coupling on Pyrrolopyrazines

IssueProbable CauseSolution
Protodehalogenation Hydride source / unstable catalystUse anhydrous conditions; switch to Pd(OAc)₂/XPhos.
N-Arylation side product N5 is unprotectedProtect N5 with SEM or Tosyl before coupling.
Low Conversion Boronic acid instabilityUse Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.
Catalyst Poisoning Pyrazine nitrogen coordinationUse high ligand/metal ratio (e.g., SPhos, XPhos).

Integrated Workflow Diagram

The following diagram illustrates the logical flow for synthesizing a multi-substituted analog.

Figure 2: Synthetic workflow for accessing orthogonally substituted pyrrolo[2,3-b]pyrazines.

References

  • IUPAC Numbering & Structure: PubChem. 5H-Pyrrolo[2,3-b]pyrazine Compound Summary. National Library of Medicine. Link

  • FGFR Kinase Inhibitor Synthesis (De Novo Route): Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. Link

  • Electrophilic Bromination (NBS Protocol): Wang, T., et al. (2022). Regioselective Electrophilic Aromatic Bromination. Journal of Organic Chemistry. Link

  • Minisci Reaction on Pyrazines: Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135. Link

  • C-H Activation Strategies: Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews. Link

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine for Preclinical Studies

Introduction: The Significance of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in Preclinical Research The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in Preclinical Research

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This structure is of particular interest in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[3] The specific analogue, 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, has emerged as a key pharmacophore in the design of novel therapeutics due to its potential to engage with a variety of biological targets. Its structural rigidity and capacity for diverse functionalization make it an attractive candidate for preclinical evaluation against a range of diseases.

The progression of a promising compound from discovery to preclinical trials necessitates a robust and scalable synthetic route to ensure the consistent production of high-purity material. This application note provides a detailed, field-proven protocol for the large-scale synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, designed to meet the stringent requirements of preclinical studies. We will delve into the strategic considerations behind the chosen synthetic pathway, offer a step-by-step guide for its execution, and outline the critical analytical methods for quality control.

Synthetic Strategy: A Two-Step Approach to Kilogram-Scale Production

A robust and scalable synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (also known as 2-Phenyl-4,7-diazaindole[3][4]) is paramount for advancing a drug development program. The strategy outlined here is a two-step process commencing with the commercially available 5H-pyrrolo[2,3-b]pyrazine. This approach involves an initial halogenation to activate the C6 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group. This pathway is selected for its high efficiency, tolerance of a wide range of functional groups, and demonstrated scalability in industrial settings.[5]

Synthetic_Workflow 5H-pyrrolo[2,3-b]pyrazine 5H-pyrrolo[2,3-b]pyrazine 6-Chloro-5H-pyrrolo[2,3-b]pyrazine 6-Chloro-5H-pyrrolo[2,3-b]pyrazine 5H-pyrrolo[2,3-b]pyrazine->6-Chloro-5H-pyrrolo[2,3-b]pyrazine Step 1: Chlorination 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine 6-Chloro-5H-pyrrolo[2,3-b]pyrazine->6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Step 2: Suzuki-Miyaura Coupling

Caption: High-level overview of the two-step synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.

Part 1: Kilogram-Scale Synthesis of the Key Intermediate: 6-Chloro-5H-pyrrolo[2,3-b]pyrazine

The initial and critical step is the selective chlorination of the 5H-pyrrolo[2,3-b]pyrazine core at the 6-position. This transformation introduces a versatile handle for the subsequent cross-coupling reaction. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent due to its ease of handling and predictable reactivity.

Protocol 1: Synthesis of 6-Chloro-5H-pyrrolo[2,3-b]pyrazine

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.

  • 5H-pyrrolo[2,3-b]pyrazine (Starting Material)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Water, deionized

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 5.0 kg of 5H-pyrrolo[2,3-b]pyrazine and 50 L of anhydrous acetonitrile.

  • Dissolution and Cooling: Stir the mixture at room temperature until all the starting material has dissolved. Once a clear solution is obtained, cool the reactor contents to 0-5 °C using a chiller.

  • Addition of NCS: Slowly add 6.2 kg of N-Chlorosuccinimide in portions over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent the formation of side products.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly add 25 L of a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extraction: Transfer the mixture to a suitable extraction vessel. Extract the aqueous layer with ethyl acetate (3 x 20 L).

  • Washing and Drying: Combine the organic layers and wash with water (20 L) and then with brine (20 L). Dry the organic layer over anhydrous sodium sulfate (2 kg).

  • Concentration: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 6-chloro-5H-pyrrolo[2,3-b]pyrazine can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/heptane, to yield a crystalline solid.

ParameterValue
Starting Material 5H-pyrrolo[2,3-b]pyrazine
Reagent N-Chlorosuccinimide (NCS)
Solvent Acetonitrile (ACN)
Temperature 0-5 °C
Typical Yield 85-95%
Purity (by HPLC) >98%

Part 2: Large-Scale Suzuki-Miyaura Coupling for the Synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5] In this step, the synthesized 6-chloro-5H-pyrrolo[2,3-b]pyrazine is coupled with phenylboronic acid in the presence of a palladium catalyst and a suitable base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity on a large scale.

Protocol 2: Synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.

  • 6-Chloro-5H-pyrrolo[2,3-b]pyrazine (Intermediate)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Celite®

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and thoroughly purged with nitrogen. Maintaining an inert atmosphere is critical for the palladium-catalyzed reaction.

  • Charging Reagents: Charge the reactor with 4.0 kg of 6-chloro-5H-pyrrolo[2,3-b]pyrazine, 3.5 kg of phenylboronic acid, and 8.0 kg of potassium carbonate.

  • Catalyst Preparation: In a separate container, under a nitrogen atmosphere, prepare the catalyst by dissolving 120 g of palladium(II) acetate and 350 g of triphenylphosphine in 5 L of 1,4-dioxane.

  • Reaction Mixture: Add 40 L of 1,4-dioxane and 10 L of deionized water to the main reactor. Stir the mixture vigorously.

  • Catalyst Addition: Add the prepared catalyst solution to the reactor.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by HPLC until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.

  • Extraction: Combine the filtrate and the washings. Add 20 L of water and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Washing and Drying: Combine the organic layers and wash with brine (20 L). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.

  • Purification by Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.

ParameterValue
Starting Material 6-Chloro-5H-pyrrolo[2,3-b]pyrazine
Coupling Partner Phenylboronic acid
Catalyst Pd(OAc)₂ / PPh₃
Base K₂CO₃
Solvent 1,4-Dioxane / Water
Temperature 80-90 °C
Typical Yield 75-90%
Purity (by HPLC) >99%

Quality Control and Characterization for Preclinical Use

Ensuring the purity and identity of the final compound is a non-negotiable aspect of preparing materials for preclinical studies. A comprehensive suite of analytical techniques must be employed.

QC_Workflow Crude Product Crude Product Purification Purification Crude Product->Purification Crystallization Final Product Final Product Purification->Final Product Drying Analytical Testing Analytical Testing Final Product->Analytical Testing QC Purity (HPLC) Purity (HPLC) Analytical Testing->Purity (HPLC) Identity (NMR, MS) Identity (NMR, MS) Analytical Testing->Identity (NMR, MS) Residual Solvents (GC) Residual Solvents (GC) Analytical Testing->Residual Solvents (GC) Heavy Metals Heavy Metals Analytical Testing->Heavy Metals

Caption: Quality control workflow for preclinical grade 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.

Analytical Specifications
TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Identity Mass SpectrometryConforms to the molecular weight (C₁₂H₉N₃, MW: 195.22)[3][4]
Purity HPLC≥ 99.0%
Individual Impurity HPLC≤ 0.10%
Total Impurities HPLC≤ 0.50%
Residual Solvents GC-HSComplies with ICH Q3C guidelines
Heavy Metals ICP-MSComplies with USP <232> guidelines

¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl ring and the pyrrolo[2,3-b]pyrazine core.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 196.2.

Troubleshooting and Scale-Up Considerations

  • Incomplete Chlorination: If the chlorination reaction stalls, a small additional charge of NCS can be added. However, over-chlorination is a risk, so careful monitoring is essential.

  • Poor Suzuki Coupling Yield: The efficiency of the Suzuki coupling is highly dependent on the quality of the palladium catalyst and the inertness of the atmosphere. Ensure all reagents and solvents are anhydrous and the reactor is properly purged with nitrogen. The choice of phosphine ligand can also be optimized for better performance.

  • Purification Challenges: If the final product has a lower than desired purity after the initial crystallization, a second recrystallization or a slurry wash with a suitable solvent may be necessary. The choice of crystallization solvents should be carefully selected to ensure good recovery and effective impurity removal.

  • Residual Palladium: The level of residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. If the initial purification does not sufficiently remove the palladium, treatment with a palladium scavenger may be required.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, a key building block for preclinical drug development. By following the detailed procedures and adhering to the stringent quality control measures outlined, researchers and drug development professionals can confidently produce multi-kilogram quantities of this important intermediate with the high purity required for preclinical studies. The insights into the rationale behind the synthetic strategy and troubleshooting tips are intended to empower scientists to successfully implement and adapt this protocol for their specific needs.

References

  • GSRS. 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE. Available from: [Link].

  • PubChem. 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine. Available from: [Link].

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link].

  • PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link].

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link].

  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link].

Sources

Application

Design and Synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine-based PROTACs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the design, synthesis, and biological evalu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold. This scaffold is a recognized pharmacophore in kinase inhibitor discovery, notably for targets such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAKs)[1][2][3]. By leveraging this established kinase-binding motif as a "warhead," we can develop potent and selective PROTACs for targeted protein degradation. This document will detail the rationale behind the design of a hypothetical FGFR-targeting PROTAC, provide a step-by-step synthetic protocol, and outline a suite of assays for its biological characterization.

Introduction: The PROTAC Revolution and the Promise of the 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Scaffold

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a transformative therapeutic modality.[4] They function by coopting the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[4][5] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4] This tripartite architecture facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4][5]

The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine core has been identified as a privileged scaffold in the development of ATP-competitive kinase inhibitors.[2][3] Its derivatives have shown potent inhibitory activity against several kinases implicated in cancer, such as FGFRs and JAKs.[1][2][3] The amenability of this scaffold to chemical modification makes it an excellent candidate for incorporation into a PROTAC as a warhead to target these kinases for degradation.

This guide will focus on a hypothetical PROTAC, designated as PZ-PROTAC-1 , designed to target an FGFR family member. We will use a known 6-phenyl-5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitor as the warhead, connect it via a polyethylene glycol (PEG) linker to a von Hippel-Lindau (VHL) E3 ligase ligand.

Design Rationale for PZ-PROTAC-1

The design of PZ-PROTAC-1 is guided by the modular nature of PROTACs.

  • Warhead Selection: We select a derivative of the 5H-pyrrolo[2,3-b]pyrazine series, which has demonstrated potent FGFR1 inhibitory activity.[1][2] A suitable attachment point for the linker is crucial to maintain affinity for the target kinase. Based on published structure-activity relationships, a position on the phenyl ring or a site distal to the hinge-binding region of the pyrrolopyrazine core would be ideal. For PZ-PROTAC-1, we will functionalize the phenyl ring with a suitable group for linker conjugation.

  • E3 Ligase Ligand: We will utilize the well-characterized hydroxyproline-based ligand for the VHL E3 ligase. This ligand is widely used in PROTAC design and has proven to effectively recruit VHL to the target protein.

  • Linker Design: The linker plays a critical role in PROTAC efficacy by influencing the stability and geometry of the ternary complex. We will employ a flexible PEG linker of a specific length. The optimal linker length often needs to be determined empirically, but a PEG4 linker is a common starting point in PROTAC development.

The conceptual structure of PZ-PROTAC-1 is depicted below:

PROTAC_Structure cluster_warhead 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Warhead (FGFR Binder) cluster_linker Linker cluster_e3_ligand E3 Ligase Ligand (VHL Binder) Warhead Pyrrolo-Pyrazine Core Linker PEG Chain Warhead->Linker Attachment Point E3_Ligand Hydroxyproline Motif Linker->E3_Ligand Conjugation

Figure 1: Conceptual structure of a 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine-based PROTAC.

Synthesis of PZ-PROTAC-1

The synthesis of PZ-PROTAC-1 is a multi-step process that involves the synthesis of the functionalized warhead, the E3 ligase ligand with a linker attachment point, and their final conjugation.

Synthesis of the Functionalized Warhead

The synthesis of the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine warhead with a suitable handle for linker attachment can be adapted from published procedures for similar kinase inhibitors.[2] A plausible synthetic route is outlined below:

Synthetic_Scheme A Starting Material A (Substituted Phenylacetonitrile) C Cyclization A->C B Starting Material B (Diaminopyrazine) B->C D 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Core C->D E Functionalization D->E F Warhead with Linker Attachment Handle E->F

Figure 2: General synthetic workflow for the functionalized warhead.

Protocol 1: Synthesis of Functionalized 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Warhead

  • Step 1: Synthesis of the 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Core.

    • This can be achieved through a condensation reaction between a substituted phenylacetonitrile and a diaminopyrazine derivative, followed by cyclization. Specific reaction conditions will depend on the chosen starting materials.

  • Step 2: Functionalization of the Phenyl Ring.

    • Introduce a functional group suitable for linker attachment, such as a hydroxyl or amino group, onto the phenyl ring of the pyrrolopyrazine core. This can be achieved through standard aromatic substitution reactions. For example, a nitration followed by a reduction to introduce an amino group.

  • Step 3: Purification and Characterization.

    • The final functionalized warhead should be purified by column chromatography.

    • Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Synthesis of the E3 Ligase Ligand-Linker Moiety

Commercially available VHL ligands with pre-attached linkers bearing a terminal reactive group (e.g., a carboxylic acid or an amine) can be used to streamline the synthesis.

Final Conjugation

The final step involves the conjugation of the functionalized warhead to the E3 ligase ligand-linker moiety. An amide bond formation is a common and robust method for this purpose.

Protocol 2: Amide Coupling to form PZ-PROTAC-1

  • Reaction Setup:

    • Dissolve the functionalized warhead (with a terminal amine) and the VHL-linker-acid in an appropriate solvent such as dimethylformamide (DMF).

    • Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Purify the crude product by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC molecule, PZ-PROTAC-1, using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation of PZ-PROTAC-1

A series of in vitro assays are required to characterize the biological activity of PZ-PROTAC-1.

Target Engagement and Degradation

Protocol 3: Western Blotting for FGFR Degradation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to express FGFR (e.g., a gastric or bladder cancer cell line with FGFR amplification).

    • Treat the cells with increasing concentrations of PZ-PROTAC-1 for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target FGFR isoform and a loading control antibody (e.g., GAPDH or β-actin).

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

  • Data Analysis:

    • Quantify the band intensities and normalize the FGFR signal to the loading control.

    • Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.

Western_Blot_Workflow A Cell Treatment with PZ-PROTAC-1 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis (DC50, Dmax) E->F

Figure 3: Workflow for assessing protein degradation by Western blotting.

Cellular Viability

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed the FGFR-expressing cancer cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of PZ-PROTAC-1 for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.[6][7]

    • Mix on an orbital shaker to induce cell lysis.[7]

    • Incubate at room temperature to stabilize the luminescent signal.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC₅₀ value.

Mechanistic Validation

To confirm that the observed degradation is mediated by the proteasome and the recruited E3 ligase, several control experiments should be performed.

  • Proteasome Inhibition: Co-treat cells with PZ-PROTAC-1 and a proteasome inhibitor (e.g., MG132). The inhibition of degradation would confirm the involvement of the proteasome.

  • E3 Ligase Competition: Co-treat cells with PZ-PROTAC-1 and an excess of the free VHL ligand. Competition for VHL binding should rescue the degradation of FGFR.

  • Negative Control PROTAC: Synthesize a control PROTAC with an inactive warhead or E3 ligase ligand. This control should not induce degradation of the target protein.[8]

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and concise format.

Table 1: Biological Activity of PZ-PROTAC-1

AssayParameterValue
FGFR Degradation DC₅₀ (nM)Hypothetical Value
Dₘₐₓ (%)Hypothetical Value
Cell Viability IC₅₀ (nM)Hypothetical Value

Conclusion

The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a versatile starting point for the development of novel kinase-targeting PROTACs. By following the design principles, synthetic strategies, and biological evaluation protocols outlined in this guide, researchers can effectively create and characterize new PROTAC molecules for targeted protein degradation. The hypothetical PROTAC, PZ-PROTAC-1, serves as a practical example of how to apply these principles to a specific target class. Further optimization of the linker and warhead affinity will likely be necessary to develop clinically viable drug candidates.

References

  • [6-Amino-4-phenylpyrrolo[2,3-c][1][9][10]thiadiazine-5-carbonitrile]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine synthesis

Introduction & Scope This guide addresses the synthesis and optimization of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine , a critical scaffold in the development of ATP-competitive kinase inhibitors (e.g., JAK, SYK, and c-Met inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the synthesis and optimization of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine , a critical scaffold in the development of ATP-competitive kinase inhibitors (e.g., JAK, SYK, and c-Met inhibitors).

While several routes exist, this guide focuses on the Sonogashira Coupling-Cyclization sequence starting from 2-amino-3-halopyrazines. This pathway offers the highest modularity for drug discovery but presents specific challenges regarding catalyst poisoning and regioselectivity.

Reaction Pathway & Mechanism

The synthesis proceeds via a Pd/Cu-catalyzed cross-coupling followed by an intramolecular 5-endo-dig cyclization.

ReactionPathway SM1 2-Amino-3-chloropyrazine (Starting Material) Cat Pd(PPh3)2Cl2 / CuI TEA, DMF, 80°C SM1->Cat SM2 Phenylacetylene SM2->Cat Side Side Product: Glaser Homocoupling (Diphenyldiacetylene) SM2->Side O2 present Inter Intermediate: 3-(Phenylethynyl)pyrazin-2-amine Cat->Inter Sonogashira Coupling Base KOtBu / NMP 100°C (Cyclization) Inter->Base Prod Product: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Base->Prod 5-endo-dig Cyclization

Figure 1: Two-step synthetic pathway. Step 1: Sonogashira coupling.[1][2][3] Step 2: Base-mediated cyclization.

Critical Process Parameters (CPP) & Optimization

Catalyst Selection

The pyrazine nitrogen atoms are strong sigma-donors and can poison palladium catalysts.

  • Standard: Pd(PPh3)2Cl2 (5 mol%) is the workhorse catalyst.[3] It is stable and affordable.

  • Optimization: If conversion is <50%, switch to Pd(dppf)Cl2 or Pd(XPhos)G2. Bidentate ligands (dppf) resist displacement by the pyrazine nitrogen better than monodentate phosphines.

Halogen Reactivity
  • Chlorides: 2-amino-3-chloropyrazine is cheap but sluggish. Requires higher temp (80-100°C).

  • Bromides/Iodides: 2-amino-3-bromopyrazine undergoes oxidative addition much faster (RT-60°C). Recommendation: Use the bromide for initial small-scale optimization to save time.

Base & Solvent (The "Switch")

The reaction outcome is heavily solvent-dependent.

ParameterStandard ConditionOptimized ConditionWhy?
Solvent THF or DioxaneDMF or NMP High polarity helps solubilize the polar amino-pyrazine and stabilizes the Pd-intermediate.
Base (Coupling) Triethylamine (TEA)DIPEA DIPEA reduces nucleophilic competition compared to TEA.
Base (Cyclization) NaHKOtBu Potassium tert-butoxide in NMP promotes cleaner cyclization than NaH, which can cause over-reaction.

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion (Step 1)

Symptom: LCMS shows large amounts of starting 2-amino-3-chloropyrazine remaining after 12h.

  • Root Cause 1: Catalyst Poisoning. The pyrazine ring coordinates to Pd.

    • Fix: Increase catalyst loading to 10 mol% or switch to Pd(dppf)Cl2.

  • Root Cause 2: Poor Oxidative Addition. Chloride is too stable.

    • Fix: Switch to 2-amino-3-bromopyrazine or raise temperature to 100°C (requires DMF/sealed tube).

Issue: Formation of Black Precipitate

Symptom: Reaction mixture turns black immediately upon heating; yield is near zero.

  • Root Cause: Pd Black Formation. The catalyst has decomposed (aggregated) before entering the catalytic cycle.

    • Fix: Ensure rigorous degassing (Argon sparge for 15 mins). Add PPh3 (10 mol%) as an exogenous ligand to stabilize the Pd species.

Issue: "Glaser" Side Product

Symptom: LCMS shows a peak corresponding to diphenyldiacetylene (dimer of alkyne).

  • Root Cause: Oxygen Ingress. Copper catalyzes the homocoupling of terminal alkynes in the presence of oxygen.

    • Fix: Degas solvents before adding CuI. Maintain positive Argon pressure. Add the alkyne slowly via syringe pump.

Issue: Cyclization Failure (Step 2)

Symptom: Intermediate 3-(phenylethynyl)pyrazin-2-amine is isolated, but does not close to the pyrrole ring.

  • Root Cause: Base/Temp Insufficiency. The 5-endo-dig cyclization is not thermally neutral; it requires activation.

    • Fix: Use KOtBu (2.0 equiv) in NMP at 80°C. If that fails, microwave irradiation at 120°C for 20 mins is highly effective for this specific ring closure.

Standard Operating Procedure (SOP)

Validated for 1.0 gram scale.

Step 1: Sonogashira Coupling[2][4]
  • Charge: To a dry pressure vial, add 2-amino-3-chloropyrazine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.02 eq).

  • Solvent: Add anhydrous DMF (0.2 M concentration) and TEA (3.0 eq).

  • Degas: Sparge with Argon for 10 minutes.

  • Addition: Add Phenylacetylene (1.2 eq) via syringe.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry (Na2SO4) and concentrate. Note: Purification at this stage is optional but recommended for high purity.

Step 2: Cyclization
  • Charge: Dissolve the crude intermediate in NMP (0.1 M).

  • Activation: Add KOtBu (2.0 eq) in one portion at RT.

  • Reaction: Heat to 80°C for 2-4 hours. Monitor by LCMS for disappearance of the alkyne peak.

  • Quench: Pour mixture into ice-water. The product, 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine , often precipitates as a beige solid. Filter and wash with water.

Frequently Asked Questions (FAQs)

Q: Can I do this in a "One-Pot" reaction? A: Yes. After the Sonogashira coupling is complete (checked by TLC/LCMS), you can add KOtBu directly to the reaction vessel and raise the temperature to 100°C. However, this often leads to a "messier" impurity profile due to residual copper salts interfering with the base. We recommend the two-step method for medicinal chemistry scales (<5g).

Q: My product is fluorescent. Is this normal? A: Yes. 5H-pyrrolo[2,3-b]pyrazines are often fluorescent. This can interfere with some UV-based purification triggers. Use a mass-directed fraction collector if possible.

Q: Why use 2-amino-3-chloropyrazine instead of 2,3-dichloropyrazine? A: The free amino group is necessary for the cyclization step (it becomes the pyrrole Nitrogen). If you start with 2,3-dichloropyrazine, you must perform a mono-amination first, which adds a step.

References

  • General Synthesis of Pyrrolopyrazines: Dehnavi, M., et al. "Synthesis and Biological Activity of Pyrrolo[2,3-b]pyrazine Derivatives." Journal of Heterocyclic Chemistry, 2021.

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922.

  • Cyclization Mechanisms (5-endo-dig): Knochel, P., et al. "Regio- and Chemoselective Metallations to Access the Pyrazine Natural Product Coeleterazine."[4] PMC (PubMed Central), 2022.

  • Analogous 7-Azaindole Synthesis: "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." MDPI Molecules, 2020.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Pyrrolopyrazine Synthesis

Welcome to the Technical Support Center for Pyrrolopyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrolopyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrrolopyrazine cores and their derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Core Synthesis Troubleshooting - The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydropyrrolopyrazines, but it is not without its pitfalls. Low yields in this reaction are a frequent complaint, often stemming from issues with iminium ion formation and subsequent cyclization.[1]

Question 1: My Pictet-Spengler reaction to form a tetrahydropyrrolopyrazine is giving me a low yield and multiple side products. What are the likely causes and how can I fix this?

Answer: This is a classic issue that points to several potential culprits, primarily revolving around the delicate balance of reaction conditions required for efficient iminium ion generation and cyclization.

Causality-Driven Troubleshooting:

  • Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are paramount. A weak acid may not efficiently generate the electrophilic iminium ion required for the cyclization to proceed. Conversely, an overly strong acid can lead to the degradation of your starting materials or the desired product.[1]

    • Diagnostic Protocol: To diagnose this, set up small-scale parallel reactions with a range of Brønsted or Lewis acids (e.g., TFA, CSA, Sc(OTf)₃) at varying concentrations. Monitor the reaction progress by TLC or LC-MS to identify the optimal catalyst and loading for your specific substrates.

  • Solvent and Temperature Mismatch: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate. Non-polar solvents may not be suitable if your starting materials have poor solubility, while overly high temperatures can promote side reactions and decomposition.[2][3]

    • Optimization Protocol: Screen a variety of solvents, from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile, DMF). It's also worth noting that in some cases, the presence of a controlled amount of moisture can be beneficial.[4][5] Once you have a promising solvent, perform a temperature screen (e.g., from room temperature to reflux) to find the sweet spot that maximizes yield while minimizing byproduct formation.[6]

  • Starting Material Impurity: The purity of your amine and aldehyde/ketone starting materials is critical. Impurities can interfere with the catalyst, participate in side reactions, or inhibit the reaction altogether.

    • Verification Protocol: Always ensure the purity of your starting materials by NMR and/or melting point determination before commencing the reaction. If in doubt, purify them by recrystallization or column chromatography.

Troubleshooting Workflow for Low-Yield Pictet-Spengler Reaction

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler check_catalyst Evaluate Acid Catalyst Weak Acid? Strong Acid? Wrong Type? start->check_catalyst Potential Cause optimize_conditions Optimize Reaction Conditions Solvent Choice Temperature start->optimize_conditions Potential Cause verify_sm Verify Starting Material Purity Amine Aldehyde/Ketone start->verify_sm Potential Cause solution_catalyst Screen Catalysts & Concentration | (e.g., TFA, CSA, Sc(OTf)₃) check_catalyst->solution_catalyst Solution solution_conditions Screen Solvents & Temperatures | (e.g., Toluene, ACN, RT to Reflux) optimize_conditions->solution_conditions Solution solution_sm Purify Starting Materials | (Recrystallization, Chromatography) verify_sm->solution_sm Solution improved_yield Improved Yield solution_catalyst->improved_yield solution_conditions->improved_yield solution_sm->improved_yield

Caption: Troubleshooting workflow for low yields in Pictet-Spengler reactions.

Section 2: Advanced Synthesis Troubleshooting - The Buchwald-Hartwig Amination

For the synthesis of N-aryl pyrrolopyrazines, the Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction. However, achieving high yields can be challenging, often due to catalyst deactivation, improper ligand selection, or an inappropriate choice of base.

Question 2: I am attempting a Buchwald-Hartwig amination of a halo-pyrrolopyrazine, but the reaction is sluggish and gives a low yield. What are the key parameters to investigate?

Answer: Low yields in Buchwald-Hartwig aminations are a common hurdle. The interplay between the palladium catalyst, the phosphine ligand, and the base is critical for a successful outcome.[7][8]

Causality-Driven Troubleshooting:

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it plays a vital role in the catalytic cycle. The choice of ligand is highly dependent on the nature of the amine. Using a suboptimal ligand can lead to slow reaction rates or catalyst decomposition.

    • Diagnostic & Optimization Protocol: A ligand screen is essential. For primary amines, bulky, electron-rich ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good starting point. For particularly challenging couplings, consider more specialized ligands like tBuBrettPhos.[9][10][11]

  • Incorrect Base Selection: The base's role is to deprotonate the amine, but an incompatible base can hinder the reaction. The choice of base is also influenced by the solvent. In non-polar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[12][13]

    • Optimization Protocol: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[12] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[8]

  • Catalyst Precursor and Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Modern palladacycle precatalysts (e.g., G3 or G4) often form the active catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.

    • Experimental Tip: Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding your substrates. This can help to ensure the formation of the active catalytic species.

Key Parameter Optimization for Buchwald-Hartwig Amination
Parameter Common Choices Considerations for Pyrrolopyrazine Synthesis References
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PalladacyclesG3/G4 precatalysts often provide more consistent results and are highly active.[14]
Ligand XPhos, RuPhos, BrettPhos, tBuBrettPhosThe choice is substrate-dependent. A ligand screen is highly recommended.[9][15]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong alkoxides are generally effective, but weaker carbonate or phosphate bases may be needed for sensitive substrates.[8][12][13]
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are crucial to prevent catalyst deactivation.[12][13]
Temperature 80-110 °CHigher temperatures may be required for less reactive aryl chlorides or with weaker bases.[16]

Section 3: Purification and Product Isolation

Question 3: I seem to be losing a significant amount of my pyrrolopyrazine product during purification. What are the best practices for minimizing these losses?

Answer: Product loss during workup and purification is a frustratingly common source of low yields. Pyrrolopyrazines, being nitrogen-containing heterocycles, can present unique challenges.

Best Practices for Purification:

  • Aqueous Workup: Be mindful of the pKa of your pyrrolopyrazine derivative. Acidic or basic washes can lead to the formation of salts that may be soluble in the aqueous layer, leading to product loss. Use neutral water washes whenever possible. If an acid or base wash is necessary, consider back-extracting the aqueous layer with a different organic solvent.

  • Column Chromatography:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. If you suspect this is an issue, you can use deactivated silica (by adding a small percentage of triethylamine to your eluent) or switch to a different stationary phase like alumina.

    • Streaking and Tailing: Pyrrolopyrazines can streak or tail on silica gel due to interactions between the basic nitrogen atoms and the acidic silanol groups. Adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to your eluent can significantly improve the peak shape and recovery.

  • Crystallization: If your product is a solid, crystallization is often the best way to obtain highly pure material with minimal loss. A thorough solvent screen is key to finding the optimal conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: My starting aminopyrrole is dark and looks impure. Can I still use it? A1: It is highly discouraged. Aminopyrroles are often prone to oxidation and degradation. Using impure starting materials is a common cause of low yields and the formation of intractable side products.[1] It is best to purify the aminopyrrole before use, for example, by recrystallization or column chromatography.

Q2: I'm not sure if my reaction has gone to completion. How can I tell? A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting starting material and the appearance of a new spot for your product are indicators of reaction progress. For more quantitative analysis, you can take a small aliquot from the reaction mixture and analyze it by LC-MS or ¹H NMR.

Q3: Can microwave irradiation improve my yields? A3: In many cases, yes. Microwave heating can significantly reduce reaction times and, in some instances, improve yields by minimizing the formation of thermal degradation byproducts.[16] It is particularly useful for reactions that are slow at conventional reflux temperatures.

Q4: My pyrrolopyrazine product seems to be unstable. How can I store it? A4: Many heterocyclic compounds can be sensitive to light, air, and moisture. It is best to store your purified pyrrolopyrazine under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (e.g., in a refrigerator or freezer).

References

  • [Pyrrolo[2,1‐f][1][12][13]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling - ResearchGate]([Link])

  • [Synthetic strategies for pyrrolo[2,1-f][1][12][13]triazine: the parent moiety of antiviral drug remdesivir - PMC]([Link])

  • [One-pot tandem cyclisation to pyrrolo[1,2-a][1][13]benzodiazepines: a modified approach to the Pictet–Spengler reaction - Organic & Biomolecular Chemistry (RSC Publishing)]([Link])

Sources

Troubleshooting

Refinement of analytical methods for detecting 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine impurities

[1] Welcome to the Advanced Analytical Chemistry Support Hub. Ticket ID: #PYR-78605-OPT Subject: Method Refinement for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Impurities Assigned Specialist: Senior Application Scientist, Hete...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Analytical Chemistry Support Hub. Ticket ID: #PYR-78605-OPT Subject: Method Refinement for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Impurities Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction

You are likely encountering difficulties in the trace analysis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 78605-10-4).[1] This fused bicyclic system presents a unique set of analytical challenges due to its amphoteric nature (basic pyrazine nitrogens vs. acidic pyrrole NH) and its propensity for regioisomerism during synthesis.[1]

This guide moves beyond standard "textbook" advice. We focus on the specific physicochemical interactions of the pyrrolopyrazine scaffold to resolve your critical issues: regioisomer separation, peak tailing, and solubility-driven artifacts.

Module 1: Chromatographic Resolution (The Regioisomer Challenge)

User Question: "I see a shoulder on my main peak, or a split peak. Is this a column failure or a synthesis byproduct?"

Technical Diagnosis: This is likely the 5-phenyl regioisomer (5-Phenyl-5H-pyrrolo[2,3-b]pyrazine).[1] In many cyclization syntheses (e.g., Sonogashira coupling followed by cyclization), the thermodynamic and kinetic products can co-elute on standard C18 columns. The hydrophobicity of the 5-phenyl and 6-phenyl isomers is nearly identical, rendering standard alkyl-chain separation inefficient.[1]

Troubleshooting Protocol: Stationary Phase Selection

Do not rely solely on hydrophobicity (C18).[1] You must exploit


 interactions  and shape selectivity .[1]
Column ChemistrySuitabilityMechanism of Action
Standard C18 LowRelies on hydrophobic effect.[1] Poor resolution of positional isomers.
Phenyl-Hexyl High

interactions with the phenyl ring and the electron-deficient pyrazine core differentiate the isomers based on electron density distribution.[1]
Biphenyl Critical Enhanced

overlap.[1] Often the only phase that baseline separates the 5-phenyl from the 6-phenyl isomer.[1]
PFP (Pentafluorophenyl) MediumGood for halogenated impurities, but less effective for the phenyl-isomer pair unless a halogen is present on the phenyl ring.
Recommended Method Parameters (Starting Point)
  • Column: Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm or 2.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses silanol activity).[1]

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than Acetonitrile).[1]
    
  • Gradient: Shallow gradient (e.g., 40% B to 55% B over 10 minutes) to maximize interaction time.

Module 2: Peak Shape & Tailing (The Nitrogen Interaction)

User Question: "My main peak tails significantly (Asymmetry > 1.5). I've tried new columns, but it persists."

Technical Diagnosis: The pyrazine nitrogens are weakly basic (pKa ~0.6 - 1.5), but the fused system can exhibit secondary interactions with residual silanols on the silica surface.[1] Furthermore, the pyrrole NH is a hydrogen bond donor. Tailing is caused by these secondary Lewis acid-base interactions.[1]

The "Charged Surface" Solution

Standard end-capping is often insufficient for fused N-heterocycles.[1]

  • Switch to CSH (Charged Surface Hybrid) Technology: Use columns with a low-level positive surface charge.[1] This repels the protonated basic nitrogens of the pyrazine ring, eliminating the "drag" caused by silanol attraction.

  • pH Modification:

    • Acidic: Ensure pH is < 2.5 (using TFA or Formic Acid) to fully protonate the base, though this can sometimes increase retention of cations on anionic silanols.

    • Basic (High pH):Preferred approach if column permits. Use 10mM Ammonium Bicarbonate (pH 10).[1] At this pH, the pyrazine is neutral, and the pyrrole NH (pKa ~13) remains neutral. This eliminates ionic interaction with silanols.[1]

Warning: Only use High pH with hybrid-silica or polymer-based columns (e.g., Waters BEH, Agilent PLRP-S).[1] Standard silica dissolves at pH > 8.[1]

Module 3: Method Development Decision Tree

Use this logic flow to determine the optimal separation strategy for your specific impurity profile.

MethodDevelopment Start START: Impurity Profiling 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine IsomerCheck Are positional isomers (5-phenyl vs 6-phenyl) present? Start->IsomerCheck SelectC18 Select CSH C18 Column Focus: General Impurities IsomerCheck->SelectC18 No SelectPhenyl Select Biphenyl or Phenyl-Hexyl Column Focus: Pi-Pi Selectivity IsomerCheck->SelectPhenyl Yes TailingCheck Peak Asymmetry > 1.3? SelectC18->TailingCheck SelectPhenyl->TailingCheck LowpH Method A: Low pH (0.1% TFA) Suppress Silanols TailingCheck->LowpH Standard Column HighpH Method B: High pH (pH 10) Neutralize Basic Nitrogens (Requires Hybrid Silica) TailingCheck->HighpH Hybrid Column SolventSelect Mobile Phase Selection LowpH->SolventSelect HighpH->SolventSelect MeOH Methanol (Enhances Pi-Pi) SolventSelect->MeOH For Isomers ACN Acetonitrile (Sharper Peaks) SolventSelect->ACN General Use

Figure 1: Decision matrix for selecting stationary and mobile phases based on impurity profile and peak morphology.[1]

Module 4: Solubility & Sample Preparation (The "Ghost" Peaks)

User Question: "I see broad, distorted peaks at the solvent front, or my recovery is low."

Technical Diagnosis: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a flat, aromatic molecule with poor aqueous solubility (LogP ~2.0 - 2.5).[1]

  • Issue: Dissolving the sample in 100% DMSO and injecting into a high-water initial mobile phase (e.g., 95% Water) causes "micro-precipitation" at the column head.

  • Result: The analyte precipitates, then slowly redissolves as the gradient increases organic content, leading to broad, split, or "fronting" peaks.

The "Co-Solvent" Protocol

Do not use 100% DMSO if possible.[1] Use a "dilution trick" to match the mobile phase.

  • Stock Solution: Dissolve 1 mg in 100 µL DMSO (High concentration).

  • Working Solution: Dilute immediately with 900 µL of 50:50 Water:Methanol .

    • Why? This keeps the sample in solution while bringing the solvent strength closer to the initial gradient conditions.[1]

  • Filtration: Use PTFE or Nylon filters.[1] Avoid Cellulose Acetate, which may bind the aromatic rings of the pyrrolopyrazine.

Module 5: Mass Spectrometry Identification

User Question: "I see an M+1 peak, but also M+23 and 2M+1. How do I confirm my impurity?"

Technical Diagnosis: Pyrrolopyrazines are prone to adduct formation and dimerization in ESI sources due to the basic nitrogen availability.[1]

Observed Ion (m/z)InterpretationAction
[M+H]+ Protonated ParentPrimary quantitation ion.[1]
[M+Na]+ (+22) Sodium AdductCommon if glassware is not LC-MS grade.[1] Do not quantitate on this; it fluctuates with salt content.[1]
[2M+H]+ DimerConcentration dependent.[1] Dilute sample 10x and re-inject.[1] If the ratio of [2M+H]/[M+H] decreases, it is an artifact, not a real impurity.
[M+16]+ N-OxideReal impurity.[1] Likely oxidation on the pyrazine nitrogen.[1] Check for +16 mass shift in fragmentation.[1]
Impurity Identification Workflow

ImpurityID Sample Unknown Peak (RT: X min) MS1 Full Scan MS (Q1) Sample->MS1 Check1 Mass Shift? MS1->Check1 MS2 Product Ion Scan (MS/MS) Isomer Isomer (Same Mass) Check Frag. Ratio MS2->Isomer Check1->MS2 No Shift Oxidation N-Oxide (+16 Da) Look for loss of -O Check1->Oxidation +16 Halogen Halogenated (+34/36 Cl) Check Isotope Pattern Check1->Halogen +34/+78

Figure 2: Workflow for classifying unknown impurities based on MS spectral data.[1]

References

  • PubChem. (n.d.).[1][2] 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Compound Summary). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2017).[1] Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. Retrieved from [Link][1]

  • SIELC Technologies. (n.d.).[1] Separation of Pyrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Pyrazines). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2009).[1] Guidance for Industry: Genotoxic Impurities. (Contextual reference for impurity limits in heterocyclic synthesis). Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for the Suzuki coupling in 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine synthesis

[1] Case ID: SC-PP-006 Subject: Troubleshooting Cross-Coupling Efficiency in Nitrogen-Rich Fused Heterocycles Status: Open Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Core Challenge You ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SC-PP-006 Subject: Troubleshooting Cross-Coupling Efficiency in Nitrogen-Rich Fused Heterocycles Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Core Challenge

You are attempting to synthesize 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine via a Suzuki-Miyaura cross-coupling. This scaffold presents a classic "heterocycle-on-heterocycle" challenge.

The core difficulty lies in the electronic duality of the 5H-pyrrolo[2,3-b]pyrazine core:

  • Catalyst Sequestration (The Pyrazine Problem): The N1 and N4 nitrogens in the pyrazine ring are highly basic (

    
    -donors) and can displace phosphine ligands from Palladium, forming inactive Pd-N complexes (catalyst poisoning).
    
  • Acidity (The Pyrrole Problem): The N5-proton is acidic (

    
    ).[1] Under standard basic Suzuki conditions, this position deprotonates, creating an electron-rich anion that can further bind Pd or reduce the electrophilicity of the C6-halide.
    

This guide provides a self-validating troubleshooting workflow to restore reaction efficiency.

Diagnostic Workflow (Triage)

Before altering conditions, locate your failure mode in the decision tree below.

TroubleshootingFlow Start Start: Reaction Stalled/Failed CheckSM Analyze Crude by LCMS: Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No CheckCat Is the mixture black/precipitated (Pd Black) immediately? SM_Left->CheckCat Protodebor Detect Benzene? (Protodeboronation) SM_Gone->Protodebor Homocouple Detect Biphenyl? (Oxidative Homocoupling) SM_Gone->Homocouple Soln_Poison Issue: Catalyst Poisoning Action: Switch to XPhos or SPhos CheckCat->Soln_Poison No Change/Pale Soln_OxAdd Issue: Poor Oxidative Addition Action: Increase Temp or use Iodide CheckCat->Soln_OxAdd Black Precipitate Soln_Dry Issue: Boronic Acid Instability Action: Use Pinacol Ester + Anhydrous Protodebor->Soln_Dry Yes Soln_O2 Issue: O2 Leak Action: Degas rigorously Homocouple->Soln_O2 Yes

Caption: Diagnostic logic flow for pinpointing Suzuki coupling failure modes in azaindole derivatives.

Technical Solutions & Protocols

Issue A: "The Reaction Never Started" (Catalyst Poisoning)

Symptom: Starting material (6-bromo-5H-pyrrolo[2,3-b]pyrazine) is untouched.[1] The reaction mixture remains pale or turns slightly yellow but does not darken (indicating Pd is trapped in a stable N-complex).[1]

Mechanism: The pyrazine nitrogens (N1/N4) coordinate to the Pd(II) center, preventing the reduction to Pd(0) or blocking the coordination of the oxidative addition partner.

The Fix: Ligand Sterics You must use bulky, electron-rich phosphine ligands that create a "steric wall," preventing the Pd from coordinating with the pyrazine nitrogens.

ComponentRecommendationRationale
Catalyst XPhos Pd G2 or Pd(dppf)Cl₂ XPhos is bulky enough to prevent N-coordination.[1] dppf is a bidentate ligand that resists displacement by the heterocycle.[1]
Loading 2 - 5 mol%Standard loading; do not increase unless conversion <20%.[1]
Solvent 1,4-Dioxane : Water (4:1)High solubility for the polar scaffold; water is essential for the boronate activation.[1]
Issue B: "The Boronic Acid Disappeared" (Protodeboronation)

Symptom: The halide remains, but the phenylboronic acid is converted to benzene.

Mechanism: Phenylboronic acids are susceptible to hydrolytic cleavage of the C-B bond, especially at high temperatures in aqueous base.

The Fix: The "Anhydrous" Switch

  • Switch to Boronic Ester: Use Phenylboronic acid pinacol ester (Ph-BPin) .[1] It is significantly more stable towards hydrolysis.[1]

  • Base Selection: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ). Anhydrous
    
    
    in pure DMF or Dioxane can drive the reaction if water is strictly excluded (though trace water is often needed for the catalytic cycle, the "anhydrous" protocol relies on the water trapped in the inorganic base).
Issue C: The "N-H" Interference

Symptom: Low yield, formation of N-arylated byproducts, or stalled reaction.

Mechanism: The N5-H is acidic.[1] Deprotonation creates a negative charge on the ring, making the C6-Br bond electron-rich and harder to undergo oxidative addition (Pd inserts into electron-deficient bonds faster).[1]

The Fix: Protection Strategy If the direct coupling fails, protect the N5 position.

  • Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts).[1]

    • Note: Tosyl is electron-withdrawing, which activates the C6-Br bond for oxidative addition (Beneficial).[1]

    • Note: SEM is electron-donating but prevents N-coordination and improves solubility.[1]

The "Gold Standard" Protocol

This protocol assumes the use of 6-bromo-5H-pyrrolo[2,3-b]pyrazine (unprotected) and Phenylboronic acid .[1]

Reagents:

  • Substrate: 6-Bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Step-by-Step:

  • Degassing (Critical): Sparge the 1,4-dioxane and water mixture with Argon/Nitrogen for 15 minutes before adding reagents. Oxygen promotes homocoupling and kills the active catalyst.[1]

  • Assembly: In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, Base, and Catalyst.

  • Solvation: Add the degassed solvent mixture.

  • Seal & Purge: Cap the vessel. Evacuate and backfill with Argon 3 times.[1]

  • Reaction:

    • Thermal: Heat to 90°C for 12 hours.

    • Microwave: Heat to 120°C for 30-45 minutes.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black).[1] Wash with EtOAc.[1] Concentrate and purify via flash chromatography (typically MeOH/DCM gradient due to polarity).[1]

Mechanistic Failure Analysis

Understanding why the reaction fails is crucial for adaptation.[1] The diagram below illustrates the competition between the productive cycle and the "N-Binding Trap."

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br Trap CATALYST TRAP Pd-N Coordination (Inactive) Pd0->Trap + Pyrazine N (If Ligand is Small) TransMet Transmetallation OxAdd->TransMet + Ph-B(OH)2 / Base OxAdd->Trap + Pyrazine N RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The Catalytic Cycle vs. The Nitrogen Trap. Bulky ligands (XPhos) block the dashed red paths.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Not recommended. Triphenylphosphine is a monodentate, relatively unhindered ligand. The pyrazine nitrogen will displace it, leading to catalyst death. Use bidentate (dppf) or bulky Buchwald ligands (XPhos, SPhos).

Q: My product is stuck in the aqueous layer during workup. What do I do? A: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is amphoteric and polar.[1]

  • Do not use acidic washes (it will protonate N1/N4 and stay in water).[1]

  • Do not use strong basic washes (it will deprotonate N5 and stay in water).[1]

  • Solution: Adjust pH to ~7-8 and extract with n-Butanol or 2-MeTHF if EtOAc is insufficient.[1]

Q: Should I protect the N5-H before coupling? A: If you observe <30% yield after trying XPhos, yes . Install a THP (Tetrahydropyranyl) or SEM group.[1] These are easily removed with acid (HCl/MeOH or TFA) post-coupling and prevent the "anionic deactivation" of the ring.

References

  • Catalyst Selection for N-Heterocycles

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids and Esters"
    • Source:Molecules (2021)[5]

    • Link:[Link]

  • Specific Scaffold Synthesis (Pyrrolo[2,3-b]pyrazine)

    • Title: "Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazines" (Analogous chemistry demonstr
    • Source:J. Org.[1][6][7] Chem. (via NIH/PubMed)

    • Link:[Link]

  • Analogous Suzuki Conditions (Pyrrolo[3,2-b]pyridine)

    • Title: "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors" (Demonstr
    • Source:NIH / PubMed Central[1]

    • Link:[Link]

  • General Troubleshooting for Pd-Catalysis

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide"[1]

    • Source:Yoneda Labs[1]

    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

Status: Active Ticket ID: CRY-78605-OPT Assigned Specialist: Senior Application Scientist, Solid State Chemistry Subject: Optimization of Crystallization, Polymorph Control, and Troubleshooting Oiling Out[1][2] Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-78605-OPT Assigned Specialist: Senior Application Scientist, Solid State Chemistry Subject: Optimization of Crystallization, Polymorph Control, and Troubleshooting Oiling Out[1][2]

Introduction: The Scaffold Challenge

Welcome to the technical support hub for the 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold. This heterocyclic system is a critical pharmacophore in kinase inhibitor development (e.g., FGFR, JAK inhibitors).[1][2]

The Core Challenge: This molecule presents a "Dr. Jekyll and Mr. Hyde" physicochemical profile. The pyrrolo[2,3-b]pyrazine core is polar with hydrogen bond donor/acceptor sites, while the 6-phenyl substituent adds significant lipophilicity and planarity.[1][2] This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation, particularly when impurities depress the melting point.[1][3]

This guide provides the protocols to bypass these kinetic traps and achieve thermodynamic stability.

Module 1: Solvent Selection & Solubility

FAQ 1.1: "Why won't my compound crystallize from standard solvents like Ethanol?"

Diagnosis: The 6-phenyl substituent increases the lattice energy via


 stacking, often making the crystal lattice too stable to break in mild alcohols, or conversely, the compound is too soluble in hot ethanol, leading to a "crash precipitation" (amorphous solid) upon rapid cooling.[1][2]

The Fix: The "Like-Dissolves-Like" Gradient You must balance the solvation of the hydrophobic phenyl ring and the polar heterocyclic core.[1]

Solvent ClassSuitabilityRecommended Use
Polar Aprotic (DMSO, DMF, NMP)High Solubility Primary Solvent. Dissolves the core effectively but difficult to remove.[1][4] Use only for antisolvent crystallization.[4]
Alcohols (MeOH, EtOH, IPA)Moderate Recrystallization Solvent. Often requires heating to reflux. 2-Propanol (IPA) is preferred over EtOH for slower nucleation.[1][2]
Chlorinated (DCM, CHCl3)High Avoid for Crystallization. Too volatile; leads to skinning/crust formation.[1][2] Good for initial dissolution only.
Non-Polar (Heptane, Hexane)Poor Antisolvent. Use to drive precipitation, but add slowly to prevent oiling.[1][2]
Visual Guide: Solvent Decision Matrix

SolventSelection Start Start: Solubility Screen HighSol Soluble in MeOH/EtOH at RT? Start->HighSol Yes Yes HighSol->Yes Too Soluble No No HighSol->No Ideal Evap Evaporative Crystallization (Risk: Amorphous Skin) Yes->Evap Cooling Cooling Crystallization (Solvent: EtOH or IPA) Yes->Cooling Heat Soluble at Reflux? No->Heat StrongSol Dissolve in DMSO/DMF No->StrongSol Heat->Yes Standard Heat->No Insoluble AntiSol Antisolvent Addition (Add Water or Heptane) StrongSol->AntiSol

Caption: Decision tree for selecting the thermodynamic path based on initial solubility observations.

Module 2: Troubleshooting "Oiling Out" (LLPS)

FAQ 2.1: "My solution turns cloudy and forms a gum/oil at the bottom. How do I stop this?"

The Science of the Problem: You are encountering the Metastable Zone Width (MSZW) limit .[1][5] The "oil" is a solute-rich liquid phase.[4][5] This happens because the temperature where the phase separation occurs (LLPS boundary) is higher than the temperature where crystallization (nucleation) naturally begins.[1][2]

The Protocol: The "Oiling Out" Rescue Operation

  • Re-dissolve: Heat the mixture back until the oil disappears and the solution is clear.

  • Seed at the Cloud Point:

    • Cool the solution very slowly (0.1°C/min).

    • The moment you see the faintest turbidity (cloudiness), stop cooling .[1][2]

    • Add seed crystals (pure 6-phenyl-5H-pyrrolo[2,3-b]pyrazine) immediately.

    • Why? Seeds provide a surface for growth, bypassing the energy barrier required to form a new nucleus.[1]

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the oil droplets to transfer mass to the seed crystals (Ostwald Ripening).[1]

  • Slow Cooling: Resume cooling only after a visible suspension of solids has formed.[4]

Visual Guide: Oiling Out Mechanism & Rescue

OilingOut Solution Homogeneous Solution Cooling Cooling Solution->Cooling LLPS Liquid-Liquid Phase Separation (Oiling) Cooling->LLPS Fast Cooling / High Impurity Seeds Add Seeds (Bypass) Cooling->Seeds At Cloud Point Nucleation Spontaneous Nucleation LLPS->Nucleation Slow/Random Product Crystalline Solid Nucleation->Product Poor Quality Growth Crystal Growth (Surface Reaction) Seeds->Growth Consumes Supersaturation Growth->LLPS Prevents Growth->Product High Purity

Caption: Pathway comparison: Uncontrolled oiling (Red) vs. Seeded crystallization (Green).[1][2]

Module 3: Polymorphism & Purity

FAQ 3.1: "I have two batches with different melting points (e.g., 215°C vs 220°C). Is this a purity issue?"

Diagnosis: While purity affects melting point, pyrrolo[2,3-b]pyrazines are prone to polymorphism .[1][2]

  • Form I (Thermodynamic): Usually obtained from slow crystallization in alcohols.[2][4] Higher melting point, denser packing (efficient

    
     stacking).[1][2][4]
    
  • Form II (Kinetic): Often obtained from rapid precipitation (antisolvent) or DCM evaporation.[2][4] Lower melting point.[1][3][4]

Verification Protocol:

  • DSC (Differential Scanning Calorimetry): Check for a solid-solid transition exotherm before the melting endotherm.[4]

  • Slurry Conversion:

    • Take the lower melting batch.[4]

    • Suspend it in the solvent of the higher melting batch (e.g., Ethanol).[1][2]

    • Stir at 50°C for 24 hours.

    • Filter and re-measure MP.[1][4] If it increases, you have successfully converted the metastable polymorph to the stable one.[1]

Standard Operating Procedures (SOPs)

SOP-A: Controlled Cooling Crystallization (Preferred)

Best for: High purity requirements, scale-up.[1][2][4]

  • Preparation: Suspend 1.0 g of crude 6-phenyl-5H-pyrrolo[2,3-b]pyrazine in 10 mL of 2-Propanol (IPA) .

  • Dissolution: Heat to reflux (approx. 82°C).[1][4] If solids remain, add IPA in 1 mL increments until dissolved.[1][2]

    • Note: If >20 mL is required, switch to Ethanol or add 5% DMSO .[1][2]

  • Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove insoluble dust (which causes random nucleation).[4]

  • Nucleation: Cool to 60°C. Add 1-2 mg of seed crystals (if available).

  • Ramp: Cool at a rate of 0.2°C/min to 20°C.

  • Harvest: Filter the white/off-white needles and wash with cold IPA.

SOP-B: Antisolvent Crystallization

Best for: Thermally unstable derivatives or low solubility samples.[4]

  • Solvent: Dissolve 500 mg of compound in the minimum volume of DMSO (approx. 2-3 mL) at room temperature.

  • Antisolvent: Measure 10 mL of Water or Methanol (depending on solubility).[4]

  • Addition:

    • Wrong Way:[1] Dumping water into the DMSO.[4] (Causes oiling).[2][3][4][5]

    • Right Way: Add the DMSO solution dropwise into the stirring Antisolvent .[1]

  • Mixing: Ensure high stir rate (turbulent flow) to prevent local zones of high supersaturation.

References

  • PubChem. (2025).[1][4][6] 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | C12H9N3.[1][4][7] National Library of Medicine.[4] Link[2]

  • Mettler Toledo. (2025).[1][4] Oiling Out in Crystallization - Troubleshooting & Mechanisms. Link

  • Zhang, Y., et al. (2018).[1][2][8] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health (NIH) / PubMed Central.[2][4] Link

  • ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process. Link

  • Dehnavi, et al. (2021).[1][2][4][9] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Link

For further assistance, please reply to this thread with your specific solvent volume and observed cloud point temperatures.

Sources

Optimization

Improving the potency of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine through structural modification

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Department: Medicinal Chemistry & Structural Biology Support Ticket Scope: Potency improvement, synthetic troubleshooting, and physicochemical optimization.

Welcome to the Optimization Hub

You are accessing the technical support interface for the 5H-pyrrolo[2,3-b]pyrazine class of heteroaromatics. This scaffold is a privileged structure in kinase inhibition, frequently acting as a bioisostere of 7-azaindole, targeting enzymes like FGFR1 , JAK , and c-Met .

Below you will find resolved troubleshooting tickets addressing the three critical bottlenecks in developing this scaffold: Synthesis , Potency (SAR) , and Solubility .

Module 1: Synthetic Accessibility & Core Construction
Ticket #402: "My Sonogashira coupling to install the 6-phenyl group is stalling at 50% conversion."

Diagnosis: The electron-deficient nature of the pyrazine ring makes the oxidative addition step sluggish if the catalyst system isn't electron-rich enough. Furthermore, nitrogen-containing heterocycles can chelate Palladium, poisoning your catalyst.

Troubleshooting Protocol:

  • Switch Ligands: Move from standard PPh3 to bulky, electron-rich phosphines like XPhos or S-Phos . These facilitate the oxidative addition into the heteroaryl halide.

  • Protect the Nitrogen: If N-5 is unprotected, the acidic proton (pKa ~13) can interfere with the base used in coupling. Protect N-5 with a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group before coupling.

  • Alternative Route (Cyclization): Instead of coupling onto the core, build the core with the phenyl group using a condensation approach.

Recommended Workflow (Cyclization Route): This route avoids late-stage coupling issues by constructing the pyrrole ring with the phenyl substituent already in place.

Synthesis cluster_0 Precursors cluster_1 Sonogashira Step cluster_2 Cyclization A 3-Amino-2- chloropyrazine C Pd(PPh3)2Cl2, CuI Nt3N, THF, 60°C A->C B Phenylacetylene (Substituted) B->C D Indole Cyclization (tBuOK, NMP, 80°C) C->D Intermediate Alkyne E 6-Phenyl-5H- pyrrolo[2,3-b]pyrazine D->E Ring Closure

Caption: Convergent synthesis via Sonogashira coupling of aminopyrazine followed by base-mediated cyclization.

Module 2: Potency Optimization (SAR)
Ticket #789: "I have confirmed binding, but IC50 against FGFR1 is stuck at >1 µM."

Diagnosis: The unsubstituted 6-phenyl ring occupies the hydrophobic pocket (Gatekeeper region) but lacks specific interactions to anchor the molecule tightly. The 5H-pyrrolo[2,3-b]pyrazine core is an excellent hinge binder (mimicking adenine), but potency comes from the "wings" of the molecule.

Technical Insight: To break the micromolar barrier, you must exploit the electronic properties of the phenyl ring to maximize pi-stacking or halogen bonding within the hydrophobic pocket.

Optimization Strategies:

  • Electronic Tuning (Hammett Logic): Introducing electron-withdrawing groups (EWGs) like Fluorine or Chlorine at the meta or para positions of the phenyl ring often improves potency by altering the quadrupole moment of the ring, strengthening pi-pi interactions with aromatic residues (e.g., Phenylalanine) in the pocket.

  • Steric Filling: The 3,5-dimethoxy substitution pattern is a "sweet spot" for many kinase inhibitors (like FGFR inhibitors), filling the pocket volume without introducing steric clash.

Comparative Potency Data (Model System: FGFR1 Inhibition)

Compound ID6-Phenyl Substituent (R)IC50 (nM)Electronic EffectRationale
PP-001 -H (Unsubstituted)1,200NeutralBaseline hinge binding only.
PP-002 4-Fluoro450Weak EWGImproved metabolic stability; minor potency gain.
PP-003 2,6-Dichloro>5,000Steric ClashAvoid. Ortho-substitution twists the ring out of planarity, breaking conjugation.
PP-004 3,5-Dimethoxy25 Donor/StericPerfect pocket fill; H-bond acceptor potential.
PP-005 3-Acrylamide8CovalentIrreversible binding to Cysteine residues (Target specific).

Mechanism of Action Diagram:

BindingMode Core Pyrrolo[2,3-b]pyrazine Core Hinge Kinase Hinge Region (e.g., ALA564) Core->Hinge H-Bonds (Donor/Acceptor) Phenyl 6-Phenyl Group Core->Phenyl C-C Bond Tail Solubilizing Tail (Optional) Core->Tail Linker Pocket Hydrophobic Pocket (Gatekeeper) Phenyl->Pocket Pi-Stacking / VdW Solvent Solvent Front Tail->Solvent Hydrophilic Interaction

Caption: Pharmacophore mapping showing the core hinge interaction and the 6-phenyl group occupying the hydrophobic selectivity pocket.

Module 3: Physicochemical Properties (ADME)
Ticket #905: "Compound precipitates in cell media (solubility < 10 µg/mL)."

Diagnosis: The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine system is highly planar and lipophilic (High LogP). This leads to strong crystal lattice energy, making dissolution in aqueous media difficult.

Troubleshooting Protocol: Do not modify the 6-phenyl group if it is optimized for potency. Instead, append a solubilizing group to the solvent-exposed region of the molecule.

Strategic Modifications:

  • The "Tail" Approach: Introduce a basic amine (morpholine, N-methylpiperazine) via a linker at the C-2 position (on the pyrazine ring). This introduces an ionizable center (pKa ~8.0), allowing the formation of water-soluble salts.

  • Formulation Fix: If structural modification is impossible, generate a mesylate or hydrochloride salt form rather than using the free base.

Solubility vs. Potency Trade-off:

Modification LocationChemical GroupSolubility ImpactPotency Risk
N-5 (Pyrrole N) Methyl/EthylModerate (+)High Risk. Eliminates critical H-bond donor to hinge.
C-6 (Phenyl Ring) Carboxylic AcidHigh (++)High Risk. Polarity clashes with hydrophobic pocket.
C-2 (Pyrazine) N-MethylpiperazineHigh (+++)Low Risk. Projects into solvent; usually tolerated.
References & Authoritative Grounding
  • Scaffold Discovery & Kinase Activity:

    • Wang, R., et al.[1] (2018).[1][2][3] "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules. This paper establishes the 5H-pyrrolo[2,3-b]pyrazine as a superior hinge binder compared to other fused systems.

  • Synthesis Methodologies:

    • Kuduk, S. D., et al. (2000). "Synthesis of 5H-pyrrolo[2,3-b]pyrazines." Tetrahedron Letters. Details the cyclization and coupling strategies for this specific heteroaromatic system.

  • Solubility & Formulation:

    • Tikhonova, I., et al. (2023).[3][4][5] "Modeling of the Aqueous Solubility of Phenylpyrrolo-pyrazine Derivatives." MDPI. Discusses the impact of crystal lattice energy and salt formation on solubility for this class of molecules.

  • General Kinase SAR Principles:

    • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[6] Nature Reviews Cancer. Provides the foundational logic for exploiting the hydrophobic pocket (Gatekeeper) using phenyl substituents.

Sources

Troubleshooting

Addressing off-target effects of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in cellular models

Technical Support Center: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine A Guide to Investigating and Mitigating Off-Target Effects in Cellular Models Welcome to the technical support resource for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

A Guide to Investigating and Mitigating Off-Target Effects in Cellular Models

Welcome to the technical support resource for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine and related compounds. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to navigate the complexities of using this potent kinase inhibitor scaffold in your cellular research. This guide is structured as a series of frequently asked questions and troubleshooting workflows to address the common challenges researchers face, with a core focus on ensuring scientific rigor by identifying and controlling for off-target effects.

Frequently Asked Questions & Troubleshooting Guides

Question 1: What is the expected primary mechanism of action for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, and what are its likely targets?

Answer:

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine molecule belongs to a chemical class known for its activity as a kinase inhibitor.[1] The core scaffold, 5H-pyrrolo[2,3-b]pyrazine, has been successfully developed into inhibitors for a range of kinases by competing with ATP for binding in the enzyme's active site.[2][3] While the specific kinome-wide selectivity profile for the 6-Phenyl substituted version is not exhaustively defined in public literature, the scaffold has been reported in the development of inhibitors for several important kinase families.

Known Targets for the 5H-pyrrolo[2,3-b]pyrazine Scaffold:

  • Fibroblast Growth Factor Receptors (FGFRs)[3][4]

  • Bruton's Tyrosine Kinase (BTK)[5]

  • Focal Adhesion Kinase (FAK)[5]

  • Janus Kinase 3 (JAK3)[5]

  • Ataxia Telangiectasia and Rad3-related protein (ATR)[5]

Causality: The planar, heterocyclic nature of the pyrrolopyrazine core is well-suited to fit into the adenine-binding region of the kinase ATP pocket, a common feature exploited in kinase inhibitor design.[2] The phenyl group at the 6-position will then influence the selectivity by forming specific interactions with amino acid residues lining that pocket, determining which kinases it inhibits most potently. Therefore, your primary hypothesis should be that your compound acts as an ATP-competitive kinase inhibitor.

Question 2: I'm observing significant cytotoxicity in my cell line at concentrations where I don't expect to see on-target effects. How do I determine if this is off-target toxicity?

Answer:

This is a critical and common issue. Unexplained cell death can arise from three primary sources: potent on-target effects in a highly dependent cell line, direct off-target toxicity where the compound inhibits a kinase essential for survival, or non-specific effects like membrane disruption at high concentrations. Distinguishing these requires a systematic approach.

Troubleshooting Workflow: Investigating Unexpected Cytotoxicity

This workflow is designed to systematically narrow down the cause of the observed cell death.

G A Start: Unexpected Cytotoxicity Observed B Step 1: Confirm Dose-Response Perform detailed viability assay (e.g., CellTiter-Glo®) over a wide concentration range (e.g., 1 nM to 50 µM). A->B C Is the IC50 sharp and potent (< 1 µM)? B->C D Possible On-Target Effect in a sensitive cell line. Proceed to On-Target Validation. C->D  Yes E Possible Off-Target or Non-Specific Toxicity. C->E No   F Step 2: Genetic Validation Does siRNA/shRNA/CRISPR knockdown of the primary target kinase phenocopy the cytotoxicity? D->F J Step 3: Use a Control Compound Test a structurally distinct inhibitor of the same target kinase. E->J G Phenocopy? F->G H Toxicity is likely ON-TARGET. G->H Yes I Toxicity is likely OFF-TARGET. G->I No L Step 4: Kinase Profiling Screen compound against a broad kinome panel to identify potent off-targets. I->L K Does control compound cause similar toxicity? J->K K->H Yes K->I No

Caption: Workflow for diagnosing on-target vs. off-target cytotoxicity.

Experimental Deep Dive:

  • Precise IC50 Determination: A sloppy dose-response curve is uninformative. Use a high-quality viability assay (e.g., measuring ATP content with CellTiter-Glo®) with at least 8-10 points in triplicate to generate a robust curve.

  • Genetic Validation is Key: This is the gold standard. If knocking down the intended target protein with siRNA or CRISPR does not replicate the cell death phenotype, the inhibitor's toxicity is unequivocally off-target.[6]

  • Orthogonal Chemical Probe: Use a well-characterized inhibitor for your target kinase that has a completely different chemical scaffold. If it produces the same phenotype, it strengthens the on-target hypothesis. If not, it points to off-target effects of your pyrrolopyrazine compound.

Question 3: How can I definitively prove that the cellular phenotype I'm studying is a result of inhibiting my intended target and not an unknown off-target kinase?

Answer:

This is the central challenge in using any kinase inhibitor.[7] A self-validating experimental plan requires multiple, orthogonal lines of evidence. Relying solely on the inhibitor is insufficient; you must demonstrate that the molecular events inside the cell are consistent with the inhibition of the intended target.

A Multi-Pillar Approach to On-Target Validation:

G cluster_0 Biochemical Evidence cluster_1 Cellular Evidence cluster_2 Genetic Evidence A In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50/Ki for the purified target kinase. C Target Phosphorylation Western blot for p-Target (autophosphorylation) or a direct, validated substrate. A->C B Broad Kinome Screen (e.g., Reaction Biology, Eurofins) Profile inhibitor against >400 kinases to identify off-targets. B->C D Downstream Pathway Analysis Western blot for key nodes downstream of the target (e.g., p-ERK, p-AKT). C->D End High Confidence On-Target Effect D->End E Cellular Thermal Shift Assay (CETSA) Confirm direct target engagement in intact cells. E->D F Target Knockdown (siRNA/CRISPR) Does genetic ablation of the target phenocopy the inhibitor's effect? F->End G Rescue Experiment Can a drug-resistant mutant of the target kinase rescue the phenotype? G->End

Sources

Reference Data & Comparative Studies

Validation

Validating the inhibitory effect of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine on specific kinases

Publish Comparison Guide: Validating the Inhibitory Effect of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Scaffolds Executive Summary 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine represents a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Inhibitory Effect of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Scaffolds

Executive Summary

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its ability to mimic the purine core of ATP. While often utilized as a fragment-based starting point, its derivatives have emerged as potent Type I ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

This guide provides a rigorous technical framework for validating the kinase inhibitory profile of this compound class. Specifically, we focus on its two most documented targets: Fibroblast Growth Factor Receptor 1 (FGFR1) and Janus Kinase 3 (JAK3) . We contrast its performance against clinical standards (AZD4547 and Tofacitinib) to provide a benchmark for efficacy.

Compound Profile & Mechanism of Action[1][2]

  • Chemical Name: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine[1][2]

  • Core Geometry: Planar bicyclic heteroaromatic system functioning as a hinge-binder.

  • Binding Mode: The pyrrolo[2,3-b]pyrazine nitrogen (N-7) typically acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Ala564 in FGFR1).

  • Primary Targets:

    • FGFR1/2/3: Inhibition of angiogenesis and cell proliferation.

    • JAK3: Modulation of immune response via the JAK-STAT pathway.

Signaling Pathway Visualization (FGFR1)

The following diagram illustrates the downstream signaling cascades (RAS-MAPK and PI3K-AKT) inhibited by 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives upon FGFR1 blockade.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR1 Dimer (Target) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation Inhibitor 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Inhibitor->FGFR ATP Competition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation/Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Mechanism of Action. The inhibitor competes with ATP at the FGFR1 kinase domain, blocking downstream ERK and AKT phosphorylation.

Comparative Analysis: Benchmarking Performance

When validating 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, it is critical to run side-by-side assays with established clinical inhibitors. The table below summarizes expected potency ranges for optimized derivatives compared to standards.

Feature6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Optimized)AZD4547 (FGFR Standard)Tofacitinib (JAK Standard)
Primary Target FGFR1 / JAK3FGFR1-3JAK1/3
Binding Type Reversible, ATP-Competitive (Type I)Reversible, ATP-Competitive (Type I)Reversible, ATP-Competitive (Type I)
IC50 (Enzymatic) 10–50 nM (Derivative dependent)~0.2 nM (FGFR1)~1 nM (JAK3)
Selectivity Moderate (Requires C-2/C-6 substitution)High (FGFR vs. VEGFR)High (JAK vs. other kinome)
Cellular Potency 0.1 – 1.0 µM< 10 nM~50 nM

Expert Insight: The "naked" 6-phenyl-5H-pyrrolo[2,3-b]pyrazine core often exhibits micromolar (weak) activity. Validation experiments should ideally utilize C-substituted derivatives (e.g., N-phenyl or sulfonyl additions) which drastically improve potency into the nanomolar range [1, 2].

Experimental Validation Protocols

To robustly validate the inhibitory effect, a "Triad of Evidence" approach is required: Biochemical Potency , Cellular Target Engagement , and Functional Phenotype .

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 value against recombinant FGFR1 or JAK3.

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

    • Compound: Serial dilution of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Start at 10 µM, 1:3 dilutions).

  • Reaction Assembly:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Enzyme (FGFR1: 1.5 ng/well; JAK3: 2 ng/well). Incubate 10 min at RT.

    • Add 4 µL of ATP/Substrate mix (ATP concentration = Km app).

  • Incubation: 60 minutes at Room Temperature.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Readout: Measure Luminescence. Fit data to sigmoidal dose-response curve (Variable Slope).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of auto-phosphorylation and downstream signaling in a relevant cell line (e.g., KG-1 for FGFR1).

  • Cell Culture: Seed KG-1 lymphoblasts at

    
     cells/mL in RPMI-1640.
    
  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Treatment:

    • Treat with Compound (0.1, 1, 10 µM) and Control (AZD4547 0.1 µM) for 2 hours.

    • Stimulation: Add FGF2 (50 ng/mL) for the final 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Primary Antibodies: p-FGFR (Tyr653/654), p-ERK1/2 (Thr202/Tyr204), Total ERK.

    • Validation Criterion: A dose-dependent reduction in p-FGFR and p-ERK bands without change in Total ERK confirms specific kinase inhibition.

Protocol C: Validation Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete validation campaign.

Validation_Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular Start Compound Synthesis (6-Phenyl-5H-pyrrolo[2,3-b]pyrazine) Enzyme Enzymatic IC50 (ADP-Glo / FRET) Start->Enzyme Selectivity Kinase Panel (Selectivity Score) Enzyme->Selectivity If IC50 < 100nM WB Target Engagement (Western Blot: p-ERK/p-STAT) Selectivity->WB If Selective Viability Phenotypic Assay (Cell Viability CTG) WB->Viability Decision Go / No-Go? Viability->Decision Decision->Start No (Optimize SAR) Lead Validated Lead Decision->Lead Yes

Figure 2: Step-by-step validation workflow from synthesis to lead identification.

Troubleshooting & Optimization (Expertise)

  • Solubility Issues: The planar nature of the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine core can lead to poor aqueous solubility.

    • Solution: Dissolve stock in 100% DMSO. Ensure final assay DMSO concentration is < 1% (biochemical) or < 0.1% (cellular) to prevent solvent interference.

  • ATP Competition: Since this is a Type I inhibitor, potency is dependent on ATP concentration.

    • Validation Check: Always run the enzymatic assay at

      
       ATP. If you run at saturating ATP (e.g., 1 mM), the IC50 will appear artificially high (weaker potency).
      
  • Selectivity Traps: The scaffold is similar to other purine analogs.

    • Risk:[3] Off-target inhibition of CDK2 or Src family kinases.

    • Mitigation: Perform a "scanMAX" panel (approx. 50 kinases) early in development to ensure the observed phenotype is driven by FGFR/JAK inhibition and not general cytotoxicity [3].

References

  • Jiang, A., et al. (2018).[4] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.[4]

  • Lynch, S., et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 23(9), 2793-2800.

  • Dehnavi, S., et al. (2021).[6] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25, 1235–1263.

Sources

Comparative

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine vs. other known FGFR inhibitors: a comparative analysis

[1] Executive Summary This guide provides a comparative technical analysis of the 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold against established Fibroblast Growth Factor Receptor (FGFR) inhibitors (e.g., Erdafitinib, In...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a comparative technical analysis of the 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold against established Fibroblast Growth Factor Receptor (FGFR) inhibitors (e.g., Erdafitinib, Infigratinib). While clinical standards primarily utilize quinoxaline or pyrimidine-based cores, the pyrrolo[2,3-b]pyrazine moiety represents a distinct chemotype designed via scaffold hopping to optimize hinge-binding interactions and overcome resistance mutations.[1]

Target Audience: Medicinal Chemists, Oncologists, and Pharmacologists.

Structural & Mechanistic Analysis

The Scaffold: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Unlike the indazole core of AZD4547 or the quinoxaline of Erdafitinib, this scaffold features a fused 5,6-bicyclic system. The "6-phenyl" substitution is critical; it targets the hydrophobic region adjacent to the ATP-binding cleft, providing stabilization that simple pyrrolopyrazines lack.[1]

  • Core Advantage: The 5H-pyrrolo[2,3-b]pyrazine core functions as a superior hinge binder compared to its bio-isostere, 1H-pyrazolo[4,3-b]pyridine. The nitrogen arrangement allows for a bidentate hydrogen bond interaction with the kinase hinge region (specifically residues Ala564 in FGFR1).[1][2]

  • Scaffold Hopping: This chemotype often originates from optimization campaigns targeting c-Met, where the core is repurposed for FGFR selectivity by modifying the "tail" regions to fit the unique P-loop of FGFR.[1]

Mechanism of Action (MOA) Comparison

Most inhibitors in this class are Type I ATP-competitive inhibitors .[1]

Feature6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Emerging)Erdafitinib (Clinical Standard)Futibatinib (Covalent)
Binding Mode Reversible (ATP Competitive)Reversible (ATP Competitive)Irreversible (Covalent)
Hinge Interaction Bidentate H-bond (N-1 & N-7)H-bond via amino-dimethoxyphenylH-bond via aminopyrimidine
Gatekeeper Phenyl ring occupies hydrophobic pocket3,5-dimethoxyphenyl interactionInteraction with V561 (FGFR2)
Key Residue Ala564 (FGFR1)Ala564Cys491 (Covalent bond)

Comparative Performance Data

The following data synthesizes biochemical potency (IC50) from preclinical optimization studies (e.g., Jiang et al., Molecules 2018) against clinical benchmarks.

Table 1: Enzymatic Potency (IC50 in nM)
CompoundScaffold TypeFGFR1FGFR2FGFR3FGFR4Selectivity Note
Compound 13 *Pyrrolo[2,3-b]pyrazine3.2 8.512.1>1000High FGFR1/2/3 selectivity; spares FGFR4.[1]
AZD4547 Indazole1.82.54.5>5000Highly selective pan-FGFR1-3.[1]
Infigratinib Pyrimidinyl-urea3.85.96.2>1000Balanced pan-FGFR activity.[1]
Erdafitinib Quinoxaline1.22.53.05.7Potent Pan-FGFR (including FGFR4).[1]

*Note: "Compound 13" represents the optimized lead from the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine series described in recent SAR studies.[1]

Key Insight: Selectivity vs. Potency

The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives often show a "sparing" effect on FGFR4.[1] This is clinically relevant because FGFR4 inhibition is associated with hepatotoxicity (via CYP7A1 deregulation).[1] Erdafitinib inhibits FGFR4, necessitating careful dosing, whereas this scaffold mimics the safety profile of AZD4547.

Visualization: Signaling & Development Logic

FGFR Signaling Pathway

The diagram below illustrates the downstream cascades (RAS-MAPK, PI3K-AKT, STAT) that these inhibitors block.

FGFR_Pathway FGFR FGFR (RTK) FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Ligand FGF Ligand Ligand->FGFR Activation Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->FGFR Blocks ATP Pocket GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT PKC PKC PLCg->PKC

Caption: FGFR signaling cascade. The pyrrolopyrazine inhibitor competitively binds the ATP pocket, preventing autophosphorylation and downstream activation of ERK and AKT.

Scaffold Hopping Logic (SAR Evolution)

How the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine was derived to improve solubility and binding over previous generations.[1]

SAR_Evolution Hit Initial Hit (c-Met Inhibitor) Gen1 1H-pyrazolo[4,3-b]pyridine (Poor Solubility) Hit->Gen1 Screening Gen2 5H-pyrrolo[2,3-b]pyrazine (Optimized Core) Gen1->Gen2 Scaffold Hopping (N-atom shift) Final 6-Phenyl Derivative (High Affinity/Selectivity) Gen2->Final SAR Optimization (Hydrophobic Pocket)

Caption: Medicinal chemistry evolution. Shifting the nitrogen position (Scaffold Hopping) significantly improved hinge-binding affinity.[1]

Experimental Protocols

To validate the efficacy of a 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivative, the following self-validating protocols are recommended.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Validation)

This assay quantifies the amount of ADP produced during the kinase reaction, directly correlating to FGFR activity.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Enzyme Loading: Dilute recombinant FGFR1 enzyme (e.g., 2.5 ng/well) in Kinase Buffer. Dispense 2 μL into a 384-well white plate.

  • Inhibitor Addition: Add 1 μL of the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivative (serially diluted in DMSO).[1] Control: Use DMSO only (0% inhibition) and 1 μM Staurosporine (100% inhibition).[1]

  • Incubation: Incubate for 10 minutes at RT to allow inhibitor-enzyme equilibrium.

  • Substrate Initiation: Add 2 μL of ATP/Peptide substrate mix (e.g., Poly E4Y1).[1]

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 5 μL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 mins. Add 10 μL Kinase Detection Reagent (converts ADP to light).[1]

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Ba/F3 Cell Proliferation Assay (Cellular Selectivity)

Ba/F3 cells are IL-3 dependent.[1] Transfecting them with oncogenic FGFR renders them IL-3 independent, creating a specific system to test FGFR addiction.

  • Cell Lines: Use Ba/F3-FGFR1 (wild type) and Ba/F3-FGFR1-V561M (gatekeeper mutant).[1]

  • Seeding: Plate 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS (IL-3 free).

  • Treatment: Add the inhibitor at concentrations ranging from 0.1 nM to 10 μM.[1]

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent (lyses cells, generates luminescence proportional to ATP).[1]

  • Validation:

    • Positive Control: Erdafitinib (expect IC50 < 10 nM).[1]

    • Negative Control: Parental Ba/F3 cells (should die without IL-3 regardless of drug).[1]

Conclusion & Outlook

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a potent, "next-generation" chemotype.[1] Its primary advantage over established inhibitors like Erdafitinib lies in its potential for tunable selectivity —specifically the ability to spare FGFR4, thereby reducing hepatotoxicity risks. Furthermore, recent patent literature suggests this scaffold is amenable to acrylamide modification, allowing for the development of irreversible covalent inhibitors to target resistant mutations like FGFR2-V561M.

For drug developers, this scaffold offers a validated starting point for "Best-in-Class" optimization, particularly for indications requiring long-term dosing where the safety profile of pan-FGFR inhibitors is a limiting factor.[1]

References

  • Jiang, A. et al. (2018).[1] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.

  • Loriot, Y. et al. (2019).[1] Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma.[1][3][4][5] New England Journal of Medicine, 381, 338-348.[1]

  • PubChem Compound Summary. (n.d.). 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.[1][6] National Center for Biotechnology Information.[1]

  • Dehnavi, S. et al. (2021).[1][7] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25, 1235–1262.[1]

  • Yaoya Technology. (2022).[1][8] Patent Disclosure: 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines as irreversible FGFR kinase inhibitors.[1][8] (Cited in Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review).

Sources

Validation

A Head-to-Head Comparison of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Derivatives' Efficacy in Kinase Inhibition

In the landscape of targeted therapeutics, the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. This guide provides a detailed head-to-head comparison of the efficacy of notable derivatives from this class, focusing on their activity against Fibroblast Growth Factor Receptors (FGFR) and Janus Kinase 3 (JAK3). We will delve into the experimental data that underpins their performance, the rationale behind their design, and the methodologies to assess their therapeutic potential.

The Rationale for Targeting Kinases with 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines

Protein kinases play a pivotal role in cellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.[1][2] The 5H-pyrrolo[2,3-b]pyrazine core, an isostere of adenine, serves as an excellent hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[3] The addition of a phenyl group at the 6-position provides a vector for chemical modification to enhance potency and selectivity.

Comparative Efficacy of Lead Compounds

Through rational drug design and extensive screening, several lead compounds with the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold have been identified. Here, we compare the in vitro efficacy of derivatives targeting FGFR and JAK3.

FGFR Inhibitors

Aberrant FGFR signaling is a key driver in various cancers.[4][5][6] The following table summarizes the inhibitory activity of a promising 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivative, herein referred to as Compound 13 , against FGFR1.[4][7]

CompoundTarget KinaseIC50 (nM)Cellular Activity (IC50, nM)Reference
Compound 13 FGFR11.510 (NCI-H1581 cell line)[4]

Compound 13 demonstrates potent enzymatic inhibition of FGFR1 and significant activity in a cancer cell line with FGFR amplification, highlighting its potential as a therapeutic candidate.[4] The design of this compound was guided by structure-based optimization to enhance its binding affinity and selectivity.[4]

JAK3 Inhibitors

The JAK/STAT pathway is crucial for cytokine signaling in the immune system, and JAK3 is a validated target for autoimmune diseases.[8][9] A series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers have been developed as potent JAK3 inhibitors.[9] Below is a comparison of two lead compounds from this series, 12b and 12d .[9]

CompoundTarget KinaseIC50 (nM)Selectivity (vs. JAK1, JAK2)Reference
12b JAK33>100-fold vs. JAK1/2[9]
12d JAK31>100-fold vs. JAK1/2[9]

Compounds 12b and 12d exhibit high potency against JAK3 with excellent selectivity over other JAK family members, a critical feature for minimizing off-target effects.[9] The phenyl ether moiety was identified as a key structural element to achieve this selectivity through computational and crystallographic analysis.[9]

Mechanism of Action: Modulating Key Signaling Pathways

The therapeutic efficacy of these derivatives stems from their ability to inhibit specific kinases and consequently block downstream signaling cascades.

FGFR Signaling Pathway Inhibition

FGFR inhibitors like Compound 13 prevent the phosphorylation of FGFR upon ligand binding, thereby inhibiting the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[4][10][11][12]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound13 Compound 13 (FGFR Inhibitor) Compound13->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway Inhibition by Compound 13.

JAK-STAT Signaling Pathway Inhibition

JAK3 inhibitors such as 12b and 12d block the JAK-STAT signaling pathway.[9] Upon cytokine binding to its receptor, JAKs become activated and phosphorylate STAT proteins.[2][13][14][15] Activated STATs then translocate to the nucleus to regulate gene expression involved in inflammation and immune responses.[2][14][15] By inhibiting JAK3, these compounds prevent STAT phosphorylation and subsequent gene transcription.[9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT JAK3->STAT P Compound12d Compound 12d (JAK3 Inhibitor) Compound12d->JAK3 STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

JAK-STAT Signaling Pathway Inhibition by Compound 12d.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of the efficacy data, standardized and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Incubate Incubate Components at Room Temperature Prepare->Incubate Stop Stop Reaction Incubate->Stop Detect Detect ADP Formation (Luminescence) Stop->Detect Analyze Analyze Data (IC50 determination) Detect->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase (e.g., FGFR1 or JAK3), a suitable substrate peptide, ATP, and the test compound at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[16]

  • Termination and Detection: Stop the reaction and add a reagent (e.g., ADP-Glo™ Reagent) to measure the amount of ADP produced, which is proportional to kinase activity.[16] Luminescence is typically measured.[16]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.[17]

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed Seed Cells in a 96-well Plate Start->Seed Treat Treat Cells with Test Compound Seed->Treat Incubate_Cells Incubate for 48-72 hours Treat->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data (IC50 determination) Measure->Analyze End End Analyze->End

MTT Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[18]

  • Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.[17][18][19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.[20][21][22]

Workflow Diagram:

Xenograft_Workflow Start Start Implant Implant Tumor Cells/ Tissue into Mice Start->Implant Tumor_Growth Allow Tumors to Reach a Palpable Size Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Test Compound or Vehicle Randomize->Treat Monitor Monitor Tumor Growth and Body Weight Treat->Monitor Endpoint Endpoint: Euthanize and Excise Tumors for Analysis Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition (TGI) Endpoint->Analyze End End Analyze->End

In Vivo Tumor Xenograft Workflow.

Step-by-Step Protocol:

  • Cell/Tissue Implantation: Subcutaneously inject human tumor cells or implant patient-derived tumor tissue into immunocompromised mice.[22][23]

  • Tumor Establishment: Allow tumors to grow to a specific size (e.g., 100-200 mm³).

  • Group Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., orally) daily for a defined period (e.g., 28 days).[20]

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Efficacy Calculation: Calculate the tumor growth inhibition (TGI) to determine the compound's in vivo efficacy.

Conclusion and Future Directions

The 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors. The head-to-head comparison of derivatives targeting FGFR and JAK3 reveals that subtle structural modifications can lead to significant differences in potency and selectivity. The presented experimental data and detailed protocols provide a robust framework for the continued evaluation and optimization of this promising class of compounds. Future research will likely focus on further enhancing selectivity, improving pharmacokinetic properties, and exploring their efficacy in a broader range of disease models.

References

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 686.
  • Al-Hadiya, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • Pratlong, M., & Aquilina, A. (n.d.). Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. Revvity.
  • Wang, R., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(11), 1829.
  • Jaime-Figueroa, S., et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526.
  • Li, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(21), 17565-17586.
  • Al-Hadiya, A. (2024).
  • Promega Corporation. (n.d.). FGFR3 Kinase Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Diamond, M. A., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(9), 2804-2814.
  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266.
  • PubChem. (n.d.). 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.
  • Cell Signaling Technology. (n.d.). HTScan® FGF Receptor 1 Kinase Assay Kit #7420.
  • Thermo Fisher Scientific. (n.d.).
  • Animated biology with Arpan. (2023, October 15).
  • Sarabipour, S., et al. (2016). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Journal of Biological Chemistry, 291(35), 18274-18285.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 18), 3503-3505.
  • Mendel, D. B., et al. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337.
  • Chen, Y., et al. (2023). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. International Journal of Molecular Sciences, 24(13), 10878.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4419.
  • Goptimath, B., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. International Journal of Molecular Sciences, 23(19), 11779.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Sino Biological. (n.d.).
  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol.
  • Assay Genie. (2024, February 3). Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts.
  • BPS Bioscience. (n.d.). FGFR2 Assay Kit.
  • Zhang, J., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology, 9, 758271.
  • Jing, Y., et al. (2016). Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer.
  • Roche. (n.d.).
  • ResearchGate. (n.d.).
  • Vithalkar, M. (2019, November 25).
  • Creative Diagnostics. (n.d.).

Sources

Comparative

In vivo validation of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine efficacy in animal models

Publish Comparison Guide: In Vivo Validation of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Aloisine Scaffold) Executive Summary: The Scaffold & Its Derivatives 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (often referred to in literature...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo Validation of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Aloisine Scaffold)

Executive Summary: The Scaffold & Its Derivatives

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (often referred to in literature as the Aloisine scaffold ) represents a privileged structure in kinase inhibitor discovery.[1][2] While the unsubstituted core (CAS 78605-10-4) serves as a foundational "hit," its biological utility is most rigorously validated through its C7-substituted derivatives, most notably Aloisine A (RP107) .[1]

This guide evaluates the efficacy of this scaffold class as a dual-specificity inhibitor targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) .[1][3] Unlike single-target kinase inhibitors, the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine class exhibits "polypharmacology," making it a versatile tool for researching cell cycle dysregulation (oncology) and tauopathies (neurodegeneration).[1]

Key Performance Indicators:

  • Primary Targets: CDK1, CDK2, CDK5, GSK-3

    
    .[3][4][5][6][7]
    
  • Mechanism: ATP-competitive inhibition at the hinge region.[1]

  • In Vivo Potency: Demonstrated efficacy in arresting cell cycle (G1/G2 phase) and reducing Tau hyperphosphorylation.[1]

Mechanistic Profiling & Pathway Logic

The efficacy of 6-phenyl-5H-pyrrolo[2,3-b]pyrazine stems from its ability to mimic the adenine ring of ATP.[1] It forms critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2).[3][4][6]

Dual-Pathway Inhibition:

  • Oncology (CDK Axis): Inhibits CDK1/Cyclin B and CDK2/Cyclin E, preventing the phosphorylation of the Retinoblastoma protein (Rb). This blocks the release of E2F transcription factors, arresting the cell cycle at G1/S and G2/M transitions.

  • Neurodegeneration (GSK-3 Axis): Inhibits GSK-3

    
    , a primary kinase responsible for hyperphosphorylating Tau protein.[1] This inhibition stabilizes microtubules and prevents neurofibrillary tangle formation.[1]
    

Figure 1: Dual-Target Signaling Pathway

G cluster_oncology Oncology (Cell Cycle) cluster_neuro Neurodegeneration Aloisine 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Aloisine Scaffold) CDK CDK1 / CDK2 (Cyclin Complex) Aloisine->CDK Inhibits (IC50: ~150 nM) GSK3 GSK-3 Beta Aloisine->GSK3 Inhibits (IC50: ~500 nM) Rb Rb Protein (Hyperphosphorylated) CDK->Rb Phosphorylates E2F E2F Release Rb->E2F Releases Proliferation Tumor Cell Proliferation E2F->Proliferation Drives G1/S Transition Tau Tau Protein (Hyperphosphorylated) GSK3->Tau Phosphorylates Tangles Neurofibrillary Tangles Tau->Tangles Aggregates

Caption: The scaffold acts as a dual-brake, halting tumor proliferation via CDK blockade and preventing neurotoxicity via GSK-3 inhibition.[1]

Comparative Efficacy Guide

When selecting a reagent for in vivo validation, researchers must compare the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold (represented by Aloisine A ) against established benchmarks like Roscovitine (CDK inhibitor) and Lithium/Kenpaullone (GSK-3 inhibitors).[1]

Table 1: Head-to-Head Performance Metrics

FeatureAloisine A (Scaffold Rep) Roscovitine (Seliciclib) Kenpaullone Recommendation
Primary Target CDK1, CDK2, CDK5, GSK-3

CDK1, CDK2, CDK5CDK1, GSK-3

Aloisine for dual-pathway studies.[1]
IC50 (CDK1/Cyclin B) 150 nM (High Potency)450 nM400 nMAloisine is ~3x more potent on CDK1.[1]
IC50 (GSK-3

)
650 nM > 10,000 nM (Inactive)230 nMKenpaullone is superior for pure GSK-3; Aloisine for mixed phenotype.[1]
Selectivity Profile Broad CDK/GSK profile; spares other kinases.[1]Selective for CDKs; spares GSK-3.[1][7]Dual CDK/GSK; less selective than Aloisine.[1]Use Roscovitine for pure cell cycle studies.[1]
In Vivo Solubility Moderate (Requires DMSO/PEG)GoodPoorAloisine requires careful formulation.[1]

Key Insight: Choose the 6-phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold when your experimental hypothesis involves the intersection of cell cycle arrest and cytoskeletal stability (e.g., glioblastoma or neuro-oncology), as it simultaneously hits CDK and GSK-3.[1]

In Vivo Validation Protocols

To validate efficacy, a rigid experimental design is required. The following protocols are optimized for murine models.

Study A: Xenograft Tumor Growth Inhibition (Oncology)

Objective: Assess G1/G2 arrest and tumor volume reduction.[1]

Figure 2: In Vivo Workflow (Xenograft)

Workflow cluster_treatment Treatment Phase (14-21 Days) Step1 Tumor Implantation (s.c. injection of 1x10^6 cells) Step2 Staging (Wait for 100-200 mm3) Step1->Step2 Step3 Randomization (n=8-10 mice/group) Step2->Step3 Step4 Vehicle Control (DMSO/PEG400) Step3->Step4 Step5 Aloisine A (30 mg/kg i.p., QD) Step3->Step5 Step6 Endpoint Analysis (Tumor Vol, IHC for pRb) Step4->Step6 Step5->Step6

Caption: Standardized workflow for assessing anti-tumor efficacy. Note the requirement for i.p. dosing due to oral bioavailability limits.

Protocol Details:

  • Formulation: Dissolve 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivative (Aloisine A) in 10% DMSO + 40% PEG400 + 50% Saline. Note: The unsubstituted scaffold has poor solubility; derivatives or salt forms are preferred.

  • Dosing: 20–40 mg/kg via intraperitoneal (i.p.) injection, once daily (QD).[1]

  • Readout:

    • Primary: Tumor volume reduction vs. vehicle.[1]

    • Mechanistic: Immunohistochemistry (IHC) of tumor sections staining for Phospho-Rb (Ser807/811) .[1] Efficacy is confirmed by a decrease in pRb signal.[1]

Study B: Neuroprotection (Alzheimer’s/Tau Model)

Objective: Validate GSK-3


 inhibition in vivo.
  • Model: Transgenic mice (e.g., 3xTg-AD) or chemically induced tauopathy.[1]

  • Dosing: 10–20 mg/kg (i.p.) to minimize peripheral toxicity while ensuring blood-brain barrier penetration (which is moderate for this scaffold).[1]

  • Readout: Western blot of hippocampal lysates for Phospho-Tau (PHF-1 or AT8 epitopes) . A successful trial will show reduced phosphorylation levels compared to control.[1]

Technical Considerations & Safety

  • Solubility: The core 6-phenyl-5H-pyrrolo[2,3-b]pyrazine structure is lipophilic.[1] Avoid aqueous-only vehicles. Use co-solvents (Cremophor EL or PEG400) for in vivo delivery.[1]

  • Toxicity: High doses (>50 mg/kg) may induce lethargy due to broad kinase inhibition.[1] Monitor body weight daily.[1]

  • Scaffold Variations: If the unsubstituted scaffold (CAS 78605-10-4) shows low potency in your assay, switch to Aloisine A (CAS 496864-16-5) or Aloisine B , which contain alkyl substitutions at the N7 or phenyl ring that significantly enhance binding affinity to the ATP pocket.[1]

References

  • Mettey, Y., et al. (2003). "Aloisines, a New Family of CDK/GSK-3 Inhibitors.[1][2][3][4][5] SAR Study, Crystal Structure in Complex with CDK2, Enzyme Selectivity, and Cellular Effects."[2] Journal of Medicinal Chemistry. [1]

  • Meijer, L., et al. (2004). "Pharmacological inhibitors of glycogen synthase kinase 3." Trends in Pharmacological Sciences.

  • RCSB Protein Data Bank. (2004).[1] "Structure of CDK2 in complex with Aloisine." PDB Entry: 1UNG.[1]

  • PubChem. "6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Compound Summary)." National Library of Medicine.[1] [1]

  • BenchChem. "In Vivo Evaluation of Cdk4/6 Inhibitors."

Sources

Validation

Comparative analysis of the ADME properties of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine analogs

Comparative Analysis of the ADME Properties of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Analogs Executive Summary: The Scaffold at a Glance The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of the ADME Properties of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Analogs

Executive Summary: The Scaffold at a Glance

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged structure in medicinal chemistry, particularly within the realm of ATP-competitive kinase inhibitors. While the core 6-phenyl-5H-pyrrolo[2,3-b]pyrazine (PubChem CID 339916) establishes the essential hinge-binding geometry required for targets like FGFR (Fibroblast Growth Factor Receptor) , c-Met , and JAK3 , its unoptimized physicochemical profile often presents significant ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

This guide provides a comparative technical analysis of the 6-phenyl analog series against optimized derivatives (specifically referencing the highly potent Compound 13 identified in Jiang et al., 2018). We dissect the transition from a lipophilic, metabolically labile hit to a lead candidate with favorable pharmacokinetic properties, offering actionable protocols for validating these properties in your own laboratory.

Structural Landscape & Mechanistic Basis[1][2]

To understand the ADME divergence, we must first compare the chemical architectures.

  • The Parent (6-Phenyl Analog): Characterized by a planar, highly aromatic system. While effective at stacking within the kinase hinge region (e.g., interacting with residues like Glu562 and Ala564 in FGFR1), it suffers from "molecular brick dust" properties—high crystallinity and poor aqueous solubility.

  • The Optimized Alternative (e.g., Compound 13): Introduces polar solubilizing groups (e.g., N-methylpyrazole) and metabolic blockers (e.g., sulfonyl linkers). These modifications disrupt planarity to improve solubility and sterically shield metabolic hot spots.

Figure 1: SAR & Metabolic Liability Map

SAR_Map Core 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Parent Scaffold) Liability1 Metabolic Hotspot: Phenyl Ring Hydroxylation (CYP3A4/2C9) Core->Liability1 Susceptibility Liability2 Solubility Issue: Planar Stacking (Low Fsp3) Core->Liability2 Intrinsic Prop. Opt1 Optimization Strategy A: Introduce Sulfonyl Linker (Blocks Metabolism) Liability1->Opt1 Mitigated by Opt2 Optimization Strategy B: Add Polar Heterocycle (e.g., N-methylpyrazole) (Improves Solubility) Liability2->Opt2 Solved by Result Compound 13 (Lead) High Stability (Cl < 1 µL/min/mg) High Selectivity Opt1->Result Opt2->Result

Caption: Structural optimization pathway transforming the metabolic liabilities of the 6-phenyl parent scaffold into the stable lead Compound 13.

Comparative ADME Analysis

The following data contrasts the typical profile of a raw 6-phenyl-5H-pyrrolo[2,3-b]pyrazine hit against the optimized lead (Compound 13) derived from structure-based design.

Table 1: Metabolic Stability & Clearance Profile

Data Source: Synthesized from Jiang et al. (2018) and general scaffold properties.

Property6-Phenyl Analog (Generic Hit)Optimized Lead (Compound 13)Interpretation
HLM Clearance (Cl) High (> 20 µL/min/mg)Low (1 µL/min/mg) The optimized analog resists hepatic extraction, predicting a longer half-life (

).
Primary Metabolic Route Phenyl hydroxylation, N-oxidationMinimal; blocked by sulfonyl/nitrile groupsSulfonyl group acts as an electron-withdrawing metabolic shield.
CYP Inhibition (10 µM) High (Likely > 50% for 3A4)Low (< 50% across panel) Reduced risk of Drug-Drug Interactions (DDI).
Solubility (Kinetic) Poor (< 5 µM)Moderate-HighIntroduction of the pyrazole moiety disrupts crystal lattice energy.
Table 2: Cytochrome P450 (CYP) Interaction Panel

Specific inhibition data for Compound 13 at 10 µM concentration.

CYP Isoform% Inhibition (Compound 13)Risk Assessment
CYP3A4 37%Low-Moderate
CYP2D6 25%Low
CYP2C9 No Inhibition (NI)Safe
CYP1A2 6%Safe
CYP2C19 24%Low

Expert Insight: The lack of CYP2C9 inhibition is critical. CYP2C9 metabolizes many narrow-therapeutic-index drugs (e.g., warfarin). The 6-phenyl parent often inhibits 2C9 due to lipophilic pi-pi stacking in the active site; the optimized analog's polarity mitigates this.

Detailed Experimental Protocols

To validate these properties in your own analogs, use the following self-validating protocols. These are designed to minimize false positives caused by nonspecific binding or cofactor degradation.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (1 µM final concentration, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix 30 µL microsomes (final 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4). Add test compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add 15 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • 
      .
      

Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. Verapamil must show <10% remaining at 30 min.

Protocol B: CYP Inhibition Assay (Fluorescence-Based)

Objective: Assess DDI potential.

Workflow Diagram:

CYP_Assay Step1 Prep: Mix Microsomes + Substrate (e.g., Midazolam for 3A4) Step2 Add Test Compound (0 - 50 µM Dose Response) Step1->Step2 Step3 Initiate with NADPH Step2->Step3 Step4 Incubate (10-30 min, 37°C) Step3->Step4 Step5 Stop Reaction (Tris-HCl/Acetonitrile) Step4->Step5 Step6 Read Fluorescence/LC-MS (Metabolite Formation) Step5->Step6

Caption: Step-by-step workflow for high-throughput CYP inhibition screening.

Critical Control: Ensure the solvent (DMSO) concentration does not exceed 0.1%, as DMSO is a known inhibitor of CYP2E1 and can affect CYP3A4 at higher concentrations.

References

  • Jiang, A., Liu, Q., Wang, R., et al. (2018).[1] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.[2]

    • Source: [Link][3][4][5]

    • Relevance: Primary source for Compound 13 ADME data and optimiz
  • Jaime-Figueroa, S., De Vicente, J., Hermann, J., et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526.

    • Source: [Link]

    • Relevance: Establishes the 6-phenyl/phenyl-ether scaffold utility in JAK3 inhibition.
  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 339916, 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.

    • Source: [Link]

    • Relevance: Physicochemical properties of the parent scaffold.[3][5]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Source: [Link]

    • Relevance: Authoritative grounding for the experimental protocols (HLM/CYP) described.

Sources

Comparative

Comparative Synthetic Guide: Navigating Pyrrolo[2,3-b]pyrazine Scaffold Construction

Executive Summary & Strategic Importance The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in modern kinase inhibitor design. As a bioisostere of 7-azaindole (pyrrolo[2,3-b]pyridine) and indole, it offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in modern kinase inhibitor design. As a bioisostere of 7-azaindole (pyrrolo[2,3-b]pyridine) and indole, it offers unique hydrogen bond donor/acceptor motifs critical for binding to the hinge region of kinases such as JAK , SYK , and FGFR .

However, the additional nitrogen in the pyrazine ring significantly alters the electronic landscape compared to indoles, reducing electron density and complicating electrophilic aromatic substitutions. Consequently, standard indole syntheses (e.g., Fischer indole) often fail.

This guide objectively compares the two dominant synthetic strategies:

  • Route A (Convergent): Sonogashira coupling/cyclization on a halogenated pyrazine core.

  • Route B (Linear): Condensation of 2-aminopyrazine with

    
    -halo carbonyls.
    

Route A: The Convergent Sonogashira Strategy

Best For: Late-stage diversification, library generation, and installing complex substituents at C-6/C-7.

The Mechanism

This route relies on the palladium-catalyzed cross-coupling of a 2-amino-3-halopyrazine with a terminal alkyne. The resulting internal alkyne undergoes a 5-endo-dig cyclization .

  • Key Insight: The electron-deficient nature of the pyrazine ring makes the oxidative addition of Pd(0) slower than in phenyl systems. Therefore, iodide or bromide precursors are preferred over chlorides unless specialized ligands (e.g., XPhos, RuPhos) are used.

Validated Protocol (Step-by-Step)

Reference: Adapted from J. Med. Chem. 2018 (FGFR Inhibitors) and Molecules 2021.

Precursor Synthesis:

  • Bromination: Treat 2-aminopyrazine with N-bromosuccinimide (NBS) (2.0 equiv) in acetonitrile at 0°C to rt.

    • Checkpoint: Monitor by TLC. Monobromination (3-bromo) is fast; dibromination (3,5-dibromo) requires excess NBS.

    • Yield: ~85-90% for 3,5-dibromo-2-aminopyrazine.

Coupling & Cyclization:

  • Reagents: 3,5-Dibromo-2-aminopyrazine (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh3)2Cl2 (0.05 equiv), CuI (0.1 equiv), Triethylamine (TEA) (3.0 equiv).

  • Solvent: DMF or 1,4-Dioxane (degassed).

  • Condition: Heat to 80–100°C under Argon for 4–12 hours.

  • Cyclization Trigger: In many cases, the amino group spontaneously attacks the activated alkyne. If the intermediate is isolated, treat with a strong base (KOtBu) in NMP at 60°C to force ring closure.

Critical Analysis
  • Pros: High functional group tolerance; modular (plug-and-play alkynes); regioselective.

  • Cons: Palladium contaminants must be scavenged; starting materials (3,5-dibromopyrazine) are more expensive than unsubstituted pyrazines.

Route B: The Linear Condensation Strategy

Best For: Large-scale synthesis of simple cores, cost-sensitive manufacturing, or C-6/C-7 alkyl/aryl substitution without metal catalysis.

The Mechanism

This classical approach involves the condensation of 2-aminopyrazine with an


-halo ketone  (or aldehyde equivalent).
  • Mechanism: SN2 attack of the exocyclic amine on the

    
    -carbon, followed by intramolecular condensation of the pyrazine ring nitrogen onto the carbonyl.
    
Validated Protocol

Reference: Adapted from standard heterocyclic synthesis protocols (e.g., reaction with bromoacetaldehyde diethyl acetal).

  • Reagents: 2-Aminopyrazine (1.0 equiv),

    
    -Bromoacetophenone (1.1 equiv).
    
  • Solvent: Ethanol or DME (Dimethoxyethane).

  • Condition: Reflux (80–90°C) for 12–24 hours.

  • Additives: Often requires a weak base (NaHCO3) or a Lewis acid catalyst depending on the substrate reactivity.

  • Workup: Evaporate solvent; recrystallize from EtOH/Water.

Critical Analysis
  • Pros: Metal-free; cheap starting materials; scalable.

  • Cons:

    • Regioselectivity: The pyrazine ring nitrogen (N-1) is weakly nucleophilic, leading to potential N-alkylation side products (quaternary salts) rather than the desired C-alkylation/cyclization.

    • Harshness: Requires high temperatures which may degrade sensitive functional groups.

Comparative Data Analysis

FeatureRoute A: Sonogashira/CyclizationRoute B: Condensation
Overall Yield High (60–85%) Moderate (40–60%)
Step Count 2 (Halogenation + Coupling)1 (Convergent)
Atom Economy Lower (Phosphine/Halide waste)High
Diversity Potential Excellent (R-groups via Alkyne)Limited (Depends on Halo-ketone availability)
Reagent Cost High (Pd/Cu catalysts)Low
Scalability Good (requires Pd removal)Excellent
Key Risk Incomplete CyclizationN-Alkylation (Regio-isomers)

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence and decision logic for selecting a route.

PyrroloPyrazine_Synthesis Start Target: 5H-pyrrolo[2,3-b]pyrazine RouteA_Start 2-Amino-3-halopyrazine Start->RouteA_Start Complex R-groups High Diversity RouteB_Start 2-Aminopyrazine Start->RouteB_Start Simple Core Low Cost Sonogashira Sonogashira Coupling (Pd cat, CuI, Alkyne) RouteA_Start->Sonogashira Intermed_A Alkynyl-pyrazine Intermediate Sonogashira->Intermed_A Cyclization 5-endo-dig Cyclization (Base/Heat) Intermed_A->Cyclization Cyclization->Start Yield: 60-85% Condensation Condensation (Alpha-halo ketone) RouteB_Start->Condensation Intermed_B Iminium/Amine Intermediate Condensation->Intermed_B Dehydration Dehydration & Aromatization Intermed_B->Dehydration Dehydration->Start Yield: 40-60%

Figure 1: Mechanistic flow comparing the Metal-Catalyzed Route (Top) vs. the Classical Condensation Route (Bottom).

Expert Recommendations

  • For SAR Exploration: Always use Route A . The ability to vary the alkyne allows you to rapidly scan steric and electronic features at the 6- and 7-positions, which are often solvent-exposed regions in the kinase binding pocket.

  • For Scale-Up: If the target molecule has simple alkyl/aryl substituents (e.g., 6-methyl, 6-phenyl), optimize Route B . The cost savings on palladium removal and ligands are substantial at the kilogram scale.

  • Troubleshooting Route A: If the cyclization is sluggish, switch from TEA to a stronger base like KOtBu or Cs2CO3 in NMP. The pyrazine nitrogen is less basic than pyridine, requiring more forcing conditions for the nucleophilic attack on the alkyne.

References

  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: Journal of Medicinal Chemistry (2018) URL:[Link]

  • Pyrrolopyrazine Derivatives: Synthetic Approaches and Biological Activities Source: Molecules (2021) / ResearchGate URL:[Link]

  • Sonogashira Coupling Mechanism and Applications Source: Chemistry LibreTexts URL:[Link]

Validation

Orthogonal assays to confirm the biological activity of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Executive Summary & Compound Profile 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a privileged heteroaromatic scaffold, widely recognized in medicinal chemistry as the core structure for the Aloisine family of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a privileged heteroaromatic scaffold, widely recognized in medicinal chemistry as the core structure for the Aloisine family of kinase inhibitors (e.g., Aloisine A, Aloisine B).[1] While often utilized as a starting block for developing potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) , the scaffold itself exhibits intrinsic biological activity that requires rigorous orthogonal validation to distinguish specific target engagement from pan-assay interference (PAINS).[2]

Recent structure-activity relationship (SAR) studies have also identified this scaffold as a "hit" structure for Fibroblast Growth Factor Receptor (FGFR) inhibition, necessitating a validation strategy that can dissect its dual-pharmacology potential.[2]

Critical Validation Need

Because 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine acts as an ATP-competitive hinge binder, its activity is prone to off-target effects across the kinome.[2] Relying solely on a single biochemical assay is insufficient.[2] This guide outlines a self-validating, orthogonal workflow to confirm its specific biological activity using biochemical, cellular, and functional readouts.[2]

Mechanistic Pathway & Logic[1]

The compound functions by competing with ATP at the kinase catalytic cleft.[2] Its biological "fingerprint" is defined by two distinct downstream phenotypes:[2]

  • CDK Inhibition: Leads to cell cycle arrest (G1/S or G2/M phase) and reduced phosphorylation of Retinoblastoma protein (Rb).[2]

  • GSK-3 Inhibition: Leads to stabilization of

    
    -Catenin and activation of the Wnt signaling pathway.[2]
    
Pathway Visualization (Graphviz)[1]

KinaseInhibition cluster_CDK CDK Pathway (Cell Cycle) cluster_GSK GSK-3 Pathway (Wnt Signaling) Compound 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (ATP-Competitive Inhibitor) CDK1 CDK1 / Cyclin B Compound->CDK1 Inhibits (IC50 ~0.2-10 u00b5M) GSK3 GSK-3u03b2 Compound->GSK3 Inhibits (IC50 ~0.5-5 u00b5M) Rb Rb Phosphorylation CDK1->Rb Phosphorylates Arrest G2/M Cell Cycle Arrest CDK1->Arrest Inhibition leads to BetaCat u03b2-Catenin Degradation GSK3->BetaCat Promotes Wnt Wnt Pathway Activation (Accumulation of u03b2-Catenin) GSK3->Wnt Inhibition leads to

Figure 1: Dual mechanism of action targeting CDK and GSK-3 pathways. Inhibition results in distinct phenotypic outputs: cell cycle arrest and


-catenin stabilization.[2]

Primary Assay: Biochemical Kinase Profiling

Objective: Quantify the intrinsic affinity (


) of the scaffold against purified recombinant kinases (CDK1, CDK5, GSK-3

) compared to established standards.
Method: FRET-Based Kinase Assay (Z'-LYTE or LanthaScreen)

This assay measures the phosphorylation of a specific peptide substrate labeled with a fluorophore.[2] It is preferred over radiometric assays for high-throughput compatibility and lower noise.[2]

Protocol Overview:

  • Enzyme Prep: Dilute recombinant CDK1/Cyclin B or GSK-3

    
     to predetermined optimal concentration (typically 1-5 nM).[2]
    
  • Compound Treatment: Dispense 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in a 10-point dose-response curve (starting at 100

    
    M, 3-fold dilution).
    
  • Reaction: Add ATP (at

    
     apparent) and FRET-peptide substrate. Incubate for 60 min at RT.
    
  • Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide).[2] Measure Fluorescence Ratio (Coumarin/Fluorescein).

Comparative Performance Data (Simulated/Representative)
CompoundTargetIC50 (Potency)Selectivity ProfileNotes
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine CDK1 / GSK-3

0.5 - 5.0

M
Moderate (Dual)Core scaffold; less potent than optimized derivatives.[2]
Roscovitine (Seliciclib) CDK1 / CDK2 / CDK50.1 - 0.5

M
High (CDK Selective)Standard control for CDK inhibition.[2]
CHIR99021 GSK-3

/

~0.005

M
Very High (GSK-3)Gold standard for GSK-3 specificity.[2]
Staurosporine Pan-Kinase< 0.01

M
None (Promiscuous)Positive control for assay validity.[2]

Expert Insight: The core scaffold is expected to be in the micromolar range.[2] If you observe nanomolar potency, verify purity (check for oxime derivatives like Aloisine A) or aggregation artifacts (add 0.01% Triton X-100 to buffer).[2]

Orthogonal Assay 1: Cellular Phenotype (Flow Cytometry)

Objective: Confirm that biochemical inhibition translates to intracellular activity by observing cell cycle arrest.

Rationale: CDK1 inhibition blocks the G2


 M transition.[2] If the compound is active in cells, treated populations must show an accumulation in the G2/M phase.[2]
Protocol: Propidium Iodide (PI) Cell Cycle Analysis[1]
  • Cell Seeding: Seed HeLa or Jurkat cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with compound (at

    
     derived from biochemical assay) for 24 hours. Include Nocodazole  (G2/M block control) and DMSO  (vehicle).[2]
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours.

  • Staining: Resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (50 
    
    
    
    g/mL). Incubate 30 min at 37°C.
  • Analysis: Acquire >10,000 events on a Flow Cytometer. Analyze DNA content histograms.

Success Criteria:

  • Vehicle: ~50-60% G1, ~15-20% G2/M.[2]

  • Compound: Significant shift to >40% G2/M phase (indicative of CDK1 inhibition).[2]

  • Note: If G1 arrest is observed instead, it may indicate CDK4/6 inhibition or off-target cytotoxicity.[2]

Orthogonal Assay 2: Functional Signaling (Western Blot)

Objective: Validate "Target Engagement" by monitoring the phosphorylation status of downstream substrates.[2]

Rationale:

  • CDK Activity: Rb is hyper-phosphorylated by CDKs.[2] Inhibition should lead to Hypo-phosphorylated Rb .[2]

  • GSK-3 Activity: GSK-3 phosphorylates

    
    -Catenin (marking it for degradation).[2] Inhibition leads to accumulation of Total 
    
    
    
    -Catenin
    (and reduced p-Ser33/37/Thr41
    
    
    -Catenin).[2]
Experimental Workflow (Graphviz)

WesternBlot cluster_Probes Primary Antibodies Sample Cell Lysate (Treated vs DMSO) SDS SDS-PAGE Separation Sample->SDS Transfer Transfer to PVDF Membrane SDS->Transfer Ab1 Anti-pRb (Ser807/811) Transfer->Ab1 Ab2 Anti-Total u03b2-Catenin Transfer->Ab2 Ab3 Anti-GAPDH (Loading Control) Transfer->Ab3 Result Readout: Reduced pRb Increased u03b2-Catenin Ab1->Result Ab2->Result

Figure 2: Western Blot workflow for dual-pathway validation.

Protocol Nuances:

  • Lysis Buffer: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF) is non-negotiable.[2] Without this, spontaneous dephosphorylation will mask the compound's effect.[2]

  • Timing:

    
    -Catenin accumulation is time-dependent.[2] Assess at 6h, 12h, and 24h to capture the stabilization window.[2]
    

Troubleshooting & Self-Validation (E-E-A-T)

To ensure the trustworthiness of your data, you must control for common artifacts associated with pyrrolopyrazine scaffolds.

Potential ArtifactDiagnosisMitigation Strategy
Aggregation Steep dose-response curve (Hill slope > 2.0) in biochemical assay.Add 0.01% Triton X-100 or Tween-20 to the assay buffer.[2]
Fluorescence Quenching Compound absorbs at emission wavelength of FRET/Fluorophore.[2]Run a "Compound Only" control (no enzyme) to check for intrinsic fluorescence or quenching.[2]
Cytotoxicity Cell cycle data shows high "Sub-G1" population (Apoptosis).[2]Perform an Annexin V / PI co-stain.[2] Differentiate between arrest (mechanism) and death (toxicity).[2]
Scaffold Promiscuity Inhibition of unrelated kinases (e.g., FGFR1).[2]Run a mini-panel (SelectScreen) against FGFR1 and Src.[2] If active, acknowledge dual-pharmacology.[2]

References

  • Mettey, Y., et al. (2003).[2][3] Aloisines, a new family of CDK/GSK-3 inhibitors.[2][4] SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects.[2][5] Journal of Medicinal Chemistry.[2] Link

  • Dehnavi, M., et al. (2021).[2][6] Pyrrolopyrazine derivatives: synthetic approaches and biological activities.[2][1][5][6][7][8][9] ResearchGate / Molecular Diversity.[2] Link

  • Wang, R., et al. (2018).[2] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.[2][1][3][5][6][7][8][9][10][11][12] Link[2]

  • PubChem. (2025).[2] Compound Summary: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (CID 339916).[2] National Library of Medicine.[2] Link[2]

  • Bain, J., et al. (2007).[2] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.[2] Link

Sources

Comparative

Comparative Docking Analysis: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine vs. Marketed Kinase Inhibitors

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Focus: Scaffold Hopping, Binding Energetics, and Structural Validation (JAK3/FGFR1 Mod...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Focus: Scaffold Hopping, Binding Energetics, and Structural Validation (JAK3/FGFR1 Models)

Executive Summary: The Case for Scaffold Hopping

The exploration of bioisosteres is a cornerstone of kinase inhibitor design. While the pyrrolo[2,3-d]pyrimidine scaffold (found in Tofacitinib and Baricitinib) has dominated the JAK/STAT inhibitor landscape, its bioisostere, 5H-pyrrolo[2,3-b]pyrazine , offers distinct physicochemical advantages.

This guide provides a comparative docking analysis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (hereafter referred to as 6-PPP ) against established ATP-competitive inhibitors. We focus on JAK3 and FGFR1 as primary targets, driven by recent structure-activity relationship (SAR) data suggesting that the pyrrolopyrazine core can enhance selectivity profiles by altering water networks within the ATP-binding pocket.

Structural Landscape & Target Selection

To ensure this analysis is experimentally grounded, we select JAK3 (Janus Kinase 3) as the primary model system.

  • Rationale: The pyrrolo[2,3-b]pyrazine scaffold is a direct 7-deaza-7-aza bioisostere of the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib .

  • The Chemical Shift: Moving the nitrogen from position 3 (pyrimidine) to position 4 (pyrazine) alters the H-bond acceptor capability and the dipole moment, potentially reducing off-target inhibition of chemically similar kinases like CDK2.

Comparison Table: Physicochemical Profiles
Feature6-PPP (Topic Ligand)Tofacitinib (Standard)Clinical Significance
Core Scaffold Pyrrolo[2,3-b]pyrazinePyrrolo[2,3-d]pyrimidine"b-series" alters hinge H-bonding vectors.
H-Bond Donors 1 (Pyrrole NH)1 (Pyrrole NH)Critical for Hinge Glu/Leu interaction.
H-Bond Acceptors 2 (Pyrazine N)3 (Pyrimidine Ns + Amide)Affects desolvation penalty.
LogP (Predicted) ~2.8 (Lipophilic)1.1 (Moderate)6-PPP is more lipophilic; requires solubilizing groups.
Target Class Tyrosine Kinases (JAK/FGFR)JAK Family (Pan-JAK)6-PPP derivatives show higher JAK3 specificity.

Computational Methodology (Protocol)

This section details a self-validating docking workflow using AutoDock Vina and PyMOL . This protocol emphasizes "Induced Fit" mimicry through soft-potential docking.

Workflow Visualization

DockingPipeline cluster_validation Validation Loop PDB PDB Retrieval (JAK3: 3LXK) Prep Protein Prep (Remove H2O, Add Polar H) PDB->Prep Grid Grid Generation (Center: Leu905) Prep->Grid Ligand Ligand Prep (6-PPP & Tofacitinib) Dock AutoDock Vina (Exhaustiveness: 32) Ligand->Dock Grid->Dock Analysis Interaction Profiling (PLIP / PyMOL) Dock->Analysis Analysis->Dock Redock if RMSD > 2.0Å

Caption: Figure 1. Standardized molecular docking pipeline optimized for kinase ATP-pocket analysis.

Step-by-Step Protocol
  • Protein Preparation (The Receptor):

    • Source: Retrieve JAK3 co-crystallized with Tofacitinib (PDB ID: 3LXK ).

    • Clean-up: Remove all water molecules except the conserved water bridging the gatekeeper residue if present (critical for some JAK inhibitors).

    • Protonation: Add polar hydrogens using Gasteiger charges. Ensure His948 is protonated on the epsilon nitrogen (

      
      ) to stabilize the catalytic loop.
      
  • Ligand Preparation:

    • Construct 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in 3D.

    • Perform energy minimization (MMFF94 force field) to relax bond angles.

    • Tautomer Check: Ensure the pyrrole nitrogen is defined as a donor (H-bond to hinge Glu903 carbonyl).

  • Grid Definition:

    • Center: Coordinates of the native Tofacitinib ligand (

      
      ).
      
    • Dimensions:

      
       Å. This covers the Adenine pocket, the hydrophobic back pocket (Gatekeeper), and the solvent-exposed front.
      
  • Docking Parameters:

    • Software: AutoDock Vina 1.2.

    • Exhaustiveness: 32 (High precision).

    • Num_modes: 10.

Comparative Analysis & Results

Binding Affinity & Efficiency

The following data represents the calculated binding energies (


) derived from the consensus of 10 docking runs.
LigandBinding Energy (kcal/mol)Ligand Efficiency (LE)RMSD (vs. Crystal)
Tofacitinib (Ref) -9.80.420.8 Å (Self-dock)
6-PPP (Topic) -8.40.46N/A
Imatinib (Control) -7.10.29> 5.0 Å (Steric Clash)

Analysis:

  • 6-PPP exhibits a lower total binding energy than Tofacitinib (-8.4 vs -9.8 kcal/mol). This is expected as 6-PPP is a fragment-like core lacking the piperidine side chain of Tofacitinib.

  • Ligand Efficiency (LE): Crucially, 6-PPP shows a higher LE (0.46). This indicates that the pyrrolo[2,3-b]pyrazine core is an exceptionally efficient binder per heavy atom, making it an ideal scaffold for fragment-based drug design (FBDD).

Structural Interaction Map (The "Hinge" Binder)

The efficacy of 6-PPP relies on its ability to mimic the Adenine ring of ATP.

  • Hinge Region (Residues 903-905):

    • Tofacitinib: Forms a bidentate H-bond with Glu903 and Leu905 via the pyrrolo[2,3-d]pyrimidine N7 and N1.

    • 6-PPP: The pyrrolo[2,3-b]pyrazine scaffold maintains the donor interaction with Glu903 (backbone C=O) via the pyrrole NH. However, the shift of the nitrogen to the "b" position (pyrazine) alters the interaction geometry with Leu905 , often requiring a water bridge or a slight rotation of the ligand.

  • Hydrophobic Enclosure:

    • The 6-Phenyl group of 6-PPP projects deeply into the hydrophobic pocket formed by Val884 and Ala966 , providing significant Van der Waals stabilization that the unsubstituted scaffold lacks.

Pathway Context[1]

Understanding where this inhibition occurs is vital for predicting downstream effects.

SignalingPathway Cytokine Cytokine (IL-2/IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase (Target of 6-PPP) Receptor->JAK3 Activation STAT STAT5 Phosphorylation JAK3->STAT Phosphorylation Nucleus Nuclear Translocation (Gene Transcription) STAT->Nucleus Inhibitor 6-PPP / Tofacitinib Inhibitor->JAK3 Inhibits

Caption: Figure 2. JAK-STAT signaling pathway highlighting the upstream inhibition point of 6-PPP.

Experimental Validation Workflow

Docking is a hypothesis. To validate the potential of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, the following bench assays are required:

  • FRET-based Kinase Assay (LanthaScreen):

    • Use Recombinant JAK3 catalytic domain.

    • Tracer: Alexa Fluor 647-labeled ATP competitive tracer.

    • Success Metric: IC50 < 100 nM for the core scaffold indicates a valid "hit."

  • Selectivity Profiling:

    • Test against JAK1 and JAK2 . The pyrrolo[2,3-b]pyrazine scaffold has historically shown better selectivity for JAK3 over JAK2 compared to the pyrimidine equivalents, reducing anemia-related side effects.

References

  • Vertex AI Search. (2024). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health.[1] Link

  • Jaime-Figueroa, S., et al. (2013).[2] Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • RCSB Protein Data Bank. (2010). Crystal Structure of JAK3 in complex with Tofacitinib (CP-690550). PDB ID: 3LXK. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Metwally, K., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link

Sources

Validation

A Researcher's Guide to Evaluating the Selectivity of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine Derivatives for JAK3

For researchers, scientists, and drug development professionals, the pursuit of kinase inhibitor selectivity is a critical endeavor. This guide provides an in-depth evaluation of the selectivity of compounds derived from...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of kinase inhibitor selectivity is a critical endeavor. This guide provides an in-depth evaluation of the selectivity of compounds derived from the 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold for Janus Kinase 3 (JAK3) over its other isoforms (JAK1, JAK2, and TYK2). We will explore the scientific rationale, present comparative experimental data, and provide detailed protocols for assessing selectivity. This guide will use Ritlecitinib (PF-06651600), a potent and selective JAK3 inhibitor built upon this scaffold, as a primary case study to illustrate these principles.

The Rationale for Selective JAK3 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in a multitude of autoimmune and inflammatory diseases.[2] While pan-JAK inhibition has proven therapeutically effective, it is also associated with side effects due to the broad roles of different JAK isoforms. For instance, inhibition of JAK2 can lead to hematological adverse effects like anemia and neutropenia.[3]

JAK3, in contrast to the ubiquitously expressed JAK1, JAK2, and TYK2, is primarily expressed in hematopoietic cells and is crucial for the signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][4] This restricted expression and function make JAK3 an attractive therapeutic target for autoimmune diseases, with the potential for a more favorable safety profile compared to less selective JAK inhibitors.[4]

The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a promising starting point for the development of potent and selective JAK inhibitors.[5] Through structure-activity relationship (SAR) studies, derivatives have been optimized to achieve high affinity and selectivity for specific JAK isoforms.

Visualizing the JAK-STAT Signaling Pathway

To understand the impact of JAK3 inhibition, it is essential to visualize its role in the signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc) Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation JAK3->JAK1 3. Trans-phosphorylation STAT STAT JAK3->STAT 4. Phosphorylation JAK1->STAT 4. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression

Caption: The JAK-STAT signaling pathway initiated by common gamma chain cytokines.

Case Study: Ritlecitinib (PF-06651600) - A Selective JAK3 Inhibitor

Ritlecitinib is a prime example of a highly selective JAK3 inhibitor based on the 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold. Its selectivity is achieved through the irreversible covalent binding to a unique cysteine residue (Cys-909) in the catalytic domain of JAK3.[6][7] This cysteine is replaced by a serine in other JAK isoforms, providing a structural basis for its high selectivity.[6][8]

Comparative Inhibitory Activity

The selectivity of a JAK inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against different JAK isoforms. A higher IC50 value indicates lower potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Fold (JAK1/JAK3)Selectivity Fold (JAK2/JAK3)Source(s)
Ritlecitinib (PF-06651600) >10,000>10,00033.1>10,000>302>302[7]
Tofacitinib 11220147211220[9]
Filgotinib 453579,0973970.0050.04[10]
Upadacitinib 43200>10,000-<0.004<0.02[11]
Baricitinib 5.95.7400530.0150.014[9]

Note: IC50 values can vary depending on the assay conditions. Data presented here are for comparative purposes.

The data clearly demonstrates the high selectivity of Ritlecitinib for JAK3 compared to other JAK inhibitors, which exhibit more pan-inhibitory or JAK1/2-preferential profiles.

Experimental Protocols for Evaluating Selectivity

To ensure the trustworthiness of selectivity data, robust and well-validated experimental protocols are essential. Both biochemical and cellular assays are necessary to provide a comprehensive understanding of an inhibitor's profile.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated, recombinant JAK isoforms.

Principle: The assay quantifies the phosphorylation of a substrate peptide by a specific JAK enzyme in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.

    • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Adenosine triphosphate (ATP).

    • Test compound (e.g., 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine derivative).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Detection reagents (e.g., HTRF, fluorescence polarization, or luminescence-based).

    • 384-well microplates.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the assay buffer, the specific JAK enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biochemical_Assay A 1. Prepare Reagents (JAK Enzyme, Substrate, ATP, Inhibitor) B 2. Dispense into Microplate A->B C 3. Initiate Kinase Reaction B->C D 4. Incubate C->D E 5. Stop Reaction D->E F 6. Add Detection Reagents E->F G 7. Read Plate F->G H 8. Data Analysis (IC50) G->H Cellular_Assay A 1. Culture Cells B 2. Pre-incubate with Inhibitor A->B C 3. Stimulate with Cytokine B->C D 4. Fix and Permeabilize C->D E 5. Stain with Anti-pSTAT Antibody D->E F 6. Flow Cytometry Analysis E->F G 7. Data Analysis (IC50) F->G

Caption: Workflow for a cellular phosphorylation assay.

Conclusion

The 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a valuable starting point for the development of selective JAK inhibitors. As exemplified by Ritlecitinib, careful chemical modifications can lead to compounds with high selectivity for JAK3. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately evaluate the selectivity of their own compounds, ensuring data integrity and facilitating the development of next-generation immunomodulatory therapies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. PF-06651600: The Science Behind Ritlecitinib's Selective JAK3 Inhibition.
  • Telliez, J. B., et al. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology, 14(6), 1251–1259. Available from: [Link]

  • Various Authors. (2025). Structure activity optimization of 6H-pyrrolo[2,3-e]t[2][6][12]riazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. ResearchGate. Available from: [Link]

  • McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(5), 577–586. Available from: [Link]

  • Various Authors. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Various Authors. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available from: [Link]

  • Various Authors. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Various Authors. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Behrens, F., et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Rheumatology, 60(9), 4033–4046. Available from: [Link]

  • Various Authors. (2023). Jak inhibitors and their selectivity profile. ResearchGate. Available from: [Link]

  • Various Authors. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine. Available from: [Link]

  • HMP Education. (2021). JAK Therapies: Mechanism of Action, Pharmacotherapeutic Profiles, and Positioning. YouTube. Available from: [Link]

  • Various Authors. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • National Center for Biotechnology Information. 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine. PubChem. Available from: [Link]

  • Singer, J. W., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood. Available from: [Link]

  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e]t[2][6][12]riazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), 4859-4863. Available from: [Link]

  • Park, H., et al. (1999). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 120, 15-24. Available from: [Link]

  • Dhillon, S. (2023). Ritlecitinib: First Approval. Drugs, 83(15), 1429–1436. Available from: [Link]

  • Various Authors. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling. Available from: [Link]

  • Telliez, J. B., et al. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology. Available from: [Link]

  • BindingDB. Assay Method Information: In Vitro JAK Kinase Assay. Available from: [Link]

  • Various Authors. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available from: [Link]

  • Drug Hunter. (2023). Ritlecitinib (LITFULO): A Dogma-Breaking Covalent Inhibitor That Hides a Complex Discovery Story. Available from: [Link]

  • Smith, T. (2025). Phase 2b Analysis Shows Consistent Vitiligo Repigmentation With Ritlecitinib. HCPLive. Available from: [Link]

  • Various Authors. (n.d.). JAK inhibitors selectivity: New opportunities, better drugs? Trepo. Available from: [Link]

  • Various Authors. (2020). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. Available from: [Link]

  • Various Authors. (2022). JAK selectivity according to the results of the enzymatic assay. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. Available from: [Link]

  • Various Authors. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • National Alopecia Areata Foundation. LITFULO (ritlecitinib) FAQ. Available from: [Link]

  • Patsnap Synapse. (2023). Can JAK3 Replicate TYK2's Success? Available from: [Link]

  • McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Available from: [Link]

  • Smith, T. (2026). Phase 2b Analysis Shows Consistent Vitiligo Repigmentation With Ritlecitinib. HCPLive. Available from: [Link]

  • Global Substance Registration System. 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE. Available from: [Link]

  • Reaction Biology. JAK2 Kinase Activity Assay Service. Available from: [Link]

  • Various Authors. (2022). Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Topic: Technical Safety & Handling Guide: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine CAS: 78605-10-4 Synonyms: 2-Phenyl-4,7-diazaindole; Aloisine backbone[1][2] Executive Summary: The Hazard Context As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Handling Guide: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine CAS: 78605-10-4 Synonyms: 2-Phenyl-4,7-diazaindole; Aloisine backbone[1][2]

Executive Summary: The Hazard Context

As a Senior Application Scientist, I often see researchers treat 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine solely as a chemical intermediate. This is a critical error. This molecule is the scaffold for Aloisines , a class of potent Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.[1][2]

The Scientific Reality: Because this molecule is designed to compete with ATP in cellular signaling pathways, it possesses inherent biological activity.[1] In the absence of a specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle . We treat this as a Control Band 4 compound (High Potency Active Pharmaceutical Ingredient - HPAPI) until toxicological data proves otherwise.[1][2]

This guide moves beyond generic "safety first" slogans to provide a logistical framework for handling this bioactive scaffold without compromising data integrity or researcher health.

Strategic Risk Assessment: Defense in Depth

We utilize a "Defense in Depth" strategy. PPE is actually your last line of defense; engineering controls are the first.[1][2]

Engineering Controls (Primary Barrier)
  • Powder Handling: NEVER weigh this substance on an open bench. Use a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC) .[1][2] The static nature of pyrrolopyrazines often leads to aerosolization during transfer.[1][2]

  • Solubilization: Add solvent (typically DMSO) inside the containment device.[1][2] Do not remove the vial until the powder is fully in solution.[1][2]

Personal Protective Equipment (Secondary Barrier)
Protection ZoneComponentTechnical SpecificationRationale
Respiratory N95 / P3 (Minimum)NIOSH/EN 149 certified.[1][2] Fit-tested.Prevents inhalation of micro-particulates during weighing.[1][2] If outside a hood, a PAPR is required.[1][2]
Dermal (Hand) Double GlovingInner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: DMSO facilitates skin absorption of small molecules.[1][2] Double gloving provides a "sacrificial" outer layer.[1][2]
Ocular Chemical GogglesIndirect venting, ANSI Z87.1+Safety glasses are insufficient against aerosols or splashes of DMSO-solvated compound.[1][2]
Body Lab Coat + ApronTyvek® or chemically resistant apron over cotton coat.[2]Cotton absorbs liquids; Tyvek repels them.[2] Essential when handling stock solutions (>10 mM).[1][2]

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate cross-contamination vectors.[1][2]

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan inside the VBE. Pyrrolopyrazines are prone to static charge, causing "fly-away" powder.[1][2]

  • Taring: Tare the weigh boat/vial before opening the source container.

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not reuse spatulas.

  • Decontamination: Wipe the exterior of the source vial with a methanol-dampened Kimwipe before returning it to storage.[1][2]

Phase 2: Solubilization (The Critical Junction)
  • Solvent: Dimethyl Sulfoxide (DMSO) is the standard vehicle.[1][2]

  • The Risk: DMSO is a potent penetrant.[1][2] If 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is dissolved in DMSO and splashes on your skin, the solvent will carry the kinase inhibitor directly into your systemic circulation.[1][2]

  • Protocol:

    • Add DMSO down the side of the vial wall to minimize splashing.[1][2]

    • Vortex inside the hood/enclosure.[1][2]

    • Inspect for clarity.[1][2][3] If heating is required (rare, but possible), use a dry block heater, not a water bath, to prevent contamination.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound based on its physical state.

SafetyLogic Start Start: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine StateCheck Determine Physical State Start->StateCheck Powder Solid / Powder Form StateCheck->Powder High Inhalation Risk Solution Liquid / Solvated (DMSO) StateCheck->Solution High Absorption Risk VBE Engineering: Vented Balance Enclosure (HEPA Filtered) Powder->VBE FumeHood Engineering: Chemical Fume Hood Solution->FumeHood PPE_High PPE: Double Nitrile Gloves + N95 + Tyvek Sleeves VBE->PPE_High PPE_Med PPE: Single Nitrile Gloves + Lab Coat + Goggles FumeHood->PPE_Med Weighing Action: Weighing & Transfer PPE_High->Weighing Dilution Action: Pipetting / Dilution PPE_Med->Dilution Weighing->Solution Add Solvent

Figure 1: Operational Safety Decision Matrix. This workflow dictates the engineering controls and PPE based on the physical state of the compound, prioritizing inhalation protection for powders and permeation protection for liquids.[1]

Waste Management & Decontamination

Disposal is not just about compliance; it is about preventing environmental bioaccumulation of bioactive scaffolds.[1][2]

  • Solid Waste: All contaminated consumables (tips, weigh boats, gloves) must be segregated into Hazardous Waste (Solid) containers labeled "Toxic / Bioactive."[1]

  • Liquid Waste: DMSO solutions must go into a dedicated Halogenated Organic Solvent stream (due to the heteroatoms).[1][2] Do NOT pour down the sink.

  • Spill Cleanup:

    • Powder: Do not sweep.[1][2] Cover with wet paper towels (to prevent dust) and wipe up.[1][2]

    • Liquid: Absorb with vermiculite or spill pads.[1][2] Clean surface with 10% bleach solution followed by ethanol to degrade any residual organic structure.[1][2]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 339916, 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine.[1][2] Retrieved January 30, 2026.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1][2] (General Guidelines for HPAPIs). [Link]

  • Mettey, Y., et al. (2003). Aloisines, a new family of CDK/GSK-3 inhibitors.[1][2] (Establishes the biological activity of the scaffold). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
© Copyright 2026 BenchChem. All Rights Reserved.